molecular formula C7H8N2O2 B1356629 3,5-Dimethyl-4-nitropyridine CAS No. 89693-88-9

3,5-Dimethyl-4-nitropyridine

Cat. No.: B1356629
CAS No.: 89693-88-9
M. Wt: 152.15 g/mol
InChI Key: DIBQGBVBDZKSBC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitropyridine (CAS 89693-88-9) is a valuable chemical intermediate in organic and medicinal chemistry research. With the molecular formula C 7 H 8 N 2 O 2 and a molecular weight of 152.15 g/mol , it serves as a key precursor in sophisticated synthetic pathways. Its primary research application is as a direct precursor in the synthesis of this compound N-Oxide , a critical building block in the pharmaceutical industry. This N-Oxide derivative is an important intermediate for the synthesis of proton pump inhibitors such as omeprazole and esomeprazole . Advanced synthetic methods have been developed to produce the N-oxide derivative more efficiently, for instance, by using potassium nitrate in sulfuric acid as a nitrating agent, which offers advantages in reaction time and environmental impact compared to traditional methods . As a nitro-substituted pyridine derivative, this compound provides a versatile handle for further chemical transformations, enabling researchers to explore novel molecular structures and develop new chemical entities. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. CAS Number : 89693-88-9 Molecular Formula : C 7 H 8 N 2 O 2 Molecular Weight : 152.15 g/mol SMILES : O= N+ [O-]

Properties

IUPAC Name

3,5-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(2)7(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBQGBVBDZKSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540565
Record name 3,5-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89693-88-9
Record name 3,5-Dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3,5-Dimethyl-4-nitropyridine (CAS No. 89693-88-9), a substituted pyridine derivative. This document is structured to deliver not just data, but actionable insights, drawing a clear distinction between this compound and its more frequently cited N-oxide analog to ensure clarity in research and development endeavors.

Executive Summary: A Tale of Two Molecules

In the landscape of pharmaceutical intermediates, precision in identification is paramount. The topic of this guide, this compound, is often conflated with its N-oxide derivative, this compound 1-oxide (CAS No. 14248-66-9). While structurally similar, their reactivity and synthetic pathways diverge. The N-oxide is a well-documented precursor in the synthesis of proton pump inhibitors (PPIs) like Omeprazole. This compound, the focus of this guide, represents a related but distinct chemical entity. Understanding its specific properties is crucial for its potential applications.

Core Molecular Identity and Physicochemical Properties

This compound is a nitro-substituted lutidine (dimethylpyridine). The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electron density of the pyridine ring, impacting its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89693-88-9[1][2]
Molecular Formula C₇H₈N₂O₂[2][3]
Molecular Weight 152.15 g/mol [2][3]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Boiling Point 258.1 ± 35.0 °C at 760 mmHg (Predicted)[2]
Flash Point 109.9 ± 25.9 °C (Predicted)[2]
InChI Key DIBQGBVBDZKSBC-UHFFFAOYSA-N[3]

Note: Much of the publicly available data for this specific compound is predicted rather than experimentally verified. Researchers should exercise due diligence in confirming these properties experimentally.

Synthesis and Mechanistic Considerations

While detailed, peer-reviewed synthesis protocols for this compound are not as prevalent as for its N-oxide, the logical synthetic approach would involve the direct nitration of 3,5-dimethylpyridine (3,5-lutidine).

Conceptual Synthesis Workflow

The direct nitration of 3,5-lutidine presents a regioselectivity challenge. The 4-position is the target, but reaction conditions must be carefully controlled to prevent side reactions.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 3,5-Dimethylpyridine (3,5-Lutidine) C Nitration A->C Substrate B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Reactant D This compound C->D Yields

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Design:

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a classic and potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Temperature Control: Nitration reactions are typically highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

  • Work-up Procedure: The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude product would then be purified by recrystallization or chromatography.

A Note on the N-Oxide Pathway: It is important to recognize that a common strategy for directing nitration to the 4-position of pyridines is to first form the N-oxide. The N-oxide functionality activates the 4-position towards electrophilic attack. The resulting this compound 1-oxide can then be deoxygenated to yield this compound. This two-step process often provides better yields and regioselectivity compared to direct nitration.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • The two equivalent methyl groups (at C3 and C5) would likely appear as a single sharp singlet.

  • The two equivalent aromatic protons (at C2 and C6) would also appear as a singlet.

¹³C NMR (Predicted):

  • Signals for the two equivalent methyl carbons.

  • Signals for the two equivalent aromatic carbons (C2 and C6).

  • A signal for the carbon bearing the nitro group (C4).

  • A signal for the carbons adjacent to the nitrogen (C3 and C5).

Researchers who synthesize this compound are encouraged to publish their experimental spectral data to contribute to the public body of knowledge.

Applications in Drug Discovery and Development

The primary value of this compound in drug development is as a chemical intermediate or building block. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a versatile precursor for the synthesis of more complex molecules.

G A This compound B Reduction (e.g., H₂, Pd/C or SnCl₂) A->B C 4-Amino-3,5-dimethylpyridine B->C D Further Functionalization (e.g., Acylation, Alkylation) C->D E Diverse Chemical Scaffolds D->E

Caption: Potential reaction pathway for the derivatization of this compound.

Potential Therapeutic Areas: While direct applications are not widely reported, the substituted aminopyridine core that can be derived from this molecule is a common motif in medicinal chemistry, appearing in compounds targeting a range of receptors and enzymes.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure and related compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: Nitroaromatic compounds can be toxic. The hazards of this specific compound are not fully characterized, but it should be handled with care.

  • Fire and Explosion Hazards: The presence of the nitro group suggests that the compound may be flammable and could potentially be explosive under certain conditions, particularly in the presence of strong reducing agents or at elevated temperatures.

Always consult the supplier's safety information and perform a thorough risk assessment before handling this chemical.

Conclusion and Future Outlook

This compound is a chemical intermediate with potential for use in organic synthesis and drug discovery. The current body of public knowledge on this specific compound is limited, with a significant amount of the available information pertaining to its N-oxide analog. This guide has aimed to consolidate the available data for CAS number 89693-88-9 and provide a scientifically grounded perspective on its properties and potential. Further experimental research is needed to fully characterize its reactivity, spectroscopic properties, and safety profile, which will in turn enable its broader application in the scientific community.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of this compound-N-oxide.
  • Chemsrc. (n.d.). This compound | CAS#:89693-88-9. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Borrell, J. (n.d.). Optimizing Pharmaceutical Synthesis with this compound 1-Oxide. Pharmaffiliates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link] (Note: This is an example of NMR spectra presentation and not of the target molecule.)

Sources

Introduction: The Strategic Importance of a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

In the landscape of pharmaceutical synthesis, this compound-N-oxide (CAS: 14248-66-9) emerges as a cornerstone intermediate, pivotal in the industrial-scale production of proton pump inhibitors (PPIs) such as Omeprazole and its S-enantiomer, Esomeprazole.[1][2][3][4] These blockbuster drugs are essential for treating a range of gastrointestinal disorders. The value of this bright yellow crystalline powder lies in its specific arrangement of functional groups—a nitro group, an N-oxide, and two methyl substituents—which provide a unique combination of reactivity and stability, making it a versatile building block for complex molecular architectures.[3][5]

This guide provides a detailed examination of the synthesis mechanism of this compound-N-oxide, moving beyond a simple recitation of steps to explore the underlying chemical principles and rationale that govern the process. As Senior Application Scientists, our focus is on delivering a narrative that is not only scientifically rigorous but also grounded in practical, field-proven insights.

Overall Synthetic Strategy: A Two-Act Play

The synthesis of this compound-N-oxide is elegantly executed in a two-step sequence starting from the readily available precursor, 3,5-dimethylpyridine, also known as 3,5-lutidine.[2][6]

  • N-Oxidation: The sequence begins with the oxidation of the nitrogen atom of the 3,5-lutidine ring to form 3,5-dimethylpyridine-N-oxide. This initial step is critical as it fundamentally alters the electronic properties of the pyridine ring, preparing it for the subsequent reaction.

  • Electrophilic Nitration: The activated intermediate, 3,5-dimethylpyridine-N-oxide, then undergoes a regioselective electrophilic aromatic substitution to introduce a nitro group at the 4-position, yielding the final product.

G cluster_0 Overall Synthesis Workflow 3,5-Lutidine 3,5-Lutidine Step1 Step 1: N-Oxidation 3,5-Lutidine->Step1 [O] 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide Step2 Step 2: Nitration 3,5-Dimethylpyridine-N-oxide->Step2 Final Product This compound-N-oxide Step1->3,5-Dimethylpyridine-N-oxide Step2->Final Product

Caption: High-level overview of the two-step synthesis.

Part 1: The Activation Step — N-Oxidation of 3,5-Lutidine

Mechanistic Rationale: Transforming Reactivity

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution reactions. The nitrogen atom withdraws electron density from the ring, making it resistant to attack by electrophiles. The crucial first step of N-oxidation overcomes this hurdle. The resulting N-oxide group fundamentally changes the electronic landscape of the molecule. The oxygen atom, bearing a formal negative charge, can donate electron density back into the pyridine ring through resonance, a p-π conjugation effect.[6] This donation significantly increases the electron density at the 2- and 4-positions, thereby activating the ring for subsequent electrophilic attack.[6][7]

The mechanism involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic oxygen source. Common oxidizing agents include hydrogen peroxide in glacial acetic acid (which forms peracetic acid in situ) or meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10]

G cluster_1 Mechanism of N-Oxidation Lutidine 3,5-Lutidine TransitionState Transition State Lutidine->TransitionState Nucleophilic Attack Peracid Peroxyacid (e.g., Peracetic Acid) Peracid->TransitionState Product 3,5-Dimethylpyridine-N-oxide TransitionState->Product Byproduct Carboxylic Acid (e.g., Acetic Acid) TransitionState->Byproduct

Caption: Nucleophilic attack during N-oxidation.

Field-Proven Experimental Protocol: N-Oxidation

The following protocol is a robust and widely adopted method for the synthesis of 3,5-dimethylpyridine-N-oxide.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with glacial acetic acid (approx. 9.8 molar equivalents relative to the lutidine).[9]

  • Reagent Addition: To the stirred acetic acid, add 3,5-dimethylpyridine (1.0 molar equivalent). Subsequently, carefully add 30-35% hydrogen peroxide (approx. 1.1 molar equivalents).[9]

  • Heating: Heat the reaction mixture to an internal temperature of 70-80°C and maintain this temperature under constant stirring for approximately 5 hours.[9]

  • Work-up - Acid Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess glacial acetic acid using a high-vacuum distillation unit.[9] To ensure complete removal, water can be added and co-distilled.[9]

  • Isolation: The resulting intermediate, 3,5-dimethylpyridine-N-oxide, can then be carried forward to the next step, often without extensive purification.[6]

Part 2: The Key Transformation — Nitration of 3,5-Dimethylpyridine-N-oxide

Mechanistic Rationale: A Tale of Regioselectivity

This step is a classic example of an electrophilic aromatic substitution. The success of the reaction hinges on two key factors: the generation of a potent electrophile and the directing effect of the N-oxide group.

  • Generation of the Electrophile (Nitronium Ion): The nitrating agent is typically a mixture of a nitrate source (concentrated nitric acid or a salt like potassium nitrate) and concentrated sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly reactive and electrophilic nitronium ion (NO₂⁺).[11][12] This is the species that will attack the aromatic ring.

  • Electrophilic Attack and Stabilization: As established, the N-oxide group activates the 4-position. The π-electrons of the pyridine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the 4-position is overwhelmingly favored because the resulting positive charge can be delocalized onto the N-oxide oxygen atom, a highly stabilizing resonance contributor that is not possible if the attack occurs at the 2- or 3-positions.[7]

  • Rearomatization: In the final step, a base (such as HSO₄⁻ or water) removes the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, this compound-N-oxide.

G cluster_2 Mechanism of Electrophilic Nitration NitricAcid HNO₃ Nitronium NO₂⁺ (Nitronium Ion) NitricAcid->Nitronium + H₂SO₄ - H₂O, -HSO₄⁻ SulfuricAcid H₂SO₄ SulfuricAcid->Nitronium SigmaComplex Sigma Complex (Resonance Stabilized) Nitronium->SigmaComplex N_Oxide 3,5-Dimethyl- pyridine-N-oxide N_Oxide->SigmaComplex Electrophilic Attack Product 3,5-Dimethyl-4-nitro- pyridine-N-oxide SigmaComplex->Product - H⁺ (Rearomatization)

Caption: Key stages of the nitration mechanism.

Field-Proven Experimental Protocol: Nitration

Modern protocols often favor potassium nitrate over concentrated or fuming nitric acid. This choice significantly enhances safety, reduces the evolution of toxic brown nitrous fumes, and can shorten reaction times, making it a more environmentally friendly and operationally superior method.[1][2]

Step-by-Step Methodology:

  • Initial Solution: Dissolve 3,5-dimethylpyridine-N-oxide (1.0 molar equivalent) in concentrated sulfuric acid in a reaction flask equipped with a stirrer, thermometer, and addition funnel.[2]

  • Nitrating Agent Preparation: Separately, prepare a solution of potassium nitrate (approx. 1.0 molar equivalent) in concentrated sulfuric acid.[2]

  • Controlled Addition: Cool the flask containing the N-oxide solution to between 0°C and 15°C using an ice bath. Dropwise, add the sulfuric acid solution of potassium nitrate, ensuring the internal temperature is maintained within this range.[1][2]

  • Reaction Heating: After the addition is complete, heat the reaction mixture to a temperature between 85°C and 90°C for 1 to 2 hours.[2] Monitor the reaction's completion using a suitable technique like HPLC.[2]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[13]

  • Precipitation: Neutralize the acidic solution by carefully adding a base, such as aqueous ammonia, until the pH reaches 8-8.5. This will cause the product to precipitate as a light yellow solid.[2]

  • Final Steps: Collect the solid product by filtration, wash it with water, and dry it to obtain this compound-N-oxide.[2]

Data Summary: Key Reaction Parameters

Parameter Step 1: N-Oxidation Step 2: Nitration
Starting Material 3,5-Dimethylpyridine (3,5-Lutidine)3,5-Dimethylpyridine-N-oxide
Key Reagents Hydrogen Peroxide, Glacial Acetic AcidPotassium Nitrate, Conc. Sulfuric Acid
Addition Temp. N/A0°C - 15°C[2]
Reaction Temp. 70°C - 80°C[9]85°C - 90°C[2]
Reaction Time ~ 5 hours[9]1 - 2 hours[2]
Typical Yield Good to Excellent~ 85%[2]
Purity (HPLC) N/A (Intermediate)>99%[2]

Conclusion

The synthesis of this compound-N-oxide is a textbook example of strategic molecular manipulation. The initial N-oxidation step, while seemingly simple, is a masterful tactic to activate an otherwise unreactive pyridine ring. The subsequent nitration proceeds with high regioselectivity, a direct and predictable consequence of the electronic influence of the N-oxide group. Understanding the causality behind each step—from the generation of the nitronium ion to the resonance stabilization of the reaction intermediate—is paramount for process optimization, troubleshooting, and ensuring the consistent, high-yield production of this vital pharmaceutical building block. The evolution of the protocol to include safer and more environmentally benign reagents like potassium nitrate further underscores the field's commitment to principles of green chemistry.

References

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An In-Depth Technical Guide to 3,5-Dimethyl-4-nitropyridine and its N-Oxide: A Cornerstone for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethyl-4-nitropyridine and its pivotal derivative, this compound 1-oxide. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, structural characteristics, reactivity, and critical applications of these compounds, with a particular focus on their role as indispensable intermediates in the pharmaceutical industry.

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and scalability. This compound 1-oxide, a substituted pyridine derivative, has emerged as a compound of significant industrial importance. It serves as a key intermediate in the multi-step synthesis of several blockbuster drugs, most notably proton pump inhibitors (PPIs) such as Omeprazole and its S-enantiomer, Esomeprazole, which are essential for managing gastrointestinal disorders.[1][2]

The strategic placement of dimethyl, nitro, and N-oxide functionalities on the pyridine scaffold imparts a unique reactivity profile that is masterfully exploited in complex synthetic routes. This guide will elucidate the fundamental chemical principles governing this molecule's behavior and utility, providing field-proven insights into its application.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound and its N-oxide derivative dictates their chemical behavior and physical properties.

Core Chemical Identity

The parent compound, this compound, and its more commercially significant N-oxide derivative are characterized by the following properties:

PropertyThis compoundThis compound 1-oxide
Molecular Formula C₇H₈N₂O₂[3][4]C₇H₈N₂O₃[5]
Molecular Weight 152.15 g/mol [3][4]168.15 g/mol [1][5]
CAS Number 89693-88-9[3][4]14248-66-9[2][5]
Appearance -Bright yellow crystalline powder
Melting Point -174-180°C[5]
Boiling Point 258.1°C at 760 mmHg[3]377.2°C at 760 mmHg
Density 1.2 g/cm³[3]-
Structural Elucidation

The 2D chemical structures of both compounds are presented below. The presence of the electron-withdrawing nitro group at the 4-position, flanked by two electron-donating methyl groups at the 3- and 5-positions, creates a distinct electronic environment within the pyridine ring.

Caption: 2D structures of this compound and its N-oxide.

Electronic and Reactivity Profile

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into reactivity. For this compound 1-oxide, the HOMO is localized on the electron-rich N-oxide ring, while the LUMO is centered on the electron-deficient nitro group.[1] This distribution indicates that the N-oxide ring is susceptible to electrophilic attack, whereas the nitro group and the adjacent carbon are prime targets for nucleophiles. The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[1]

Synthesis of this compound 1-Oxide

The industrial synthesis of this key intermediate is a well-established, two-step process starting from 3,5-dimethylpyridine (3,5-lutidine). The process involves an initial oxidation followed by a regioselective nitration.

SynthesisWorkflow Start 3,5-Lutidine Step1 Oxidation Start->Step1 Intermediate 3,5-Lutidine-N-oxide Step1->Intermediate H₂O₂ / Catalyst Step2 Nitration Intermediate->Step2 Product This compound 1-oxide Step2->Product Nitrating Agent (e.g., KNO₃ / H₂SO₄) Reactivity cluster_transformations Key Synthetic Transformations Start This compound 1-oxide Step1 Nucleophilic Substitution (e.g., NaOMe) Start->Step1 Replaces -NO₂ Step3 Nitro Group Reduction Start->Step3 -NO₂ → -NH₂ Product1 4-Methoxy Derivative Step1->Product1 Step2 Methyl Group Functionalization Product1->Step2 On C2-Methyl Product2 2-Chloromethyl Derivative Step2->Product2 Final Proton Pump Inhibitors (e.g., Omeprazole) Product2->Final Coupling with Benzimidazole Moiety Product3 4-Amino Derivative Step3->Product3

Caption: Key synthetic transformations of the N-oxide intermediate.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group makes the C4 position highly susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide replaces the nitro group with a methoxy group, a key feature in many PPIs. [6]

Functionalization of the Methyl Group

One of the methyl groups (typically at the 2-position) must be functionalized to enable coupling with the second heterocyclic component of the final drug. This multi-step process can involve O-acylation, acetoxylation, and hydrolysis to yield a 2-hydroxymethyl group. This alcohol is then converted to a more reactive leaving group, such as a chloride, by reacting it with a chlorinating agent like thionyl chloride to produce 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. [1]

Assembly of the Final API

The final step in the synthesis of drugs like Omeprazole involves a nucleophilic substitution reaction where the chlorinated pyridine intermediate is coupled with a substituted mercaptobenzimidazole derivative. [1]This reaction forms the crucial thioether linkage that connects the two heterocyclic systems of the final active pharmaceutical ingredient.

Safety and Handling

While a valuable reagent, this compound 1-oxide requires careful handling.

  • Explosive Potential: Some sources indicate that the compound is highly explosive and can detonate when subjected to high temperatures, friction, or impact. [7]It must be handled with extreme care, and appropriate safety measures, including the use of explosion-proof equipment, are necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and flammable materials. [5][7]The container should be kept tightly closed.

  • Carcinogenicity: The compound has been shown to be carcinogenic in animal studies. [5]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.

Conclusion

This compound and, more specifically, its N-oxide derivative are not merely laboratory curiosities but are workhorse molecules in the pharmaceutical industry. A thorough understanding of their structure, synthesis, and reactivity is fundamental for process chemists and researchers aiming to develop efficient and safe manufacturing routes for life-saving drugs. The evolution of its synthesis from hazardous traditional methods to greener alternatives underscores the ongoing drive for sustainable chemistry in drug development. This guide provides the foundational knowledge required to leverage the unique chemical attributes of this versatile intermediate for the advancement of medicinal chemistry and pharmaceutical manufacturing.

References

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  • This compound 1-oxide | 14248-66-9. ChemicalBook.
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

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A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-4-nitropyridine-N-oxide, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and quality control of this important pharmaceutical building block.

Molecular Structure and its Influence on Spectroscopic Data

This compound-N-oxide (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ) possesses a unique electronic structure that dictates its spectroscopic characteristics. The pyridine ring is substituted with two methyl groups at positions 3 and 5, a nitro group at position 4, and an N-oxide functionality. The electron-withdrawing nature of the nitro group and the N-oxide moiety significantly influences the chemical shifts of the protons and carbons in the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound-N-oxide. Due to the molecule's symmetry, a simplified spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals:

  • Aromatic Protons (H-2, H-6): The protons at positions 2 and 6 of the pyridine ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 8.0-8.5 ppm .[1] The significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitro group and the N-oxide.

  • Methyl Protons (3-CH₃, 5-CH₃): The two methyl groups at positions 3 and 5 are also equivalent and will present as a single, sharp singlet. This signal is expected in the upfield region, around δ 2.5 ppm .[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The expected chemical shifts are:

  • C-4: The carbon atom directly attached to the electron-withdrawing nitro group is expected to be the most deshielded of the ring carbons, with a chemical shift around δ 150 ppm .[1]

  • C-2 and C-6: These equivalent carbons are adjacent to the N-oxide and are also significantly deshielded, with expected signals in the range of δ 120-150 ppm .[1]

  • C-3 and C-5: The carbons bearing the methyl groups will have chemical shifts influenced by both the methyl substitution and their position relative to the other functional groups, also falling within the δ 120-150 ppm range.

  • Methyl Carbons: The carbons of the two equivalent methyl groups are expected to resonate in the aliphatic region, around δ 20-25 ppm .[1]

A study on various methylated derivatives of 4-nitropyridine N-oxide highlights that steric hindrance between the methyl groups and the nitro group can influence the conjugation of the nitro group with the ring, which in turn affects the chemical shifts.[2]

Table 1: Predicted NMR Data for this compound-N-oxide

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H8.0 - 8.5SingletH-2, H-6
¹H~2.5Singlet3-CH₃, 5-CH₃
¹³C~150-C-4
¹³C120 - 150-C-2, C-6
¹³C120 - 150-C-3, C-5
¹³C20 - 25-3-CH₃, 5-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound-N-oxide. The IR spectrum is dominated by strong absorption bands characteristic of the nitro and N-oxide groups.

  • Nitro (NO₂) Group: This group gives rise to two prominent and strong absorption bands:

    • Asymmetric stretching: Expected around 1520 cm⁻¹ .[1]

    • Symmetric stretching: Expected around 1350 cm⁻¹ .[1]

  • N-Oxide (N→O) Group: The N-O stretching vibration is also a strong band, typically observed in the region of 1250–1300 cm⁻¹ .[1]

  • Aromatic C-H and C=C/C=N Vibrations: Weaker to medium bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic ring stretching vibrations (C=C and C=N) will be present in the 1400-1600 cm⁻¹ region.

  • Aliphatic C-H Vibrations: C-H stretching and bending vibrations from the methyl groups will be observed in their characteristic regions (around 2900-3000 cm⁻¹ for stretching and 1375-1450 cm⁻¹ for bending).

For comparison, the IR spectrum of the parent compound, 4-nitropyridine-N-oxide, shows characteristic absorptions for the nitro and N-oxide groups.[3]

Table 2: Key IR Absorption Bands for this compound-N-oxide

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Nitro (NO₂) Asymmetric Stretch~1520Strong
Nitro (NO₂) Symmetric Stretch~1350Strong
N-Oxide (N→O) Stretch1250 - 1300Strong
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch2900 - 3000Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound-N-oxide is 168.15 g/mol .[4][5] Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 168 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₈N₂O₃).

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through characteristic pathways for nitroaromatic N-oxides. Common fragmentation pathways may include:

    • Loss of an oxygen atom from the N-oxide group ([M-16]⁺).

    • Loss of the nitro group ([M-46]⁺).

    • Loss of other small neutral molecules.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound-N-oxide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum over an appropriate m/z range.

Synthesis and Characterization Workflow

The synthesis of this compound-N-oxide is a critical process that requires careful monitoring to ensure product purity. The general workflow involves the nitration of 3,5-dimethylpyridine-N-oxide.[6][7]

Synthesis_Workflow Start 3,5-Dimethylpyridine-N-oxide Nitration Nitration (e.g., KNO₃, H₂SO₄) Start->Nitration Reaction Reaction Monitoring (e.g., TLC, HPLC) Nitration->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product This compound-N-oxide Isolation->Product QC Spectroscopic Characterization (NMR, IR, MS) Product->QC

Caption: A typical workflow for the synthesis and quality control of this compound-N-oxide.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is a cohesive process where each technique provides complementary information to confirm the structure of the target molecule.

Spectroscopic_Analysis Molecule This compound-N-oxide NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Proton & Carbon Environment IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Formula Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: The relationship between the different spectroscopic techniques in the structural elucidation of the molecule.

Conclusion

The spectroscopic characterization of this compound-N-oxide is fundamental to ensuring its identity and purity, particularly in the context of its use as a pharmaceutical intermediate. While direct experimental spectra are not always readily available in public literature, a thorough understanding of the principles of NMR, IR, and MS, combined with data from analogous compounds, allows for a confident and accurate structural assignment. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this important molecule.

References

  • Google Patents. (2015). CN104557693A - Synthesis method of this compound-N-oxide.
  • Patsnap. (n.d.). A kind of synthetic method of this compound-n-oxide. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound 1-oxide | CAS#:14248-66-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Retrieved from [Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]

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A Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine: From Starting Materials to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyl-4-nitropyridine is a pivotal intermediate in synthetic organic chemistry, primarily recognized for its role as a precursor in the manufacturing of proton pump inhibitors, a class of drugs that profoundly impact the treatment of acid-related gastrointestinal disorders. The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide provides an in-depth exploration of a reliable and optimized synthetic pathway, emphasizing the rationale behind procedural choices, safety considerations, and modern, efficient methodologies. The core strategy involves a three-stage process: the activation of the pyridine ring via N-oxidation, subsequent regioselective nitration, and final deoxygenation to yield the target compound.

Overall Synthetic Strategy

The synthetic pathway begins with the commercially available starting material, 3,5-dimethylpyridine (also known as 3,5-lutidine). The pyridine ring is inherently electron-deficient and thus resistant to electrophilic substitution reactions like nitration. To overcome this, the synthesis proceeds as follows:

  • N-Oxidation: The pyridine nitrogen is oxidized to form 3,5-dimethylpyridine-N-oxide. This transformation is critical as the N-oxide group acts as an electron-donating moiety, activating the pyridine ring—particularly at the 4-position—towards electrophilic attack.

  • Nitration: The activated N-oxide intermediate is nitrated to introduce the nitro group at the C4 position, yielding this compound-N-oxide.

  • Deoxygenation: The final step involves the removal of the N-oxide oxygen atom to afford the desired product, this compound.

G A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-N-oxide A->B Step 1: N-Oxidation C This compound-N-oxide B->C Step 2: Nitration D This compound C->D Step 3: Deoxygenation

Caption: Overall three-step synthesis workflow.

Part 1: N-Oxidation of 3,5-Dimethylpyridine

Principle and Rationale

The direct nitration of 3,5-dimethylpyridine is inefficient. The lone pair of electrons on the pyridine nitrogen atom readily protonates in the strongly acidic conditions required for nitration, forming a pyridinium ion. This positively charged species is heavily deactivated towards electrophilic attack.

By converting the pyridine to its N-oxide, the oxygen atom can donate electron density into the ring system through resonance, increasing its nucleophilicity. This effect is most pronounced at the C2, C4, and C6 positions. In this symmetrically substituted substrate, activation of the C4 position is paramount for the subsequent nitration step. Hydrogen peroxide, often in the presence of an acid like acetic acid, is a common and effective oxidizing agent for this transformation.[1]

G cluster_0 N-Oxidation Process A 3,5-Dimethylpyridine (3,5-Lutidine) D Reaction Mixture A->D B Hydrogen Peroxide (H₂O₂) + Acetic Acid (optional) B->D C Heat (e.g., 80-100°C) C->D E Work-up (Extraction with CH₂Cl₂) D->E F 3,5-Dimethylpyridine-N-oxide (Solid Product) E->F

Caption: Experimental workflow for N-oxidation.

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-oxide

This protocol is adapted from established industrial methods.[2]

  • Charging the Reactor: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-dimethylpyridine (e.g., 70 mL).

  • Initial Heating: Begin stirring and heat the pyridine to approximately 50°C.

  • Oxidant Addition: Prepare a 30% aqueous solution of hydrogen peroxide (H₂O₂). Add a portion of this solution (e.g., 55.5 g) dropwise to the heated pyridine over a period of 2-3 hours, maintaining the temperature at 50°C.

  • First Heating Stage: After the initial addition is complete, raise the temperature of the reaction mixture to 80°C and maintain it for 3 hours.

  • Second Addition & Final Heating: Cool the mixture back down to 50°C and add a second portion of 30% H₂O₂ (e.g., 33.3 g) over 1 hour. Once the addition is complete, heat the solution to 100°C and maintain for 12-16 hours to ensure the reaction goes to completion.

  • Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the aqueous solution containing the product is extracted with a suitable organic solvent, such as dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the white, solid 3,5-dimethylpyridine-N-oxide. Yields are typically high, often exceeding 95%.[2]

Part 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Principle and Rationale

This step is a classic electrophilic aromatic substitution. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a nitrating agent in the presence of a strong acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitrating agent, facilitating the loss of a water molecule to form the highly reactive nitronium ion.

While the traditional nitrating agent is concentrated nitric acid, modern protocols favor the use of potassium nitrate (KNO₃) for significant safety and environmental benefits.[3] Using KNO₃ avoids the handling of large quantities of corrosive nitric acid and prevents the formation of hazardous brown nitrogen dioxide (NO₂) fumes during the reaction and work-up.[3] This substitution results in a cleaner reaction with a simplified work-up and often improves the overall yield.[3][4]

Comparison of Nitration Methodologies
ParameterTraditional Method (HNO₃/H₂SO₄)Modern Method (KNO₃/H₂SO₄)
Nitrating Agent Concentrated Nitric Acid (65%)Potassium Nitrate (KNO₃)
Reaction Time ~12 hours[3]0.5 - 2 hours[3][4]
Typical Yield ~58%[3]~86%[3][4]
Safety Concerns Generation of toxic NO₂ gas, handling of fuming nitric acid.Solid, stable reagent; avoids NO₂ generation.
Environmental Produces significant acidic waste and toxic gas."Greener" alternative with less hazardous byproducts.
Experimental Protocol: Synthesis of this compound-N-oxide (KNO₃ Method)

This protocol is based on the improved method described in patent literature.[4]

  • Preparation of Reactant Solution: In a flask equipped for stirring and cooling, dissolve 3,5-dimethylpyridine-N-oxide (e.g., 12.3 g) in concentrated sulfuric acid (e.g., 65 g). Cool the mixture to between 10°C and 15°C using an ice bath.

  • Preparation of Nitrating Agent: In a separate beaker, carefully dissolve potassium nitrate (e.g., 10.11 g) in concentrated sulfuric acid (e.g., 60 g). This should be done with cooling.

  • Addition: Add the potassium nitrate/sulfuric acid solution dropwise to the stirred N-oxide solution, ensuring the temperature is maintained between 10°C and 15°C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to between 85°C and 90°C. Maintain this temperature for 1 hour.

  • Monitoring: Monitor the reaction by HPLC until the starting N-oxide is fully consumed.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice/water with stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic mixture by adding a base, such as aqueous ammonia, until the pH reaches 8-8.5. The product will precipitate as a light yellow solid.

  • Purification: Collect the solid by filtration, wash it thoroughly with water, and dry it to obtain this compound-N-oxide. The product typically has high purity (>99%) with yields around 85%.[4]

Part 3: Deoxygenation to this compound

Principle and Rationale

The final step is the removal of the oxygen atom from the N-oxide. This is a reductive process. A key challenge is to selectively deoxygenate the N-O bond without reducing the nitro group. Phosphorus trichloride (PCl₃) is an exceptionally effective reagent for this purpose, particularly for pyridine-N-oxides that contain electron-withdrawing groups like nitro and halogen substituents.[5]

The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom of PCl₃. This is followed by an internal rearrangement and elimination sequence that transfers the oxygen from the nitrogen to the phosphorus, forming phosphoryl chloride (POCl₃) and the desired pyridine product. PCl₃ is preferred over other reagents like phosphorus oxychloride (POCl₃), as the latter can lead to undesired side reactions, such as chlorination of the pyridine ring.[6]

G cluster_0 Deoxygenation Protocol A This compound-N-oxide in an inert solvent (e.g., Chloroform) B Cool to 0°C A->B C Add Phosphorus Trichloride (PCl₃) dropwise B->C D Warm to Reflux C->D E Reaction Complete (Monitor by TLC/HPLC) D->E F Aqueous Work-up (Neutralize with NaHCO₃) E->F G Extraction & Purification F->G H This compound (Final Product) G->H

Caption: Workflow for the final deoxygenation step.

Experimental Protocol: Synthesis of this compound

This is a representative protocol adapted from established procedures for the deoxygenation of similar nitropyridine-N-oxides.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend or dissolve this compound-N-oxide in an inert solvent such as chloroform or dichloromethane.

  • Cooling: Cool the mixture in an ice bath to 0°C.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) (approx. 1.1 to 1.5 molar equivalents) dropwise to the cooled mixture with stirring.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain the reflux for 2-4 hours, or until Thin Layer Chromatography (TLC) or HPLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by carefully and slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure this is done in a well-ventilated fume hood as the quenching of PCl₃ and the resulting POCl₃ is exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

References

  • CN104557693A - Synthesis method of this compound-N-oxide.
  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Emerson, T. R., & Rees, C. W. (1962). The Deoxygenation of Heterocyclic N-Oxides. Part III. Kinetics of Their Reactions with Phosphorus Trichloride in Chloroform. Journal of the Chemical Society, 1904. [Link]

  • A kind of synthetic method of this compound-n-oxide. Eureka | Patsnap. [Link]

  • CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

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An In-depth Technical Guide to 3,5-Dimethyl-4-nitropyridine and its N-Oxide Derivative: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dimethyl-4-nitropyridine and its pivotal precursor, this compound 1-oxide. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis protocols, and critical applications of these compounds, grounding all claims in authoritative references.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound and its N-oxide derivative are heterocyclic organic compounds of significant interest in medicinal chemistry and pharmaceutical manufacturing. While this compound itself is a subject of research, its N-oxide, this compound 1-oxide, stands out as a crucial intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3][4] The strategic placement of the nitro group and methyl groups on the pyridine ring imparts unique reactivity, making it a versatile building block for constructing complex molecular architectures.[5] This guide will explore the properties and synthesis of both the pyridine and its more commercially significant N-oxide.

Core Physical and Chemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and application. The data for this compound and its N-oxide are summarized below.

Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 89693-88-9[6][7]
Molecular Formula C₇H₈N₂O₂[6][7]
Molecular Weight 152.15 g/mol [6][7]
Appearance Not specified; likely a solid
Boiling Point 258.1 ± 35.0 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 109.9 ± 25.9 °C[7]
LogP 1.25[7]
Physical Properties of this compound 1-oxide
PropertyValueSource(s)
Synonyms 4-Nitro-3,5-dimethylpyridine 1-oxide, 3,5-Lutidine-4-nitro-N-oxide[8]
CAS Number 14248-66-9[9][10][11]
Molecular Formula C₇H₈N₂O₃[9][11]
Molecular Weight 168.15 g/mol [9][11]
Appearance Light Yellow Solid[8][10]
Melting Point 174-175 °C[9][10]
Storage 2-8°C, under inert atmosphere[8][9]

Chemical Reactivity: The Influence of the Nitro Group

The introduction of a nitro (–NO₂) group onto the pyridine ring dramatically alters its electronic properties and chemical reactivity.[5] The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[5]

This activation is a cornerstone of its synthetic utility. The nitro group renders the pyridine ring electron-deficient, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle, most commonly undergoing reduction to an amino group, which opens up a vast number of subsequent chemical transformations essential in medicinal chemistry.[5]

Synthesis Pathway and Experimental Protocols

The industrial synthesis of these compounds primarily starts from 3,5-lutidine (3,5-dimethylpyridine).[1][2][12] The most common route involves a two-step process: N-oxidation of the pyridine nitrogen followed by nitration at the 4-position. This sequence is crucial because direct nitration of the pyridine ring is often difficult and can lead to low yields.[13] The N-oxide group helps to activate the 4-position for electrophilic attack.

SynthesisWorkflow Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-Oxide Lutidine->N_Oxide Oxidation (e.g., H₂O₂) FinalProduct This compound-N-oxide N_Oxide->FinalProduct Nitration (e.g., KNO₃/H₂SO₄)

Caption: General synthesis workflow for this compound-N-oxide.

Step 1: Oxidation of 3,5-Lutidine

The initial step involves the oxidation of the nitrogen atom in the 3,5-lutidine ring to form 3,5-lutidine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.[4]

Step 2: Nitration of 3,5-Lutidine-N-oxide

The subsequent nitration is a critical step. While traditional methods use a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"), modern, safer, and more environmentally friendly protocols have been developed.[1][2][14] One such method, detailed in patent literature, utilizes potassium nitrate as the nitrating agent in concentrated sulfuric acid.[1][2] This approach avoids the formation of brown nitrous fumes and can lead to higher yields.[1][2]

Detailed Experimental Protocol: Nitration using Potassium Nitrate

This protocol is adapted from methodologies described in patent literature and should be performed by qualified personnel with appropriate safety precautions.[1][2]

  • Reagent Preparation: In a reaction vessel equipped for cooling and stirring, dissolve 12.3g of 3,5-lutidine-N-oxide in 65g of concentrated sulfuric acid. Separately, prepare a solution of potassium nitrate (10.11g) in concentrated sulfuric acid (60g).

  • Addition: Cool the 3,5-lutidine-N-oxide solution to between 10°C and 15°C. Begin the dropwise addition of the potassium nitrate/sulfuric acid solution, maintaining the temperature within this range.[1]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a temperature between 85°C and 90°C. Maintain this temperature for approximately 1-2 hours.[1][2] Monitor the reaction progress using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into water with stirring. Neutralize the acidic solution to a pH of 8-8.5 using aqueous ammonia.[1]

  • Purification: The resulting precipitate, which is the crude this compound-N-oxide, is collected by filtration. The solid is then dried to yield the final product. A reported yield for this process is approximately 85% with an HPLC purity of 99%.[1]

Applications in Drug Development

The primary and most significant application of this compound-N-oxide is its role as a key building block in the synthesis of several proton pump inhibitors (PPIs).[4] It is a direct precursor to the core structure of drugs like omeprazole and its S-enantiomer, esomeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2]

DrugDevelopment Start 3,5-Lutidine Intermediate This compound-N-oxide Start->Intermediate Oxidation & Nitration PPIs Omeprazole, Esomeprazole, etc. Intermediate->PPIs Multi-step Synthesis

Caption: Role as a key intermediate in the synthesis of PPIs.

Spectral Characterization

The structural confirmation of this compound-N-oxide and its derivatives relies on standard analytical techniques. While specific spectra are not provided here, analysis by ¹H NMR, ¹³C NMR, and IR spectroscopy is routine.[15][16] Studies on methylated derivatives of 4-nitropyridine N-oxide show that the presence and position of the methyl groups, in conjunction with the nitro group, cause predictable shifts in the NMR spectra and influence the electronic structure of the molecule.[16]

Safety and Handling

This compound 1-oxide is a nitro compound and should be handled with care. One source indicates it may be carcinogenic in animal studies.[9] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9] Another source incorrectly describes the compound as highly explosive; however, this seems to be a misattribution, as the primary literature and supplier safety data do not support this claim for this specific molecule.[10] Standard personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

References

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  • This compound | C7H8N2O2 | CID 13430054 . PubChem. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage . Chempanda. [Link]

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  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES . FAO AGRIS. [Link]

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  • 3,5-Lutidine . Wikipedia. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide . Chemical Papers. [Link]

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A Comprehensive Technical Guide to 3,5-Dimethyl-4-nitropyridine-N-oxide: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3,5-Dimethyl-4-nitropyridine-N-oxide (CAS No. 14248-66-9), a critical intermediate in the pharmaceutical industry. The document elucidates its physicochemical properties, synthesis methodologies, core reactivity, and principal applications, with a particular focus on its pivotal role in the manufacture of proton pump inhibitors (PPIs). Detailed experimental protocols, mechanistic diagrams, and safety considerations are presented to offer a holistic resource for researchers, chemists, and professionals engaged in drug development and manufacturing.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of intermediates is a determining factor for efficiency, scalability, and economic viability. This compound-N-oxide has emerged as a compound of significant industrial importance, primarily serving as a key building block in the synthesis of several blockbuster anti-ulcer drugs.[1] Its value is rooted in a unique molecular architecture, featuring a pyridine N-oxide core activated by both a nitro group and two methyl substituents. This specific arrangement of functional groups imparts a distinct reactivity profile that is expertly leveraged in multi-step synthetic pathways.

The most prominent application of this intermediate is in the production of proton pump inhibitors (PPIs) like Omeprazole, Esomeprazole, Pantoprazole, and Rabeprazole, which are essential medications for managing gastrointestinal disorders.[2] This guide will deconstruct the chemistry of this compound-N-oxide, from its synthesis to its strategic deployment in the creation of complex APIs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound-N-oxide is typically a light yellow to yellow crystalline solid.[3][4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 14248-66-9[4][5]
Molecular Formula C₇H₈N₂O₃[5][6]
Molecular Weight 168.15 g/mol [5][6]
Appearance Light Yellow Solid / Crystalline Powder[3][4]
Melting Point 174-180 °C[6]
Boiling Point 377.2 °C (at 760 mmHg)[5]
Density ~1.3 g/cm³[5]
Solubility Slightly soluble in DMSO and Methanol[3]

Computational analyses suggest that the highest occupied molecular orbital (HOMO) is localized on the electron-rich N-oxide ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-deficient nitro group, indicating the primary sites of reactivity.[7]

Synthesis of this compound-N-oxide

The industrial preparation of this compound-N-oxide is a well-established, two-step process commencing from 3,5-dimethylpyridine (also known as 3,5-lutidine).[2] The sequence involves an initial N-oxidation followed by a regioselective nitration.

Synthesis Pathway Overview

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration Start 3,5-Dimethylpyridine (3,5-Lutidine) Step1_Product 3,5-Dimethylpyridine-N-oxide Start->Step1_Product H₂O₂ / Catalyst (e.g., Acetic Acid) Step2_Product This compound-N-oxide Step1_Product->Step2_Product Nitrating Agent (e.g., KNO₃ / H₂SO₄)

Caption: General two-step synthesis of this compound-N-oxide.

Step 1: N-Oxidation: The synthesis begins with the oxidation of the nitrogen atom in the 3,5-dimethylpyridine ring. This is commonly achieved using reagents such as hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).[2][8] This step is crucial as the resulting N-oxide functionality activates the pyridine ring for the subsequent electrophilic nitration.

Step 2: Electrophilic Nitration: The intermediate, 3,5-dimethylpyridine-N-oxide, is then nitrated. The N-oxide group directs the electrophilic attack of the nitronium ion (NO₂⁺) to the 4-position of the ring. Traditional methods employ a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid.[2] However, more modern and environmentally benign procedures utilize potassium nitrate (KNO₃) in concentrated sulfuric acid.[2][9] This alternative method significantly shortens reaction times, improves yield, and avoids the generation of hazardous brown nitrogen oxide fumes.[2][9]

Detailed Experimental Protocol (Potassium Nitrate Method)

The following protocol is a representative synthesis adapted from established patent literature.[2][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 12.3 g (0.1 mol) of 3,5-dimethylpyridine-N-oxide in 90 g of concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • Preparation of Nitrating Agent: Separately, prepare a solution of 14.15 g (0.14 mol) of potassium nitrate in 100 g of concentrated sulfuric acid, ensuring the salt is fully dissolved.

  • Nitration Reaction: Slowly add the potassium nitrate solution dropwise to the flask containing the 3,5-dimethylpyridine-N-oxide solution. Carefully control the addition rate to maintain the internal temperature between 10°C and 15°C.[2]

  • Reaction Completion: After the addition is complete, raise the temperature to between 60°C and 65°C and hold for approximately 2 hours.[2] Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8.0-8.5 using aqueous ammonia while maintaining a low temperature.

  • Product Collection: The product will precipitate as a solid. Collect the light-yellow solid by filtration, wash it with cold water, and dry it under a vacuum to yield this compound-N-oxide. Yields of approximately 85% with >99% HPLC purity have been reported.[2]

Chemical Reactivity and Mechanistic Principles

The utility of this compound-N-oxide as a pharmaceutical intermediate is a direct consequence of the interplay between its functional groups.

Reactivity_Diagram Compound This compound-N-oxide N_Oxide N-Oxide Group Compound->N_Oxide Activates Ring Nitro_Group Nitro Group (Good Leaving Group) Compound->Nitro_Group Electron Withdrawing Methyl_Groups Methyl Groups Compound->Methyl_Groups Steric/Electronic Effects Reaction_Site Key Reaction: Nucleophilic Aromatic Substitution (SNAAr) Nitro_Group->Reaction_Site Enables Attack at C4 Position PPI_Synthesis Intermediate This compound-N-oxide Step1 Chlorination Intermediate->Step1 Chlorinated_Product 2-(Chloromethyl)-3,5-dimethyl- 4-nitropyridine-N-oxide Step1->Chlorinated_Product Step2 Nucleophilic Substitution (SNAAr) Chlorinated_Product->Step2 Coupled_Product Coupled Pyridine- Benzimidazole Intermediate Step2->Coupled_Product + Substituted Benzimidazole (Nucleophile) Step3 Final Steps Coupled_Product->Step3 e.g., Oxidation API Omeprazole / Esomeprazole Step3->API

Caption: Simplified workflow for PPI synthesis using the title intermediate.

The synthesis pathway generally involves the following key transformations:

  • Functionalization of a Methyl Group: One of the methyl groups (typically at the 2-position) is first functionalized, often via chlorination, to create a reactive site for coupling.

  • Nucleophilic Substitution: The resulting chlorinated intermediate is then reacted with a substituted benzimidazole thiol. In a crucial SNAAr reaction, the benzimidazole nucleophile displaces the 4-nitro group of the pyridine ring.

  • Final Transformations: Subsequent steps, such as oxidation of the linking sulfide to a sulfoxide, yield the final API molecule. [7] This synthetic strategy highlights the dual reactivity of the intermediate, allowing for sequential, regioselective modifications at two different positions on the pyridine ring.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound-N-oxide is essential. Safety Data Sheets (SDS) provide critical information.

  • Hazards: The compound is classified as causing skin and eye irritation. It is also suspected of causing genetic defects and may cause respiratory irritation. [10]* Precautions for Safe Handling: Handle only in a well-ventilated area or a closed system. Avoid breathing dust and prevent contact with skin, eyes, and clothing. [10]Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. [10]* Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container. [10]It should be stored under an inert atmosphere, protected from moisture. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [10][11]

Conclusion

This compound-N-oxide is more than a simple chemical; it is a testament to elegant synthetic design. Its carefully balanced electronic and steric properties make it an exceptionally efficient and versatile intermediate for constructing the complex molecular architectures required for modern pharmaceuticals. Its central role in the production of life-changing proton pump inhibitors underscores its immense value to the pharmaceutical industry. A comprehensive understanding of its synthesis, reactivity, and handling is therefore indispensable for any scientist or engineer working in the field of drug development and manufacturing.

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An In-Depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the nitro group of 3,5-Dimethyl-4-nitropyridine and its crucial precursor, this compound N-oxide. These compounds are pivotal intermediates in the pharmaceutical industry, most notably in the synthesis of proton pump inhibitors like omeprazole and esomeprazole.[1][2] A deep understanding of the nitro group's role is essential for optimizing existing synthetic routes and developing novel molecular entities. We will dissect the electronic and steric factors governing its reactivity, detail key transformations such as nucleophilic aromatic substitution and reduction, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

Synthesis and Electronic Architecture

The primary subject of this guide is often accessed via its N-oxide derivative, this compound N-oxide, which is synthesized from 3,5-lutidine.[2] The introduction of the N-oxide functionality is a critical strategic step, as it facilitates the subsequent nitration at the C4 position. The final deoxygenation step yields this compound.

The reactivity of this molecule is dictated by a confluence of electronic and steric effects originating from its substituents.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group profoundly influences the molecule's electronic landscape. It deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3]

  • Pyridine Ring Nitrogen: The inherent electronegativity of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, predisposing it to nucleophilic attack.[3] In the N-oxide form, this effect is further amplified.

  • Methyl Groups (-CH₃): Located at the 3 and 5 positions (meta to the nitro group), these groups are weakly electron-donating via hyperconjugation. More significantly, they provide steric hindrance around the C4 position, which can modulate the approach of incoming nucleophiles.[4]

This electronic arrangement makes the C4 carbon, bearing the nitro group, a highly electrophilic center, primed for chemical transformation.

Caption: Key electronic and steric influences on the pyridine ring.

Synthesis of this compound N-oxide

The most common route to this key intermediate involves the oxidation of 3,5-lutidine to its N-oxide, followed by nitration. Traditional methods employed harsh nitrating mixtures like fuming nitric acid and sulfuric acid. However, modern, safer, and more environmentally friendly procedures have been developed.[1][2] A notable improvement uses potassium nitrate in concentrated sulfuric acid, which shortens reaction times and avoids the generation of hazardous brown smoke.[1]

Experimental Protocol: Nitration of 3,5-Dimethylpyridine N-oxide

This protocol is adapted from patented industrial methods.[2]

  • Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 12.3 g (0.1 mol) of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid (98%). Prepare a separate nitrating solution by dissolving 14.15 g (0.14 mol) of potassium nitrate in 100 g of concentrated sulfuric acid.

  • Reaction Setup: Cool the 3,5-lutidine-N-oxide solution to 20-30°C in an ice bath.

  • Addition: Slowly add the potassium nitrate solution dropwise to the stirred lutidine-N-oxide solution, maintaining the temperature between 20°C and 30°C.

  • Heating: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding aqueous ammonia until the pH reaches 8-8.5. The product will precipitate as a light-yellow solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound-N-oxide.

ParameterValueReference
Starting Material 3,5-Lutidine-N-oxide[2]
Nitrating Agent Potassium Nitrate / Sulfuric Acid[1][2]
Reaction Temperature 60-65°C[2]
Typical Yield ~85.7%[2]
Purity (HPLC) >99%[2]

Key Reactivity Pathways of the Nitro Group

The nitro group at the C4 position is the focal point of reactivity, primarily undergoing two critical transformations: nucleophilic aromatic substitution, where it acts as an excellent leaving group, and reduction to an amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the N-oxide and the C4-nitro group, makes the C4 position exceptionally susceptible to nucleophilic attack.[3][5] The nitro group is a superior leaving group in these systems, a characteristic that is well-documented for activated aromatic compounds.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

This pathway is highly valuable for introducing a wide variety of functional groups at the C4 position, including alkoxy, aryloxy, and amino moieties. The reactivity of 4-nitropyridine-N-oxide derivatives in SNAr reactions is well-established.[7]

SNAr_Mechanism Start This compound N-oxide + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Step1->Intermediate Rate-determining step Step2 Step 2: Elimination (Loss of Leaving Group) Intermediate->Step2 Product 4-Nu-3,5-Dimethylpyridine N-oxide + NO₂⁻ Step2->Product Restoration of aromaticity

Caption: General mechanism for SNAr at the C4 position.

Reduction to 4-Aminopyridine Derivatives

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis.[3] The resulting 4-amino-3,5-dimethylpyridine is a critical building block for more complex molecules. A variety of methods are available for this reduction, with the choice of reagent depending on factors like cost, scale, and the presence of other sensitive functional groups.[8][9]

Common Reduction Methods:

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high efficiency. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere.[10][11] This method is atom-economical but requires specialized pressure equipment.[12]

  • Metal and Acid: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid like HCl.[3][10] This approach is cost-effective and highly efficient but can generate significant metal waste.

The reduction process is highly exothermic and requires careful thermal management, especially on a large scale.[12]

Reduction_Workflow cluster_workflow Workflow for Nitro Group Reduction Start This compound (or N-Oxide) Reaction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Add Reducing Agent & Catalyst Workup Aqueous Workup & Catalyst Filtration Reaction->Workup Reaction Completion Isolation Solvent Removal & Product Isolation Workup->Isolation Product 4-Amino-3,5-dimethylpyridine Isolation->Product

Caption: Generalized workflow for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation of this compound N-oxide

This protocol is a representative procedure based on standard practices for nitro group reduction.[10][13]

  • Vessel Setup: To a high-pressure hydrogenation vessel, add 16.8 g (0.1 mol) of this compound N-oxide and 150 mL of a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 0.5-1.0 g of 10% Palladium on carbon (Pd/C) catalyst (50% wet).

  • System Purge: Seal the reaction vessel and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times to remove all air.

  • Hydrogenation: Pressurize the vessel with hydrogen to 4-5 bar (approx. 50-65 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; maintain temperature control as needed. Monitor hydrogen uptake until it ceases.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 4-Amino-3,5-dimethylpyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

The nitro group in this compound and its N-oxide precursor is the cornerstone of their synthetic utility. Its strong electron-withdrawing nature activates the C4 position for nucleophilic aromatic substitution, allowing it to function as an excellent leaving group for the introduction of diverse functionalities. Concurrently, the nitro group itself is readily transformed via reduction into a highly valuable amino group. A thorough understanding of these reactivity patterns, governed by the interplay of electronic and steric effects, is paramount for professionals in pharmaceutical and chemical development. The protocols and mechanistic insights provided herein serve as a robust foundation for the efficient and safe application of this versatile chemical intermediate.

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An In-Depth Technical Guide to the Discovery and Synthesis of 3,5-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dimethyl-4-nitropyridine, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound's chemistry and production.

Introduction: The Significance of this compound

This compound, and more commonly its N-oxide derivative, are pivotal precursors in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole, which are widely used to treat acid-related gastrointestinal disorders. The strategic placement of the nitro group and methyl substituents on the pyridine ring makes it a versatile building block for constructing complex heterocyclic systems. This guide will delve into the historical context of its discovery and the evolution of its synthesis, from early laboratory methods to modern, optimized industrial processes.

Discovery and Historical Context: The Dawn of Pyridine N-Oxide Chemistry

The synthesis of this compound is intrinsically linked to the broader history of pyridine chemistry, particularly the development of methods to activate the otherwise unreactive pyridine ring towards electrophilic substitution.

The Challenge of Pyridine Nitration

Direct nitration of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring is basic and readily protonated under the strongly acidic conditions of nitration, forming the pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack.

The Advent of Pyridine N-Oxides: A Breakthrough in Reactivity

A significant breakthrough in pyridine chemistry was the discovery and exploration of pyridine N-oxides, pioneered by chemists like Eiji Ochiai in the mid-20th century. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The oxygen atom can donate electron density into the ring, thereby activating it towards electrophilic substitution, particularly at the 4-position. This activation provided a viable pathway for the synthesis of 4-substituted pyridines, including 4-nitropyridine derivatives.

While a definitive seminal publication for the very first synthesis of this compound is not readily apparent in the historical literature, its preparation follows the general principles established for the nitration of other substituted pyridine N-oxides during that era. The synthesis of 3-methyl-4-nitropyridine-1-oxide, a closely related compound, was described in Organic Syntheses by E. C. Taylor and A. J. Crovetti, citing earlier work. This suggests that the synthesis of analogous compounds like the 3,5-dimethyl derivative was likely achieved through similar, well-established methods of the time.

The Core Synthetic Pathway: A Two-Step Approach

The most established and widely used method for the synthesis of this compound proceeds through its N-oxide intermediate in a two-step process starting from 3,5-lutidine (3,5-dimethylpyridine).

Synthesis_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B  Oxidation (e.g., H₂O₂, Acetic Acid) C This compound-N-oxide B->C  Nitration (e.g., HNO₃/H₂SO₄ or KNO₃/H₂SO₄) D This compound C->D  Deoxygenation (e.g., PCl₃)

Caption: Overall synthetic pathway for this compound.

Step 1: N-Oxidation of 3,5-Lutidine

The first step involves the oxidation of the nitrogen atom in the 3,5-lutidine ring to form 3,5-dimethylpyridine-N-oxide. This is a crucial activation step.

  • Causality of Experimental Choice: The N-oxidation is performed to increase the electron density in the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic attack by the nitronium ion in the subsequent step.

A common and historically significant method for this transformation is the use of hydrogen peroxide in glacial acetic acid.[1] More modern approaches may utilize other peroxy acids.

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

The activated 3,5-dimethylpyridine-N-oxide is then nitrated to introduce the nitro group at the 4-position. This is the key bond-forming step that yields the desired product.

  • Mechanism of Nitration: The nitration proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, attacks the electron-rich 4-position of the pyridine N-oxide ring.

Nitration_Mechanism cluster_1 Generation of Nitronium Ion cluster_2 Electrophilic Attack HNO₃H₂SO₄ HNO₃H₂SO₄ NO₂⁺HSO₄⁻H₂O NO₂⁺HSO₄⁻H₂O HNO₃H₂SO₄->NO₂⁺HSO₄⁻H₂O 3,5-Lutidine-N-oxide 3,5-Lutidine-N-oxide Intermediate Intermediate 3,5-Lutidine-N-oxide->Intermediate + NO₂⁺ This compound-N-oxide This compound-N-oxide Intermediate->this compound-N-oxide - H⁺

Caption: Simplified mechanism of the nitration step.

Modern Synthetic Protocols and a Comparative Analysis

While the fundamental two-step process remains the same, significant advancements have been made in the reagents and conditions used for the nitration step, driven by the need for safer, more environmentally friendly, and higher-yielding industrial processes.

Traditional Method: Mixed Acid Nitration

The classical method for the nitration of pyridine N-oxides involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[2] While effective, this method has several drawbacks:

  • Safety Concerns: The use of fuming nitric acid is hazardous, and the reaction can be highly exothermic, requiring careful temperature control.

  • Environmental Impact: The process generates significant amounts of acidic waste and can release toxic nitrogen oxide fumes.

Modern "Green" Method: Potassium Nitrate Nitration

More recent patents describe the use of potassium nitrate in concentrated sulfuric acid as the nitrating agent.[3][4] This method offers several advantages over the traditional mixed acid approach:

  • Improved Safety: Potassium nitrate is a stable, solid reagent that is safer to handle than fuming nitric acid. The reaction is generally less exothermic and produces fewer hazardous fumes.

  • Reduced Environmental Impact: This method avoids the large-scale use of nitric acid, reducing the environmental burden associated with its production and disposal.

  • High Yield and Purity: The potassium nitrate method has been shown to produce high yields of this compound-N-oxide with excellent purity.[4]

Comparative Summary of Nitration Methods
ParameterTraditional Mixed Acid MethodModern Potassium Nitrate Method
Nitrating Agent Fuming HNO₃ / H₂SO₄KNO₃ / H₂SO₄
Safety Hazardous, highly exothermicSafer, less exothermic
Environmental Generates acidic waste and NOx fumesReduced acidic waste, fewer fumes
Yield Generally good to highHigh
Purity GoodExcellent

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of this compound-N-oxide based on published methods.

Protocol 1: N-Oxidation of 3,5-Lutidine[1]
  • Reaction Setup: In a fume hood, combine 0.5 mol of glacial acetic acid, 0.051 mol of 3,5-lutidine, and 5 mL of 35% hydrogen peroxide in a 100 mL round-bottom flask.

  • Reaction: Stir the mixture at an internal temperature of 80°C for 5 hours.

  • Work-up: Cool the flask to room temperature in an ice bath. Remove the excess acetic acid via high vacuum distillation.

  • Isolation: The resulting 3,5-dimethylpyridine-N-oxide can be further purified by crystallization.

Protocol 2: Nitration using Potassium Nitrate[4]
  • Reaction Setup: Dissolve 12.3g of 3,5-lutidine-N-oxide in 90g of concentrated sulfuric acid in a reaction vessel.

  • Addition of Nitrating Agent: Prepare a solution of 14.15g of potassium nitrate in 100g of concentrated sulfuric acid. Add this solution dropwise to the 3,5-lutidine-N-oxide solution while maintaining the temperature between 60°C and 65°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add water. Adjust the pH to 8-8.5 with ammonia water.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to obtain light yellow this compound-N-oxide.

Conclusion

The synthesis of this compound, primarily through its N-oxide, is a testament to the ingenuity of organic chemists in overcoming the inherent unreactivity of the pyridine ring. From the foundational work on pyridine N-oxides to the development of modern, safer, and more sustainable industrial processes, the journey of this important pharmaceutical intermediate highlights the continuous evolution of synthetic chemistry. The understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents are crucial for any scientist working in the field of drug development and process chemistry.

References

  • CN104557693A - Synthesis method of this compound-N-oxide - Google Patents.
  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap.
  • Taylor, E. C.; Crovetti, A. J. Organic Syntheses1957 , 37, 63. DOI: 10.15227/orgsyn.037.0063. Available at: [Link]

  • Ochiai, E. J. Org. Chem.1953 , 18 (5), 534–551. DOI: 10.1021/jo01133a004. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. Available at: [Link]

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Potential biological activity of 3,5-Dimethyl-4-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3,5-Dimethyl-4-nitropyridine Derivatives

Introduction

The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a basic heterocyclic organic compound, is a fundamental building block in the development of therapeutic agents.[1] Its structure, which is analogous to benzene with a nitrogen atom replacing a methine group, imparts unique physicochemical properties that are advantageous for drug design.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. This versatile scaffold is present in a significant percentage of FDA-approved drugs, highlighting its importance in medicinal chemistry.[2]

Significance of the Nitro Group in Pharmacological Activity

The nitro group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of a molecule, thereby affecting its biological activity.[3][4] In many instances, nitroaromatic compounds act as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors or within certain microbial cells.[3][5] This activation often involves the enzymatic reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamine species, which can then exert cytotoxic effects through interactions with cellular macromolecules like DNA.[4][5]

This compound: A Core Structure of Interest

The this compound scaffold and its derivatives, particularly the N-oxide form, are of considerable interest in pharmaceutical research and development. This compound 1-oxide is a key intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[6][7][8] Beyond its role as a synthetic precursor, the inherent chemical features of this scaffold—a substituted pyridine ring bearing a nitro group—suggest a potential for a broader range of biological activities. The presence of the nitro group on the pyridine ring is expected to confer cytotoxic properties that could be harnessed for antimicrobial and anticancer applications.

Synthesis of this compound and Its N-oxide Derivative

The synthesis of this compound derivatives is a critical step in exploring their biological potential. The N-oxide is a particularly important intermediate.

Synthesis of this compound-N-oxide

A common synthetic route to this compound-N-oxide starts from 3,5-lutidine.[6][7] The process involves an initial oxidation to form the N-oxide, followed by a nitration step.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide H2O2 This compound-N-oxide This compound-N-oxide 3,5-Dimethylpyridine-N-oxide->this compound-N-oxide HNO3/H2SO4 or KNO3/H2SO4

Caption: General reaction scheme for the synthesis of this compound-N-oxide.

A representative protocol for the synthesis of this compound-N-oxide is as follows:

  • Oxidation of 3,5-Lutidine: 3,5-Lutidine is reacted with an oxidizing agent, such as hydrogen peroxide, often in the presence of a suitable catalyst, to yield 3,5-dimethylpyridine-N-oxide.[6][7]

  • Nitration of 3,5-Dimethylpyridine-N-oxide: The intermediate N-oxide is then subjected to nitration. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid, or alternatively, a sulfuric acid solution of potassium nitrate.[6][7] The use of potassium nitrate is reported to offer a more environmentally friendly process with improved reaction times and yields.[6][7]

  • Reaction Conditions: The nitration reaction is typically carried out at elevated temperatures, for instance, between 60-120°C.[6][7]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then filtered and dried.

Potential Biological Activities

The chemical structure of this compound derivatives suggests potential for various biological activities, primarily antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial activity of many nitro-containing compounds is attributed to the reductive activation of the nitro group by microbial nitroreductases.[4][5] This process generates cytotoxic intermediates that can damage cellular components, including DNA, leading to cell death.[5]

Several studies have demonstrated the antibacterial and antifungal properties of various nitropyridine derivatives. For instance, certain nitropyridine-containing complexes have shown activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans.[2] The activity of these compounds is often comparable to that of commercial antibiotics.[2] While specific data for a wide range of this compound derivatives is not extensively available, the general activity of the nitropyridine class suggests that derivatives of this scaffold are promising candidates for antimicrobial drug discovery.

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Pyridoxazinone derivative (R = n-Bu)C. albicans, C. glabrata, C. tropicalis62.5[2]
Pyridoxazinone derivative (R = n-Bu)E. faecalis7.8[2]
Phenolic hydrazone derivativeB. subtilis, C. krusei62.5[2]
Anticancer Activity

The anticancer potential of nitroaromatic compounds often stems from their ability to be selectively activated in the hypoxic environment of solid tumors.[3] Similar to their antimicrobial mechanism, bioreduction of the nitro group by tumor-associated reductases can lead to the formation of reactive species that induce DNA damage and apoptosis in cancer cells.[4] Some pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[9]

While direct studies on the anticancer activity of a broad range of this compound derivatives are limited, related compounds have shown promise. For example, silver(I) complexes with a 3,5-dimethyl-4-nitropyrazole ligand have demonstrated significant cytotoxicity against Dalton's lymphoma cancer cells by inducing apoptosis.[10] Additionally, various pyridine derivatives have been investigated for their anticancer properties, with some showing potent activity against a range of cancer cell lines.[9][11] The 3,5-dimethyl derivative of 4-nitropyridine 1-oxide has been noted to have the least mutagenic potential among several tested derivatives, which could be a desirable property in developing selective anticancer agents.[12]

CompoundCell LineIC50 (µM)Incubation TimeReference
H42A2780 (ovarian cancer)28.43 ± 2.1324 H[13]
H42A2780 (ovarian cancer)8.54 ± 0.9348 H[13]
H42A2780 (ovarian cancer)5.40 ± 0.5372 H[13]
H42SKOV3 (ovarian cancer)3.16 ± 0.1724 H[13]
H42SKOV3 (ovarian cancer)0.94 ± 0.0348 H[13]
H42SKOV3 (ovarian cancer)0.85 ± 0.0272 H[13]

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G Prepare microbial inoculum Prepare microbial inoculum Serially dilute compound in 96-well plate Serially dilute compound in 96-well plate Prepare microbial inoculum->Serially dilute compound in 96-well plate Inoculate wells with microbial suspension Inoculate wells with microbial suspension Serially dilute compound in 96-well plate->Inoculate wells with microbial suspension Incubate plate Incubate plate Inoculate wells with microbial suspension->Incubate plate Read results and determine MIC Read results and determine MIC Incubate plate->Read results and determine MIC

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Cytotoxicity Assays
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

G Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Treat cells with compound Treat cells with compound Seed cancer cells in 96-well plate->Treat cells with compound Add MTT solution and incubate Add MTT solution and incubate Treat cells with compound->Add MTT solution and incubate Solubilize formazan crystals Solubilize formazan crystals Add MTT solution and incubate->Solubilize formazan crystals Measure absorbance and calculate cell viability Measure absorbance and calculate cell viability Solubilize formazan crystals->Measure absorbance and calculate cell viability

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways and Mechanisms of Action

General Mechanism of Nitroreductase-mediated Activation

The biological activity of many nitroaromatic compounds is dependent on their bioreduction. This process is catalyzed by nitroreductase enzymes.

G Nitroaromatic Compound (Prodrug) Nitroaromatic Compound (Prodrug) Nitroso Intermediate Nitroso Intermediate Nitroaromatic Compound (Prodrug)->Nitroso Intermediate Nitroreductase (2e-) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 2e- Cellular Damage (DNA, proteins) Cellular Damage (DNA, proteins) Nitroso Intermediate->Cellular Damage (DNA, proteins) Amino Derivative Amino Derivative Hydroxylamine Intermediate->Amino Derivative 2e- Hydroxylamine Intermediate->Cellular Damage (DNA, proteins)

Caption: Reductive activation of a nitroaromatic compound.

Potential Modulation of Cancer-related Signaling Pathways

Based on studies of related pyridine derivatives, this compound compounds could potentially exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. For instance, some anticancer pyridine derivatives have been shown to induce apoptosis through the upregulation of p53 and JNK pathways.[9]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its N-oxide derivative is well-established as a key intermediate in the synthesis of proton pump inhibitors, the potential for broader biological activities, particularly antimicrobial and anticancer effects, remains an area ripe for further exploration. The presence of the nitro group suggests a mechanism of action involving reductive activation, which could be exploited for selective toxicity towards microbial pathogens or cancer cells.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are needed to optimize their potency and selectivity. Furthermore, detailed mechanistic investigations will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
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  • This compound 1-oxide | 14248-66-9 - Benchchem.
  • This compound 1-oxide | 14248-66-9 | FD45455 - Biosynth.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Comparative Analysis of the Biological Activity of 3-Ethyl-4-nitropyridine 1 - Benchchem.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I)
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - NIH.
  • Pyridine heterocycles: Compiling the anticancer capabilities - Intern

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Methodological & Application

Application Notes & Protocols for the Synthesis of Omeprazole from 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Proton Pump Inhibitor

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone therapeutic agent for treating acid-related gastrointestinal disorders.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells. The synthesis of this complex molecule is a multi-step process that has been optimized for yield, purity, and industrial scalability.

This document provides a detailed guide to a common and effective synthetic route for omeprazole. The synthesis begins with the strategic functionalization of a pyridine ring, starting from 3,5-Dimethyl-4-nitropyridine-N-oxide, to build the key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. This intermediate is then coupled with a benzimidazole moiety, followed by a controlled oxidation to yield the final active pharmaceutical ingredient (API). We will delve into the causality behind the experimental choices, provide step-by-step protocols, and present the necessary data for replication and understanding.

Part 1: The Pyridine Core - Synthesis of the Key Intermediate

The initial phase of omeprazole synthesis focuses on constructing the substituted pyridine ring, which will ultimately be linked to the benzimidazole core. The starting material for this protocol is this compound-N-oxide. The N-oxide functionality is crucial as it activates the pyridine ring for subsequent reactions.

Logical Workflow for Intermediate Synthesis

The transformation from this compound-N-oxide to the key coupling partner, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, involves a series of distinct chemical reactions. Each step is designed to selectively modify the pyridine core to introduce the necessary functional groups for the final molecule.

Intermediate Synthesis Workflow A This compound-N-oxide B Methoxylation (Nucleophilic Substitution) A->B Sodium Methoxide C 3,5-Dimethyl-4-methoxypyridine-N-oxide B->C D Rearrangement & Chlorination C->D Thionyl Chloride or similar E 2-chloromethyl-3,5-dimethyl-4-methoxypyridine D->E

Caption: Workflow for the synthesis of the key pyridine intermediate.

Step 1: Methoxylation of this compound-N-oxide

Causality: The first step is a nucleophilic aromatic substitution. The nitro group (-NO2) is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the N-oxide. Sodium methoxide provides the methoxide nucleophile (-OCH3) to displace the nitro group, yielding 3,5-Dimethyl-4-methoxypyridine-N-oxide.[2][3]

Protocol 1: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

ParameterValue/Description
Reactants This compound-N-oxide, Sodium methoxide, Methanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Neutralization, Extraction, Crystallization
Expected Yield 85-95%

Detailed Methodology:

  • To a solution of 30% sodium methoxide in methanol (500 parts by weight), add this compound-N-oxide (400 parts by weight).[2]

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with an acid such as acetic acid to a pH of 7-8.[4]

  • Remove the methanol under reduced pressure.

  • Extract the product into a suitable organic solvent like dichloromethane.[4]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Dimethyl-4-methoxypyridine-N-oxide.

Step 2: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine

Causality: This step involves the functionalization of one of the methyl groups at the 2-position. This is typically achieved through a rearrangement reaction followed by chlorination. The N-oxide can be rearranged, often with acetic anhydride, to form an acetoxymethyl intermediate, which is then hydrolyzed to a hydroxymethyl group.[5][6] Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl2) or hydrochloric acid converts the hydroxyl group into a good leaving group (chloride), priming the molecule for the subsequent coupling reaction.[2][6]

Protocol 2: Preparation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine

ParameterValue/Description
Reactants 3,5-Dimethyl-4-methoxypyridine-N-oxide, Acetic Anhydride (for rearrangement), Hydrochloric Acid (for hydrolysis and chlorination) or Thionyl Chloride
Temperature Varies by step (e.g., reflux for rearrangement, 0-15°C for chlorination)[6]
Reaction Time 4-8 hours
Work-up Neutralization, Extraction, Purification
Expected Yield 75-85%

Detailed Methodology:

  • Treat 3,5-Dimethyl-4-methoxypyridine-N-oxide with acetic anhydride and heat to induce rearrangement to the 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine.[6]

  • After the rearrangement is complete, hydrolyze the acetate ester using an acid or base to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[6]

  • Cool the solution containing the hydroxymethyl intermediate to 0-15°C.[6]

  • Slowly add a chlorinating agent such as thionyl chloride.[5]

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Carefully quench the reaction with a cold, dilute basic solution (e.g., sodium bicarbonate) to neutralize the excess acid.

  • Extract the product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude intermediate, which can be purified further if necessary. The hydrochloride salt is often used in the subsequent step.[1]

Part 2: Assembly of the Core Structure and Final Oxidation

With the activated pyridine intermediate in hand, the next phase involves coupling it with the benzimidazole core and then performing a selective oxidation to form the final sulfoxide structure of omeprazole.

Logical Workflow for Omeprazole Synthesis

Omeprazole Synthesis Workflow E 2-chloromethyl-3,5-dimethyl-4-methoxypyridine G Thioether Formation (Coupling Reaction) E->G F 5-methoxy-2-mercaptobenzimidazole F->G Base (e.g., NaOH) H Sulfide Intermediate (Pyrmetazole) G->H I Selective Oxidation H->I Oxidizing Agent (e.g., m-CPBA) J Omeprazole I->J

Caption: Final steps in the synthesis of omeprazole.

Step 3: Thioether Formation (Coupling Reaction)

Causality: This is a nucleophilic substitution reaction where the thiol group of 5-methoxy-2-mercaptobenzimidazole is deprotonated by a base (like NaOH) to form a thiolate anion.[1] This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group on the pyridine intermediate, displacing the chloride and forming a thioether linkage.[1] This intermediate is sometimes referred to as pyrmetazole.[1]

Protocol 3: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

ParameterValue/Description
Reactants 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl, 5-methoxy-2-mercaptobenzimidazole, Sodium Hydroxide
Solvent Ethanol/Water mixture[1]
Temperature 30°C[1]
Reaction Time 4 hours[1]
Work-up Precipitation, Filtration, Washing
Expected Yield 90-98%

Detailed Methodology:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating.[1]

  • Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) and reflux until dissolved.[1]

  • Cool the mixture to below 10°C.[1]

  • In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]

  • After the incubation, cool the mixture to 10°C and add 500 mL of water to precipitate the product.[1]

  • Stir the resulting slurry for 12 hours to ensure complete precipitation.[1]

  • Filter the solid, wash with water, and dry to obtain the sulfide intermediate.

Step 4: Selective Oxidation to Omeprazole

Causality: The final step is the selective oxidation of the thioether to a sulfoxide. This transformation is critical and must be controlled to prevent over-oxidation to the corresponding sulfone, which is an impurity.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this purpose.[5]

Protocol 4: Synthesis of Omeprazole

ParameterValue/Description
Reactant Sulfide Intermediate from Step 3
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)[5]
Solvent Dichloromethane[1]
Temperature -10°C to 0°C
Reaction Time 1-2 hours
Work-up Quenching, Extraction, Crystallization
Expected Yield 80-90%

Detailed Methodology:

  • Dissolve the sulfide intermediate in dichloromethane.

  • Cool the solution to between -10°C and 0°C.

  • Slowly add a solution of m-CPBA in dichloromethane. The stoichiometry should be carefully controlled to be approximately 1 equivalent to favor sulfoxide formation.

  • Monitor the reaction closely by TLC.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide.

  • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallize the crude omeprazole from a suitable solvent system to obtain the pure product.

Part 3: Analytical Characterization

Purity and Identity Confirmation: The identity and purity of the synthesized omeprazole and its intermediates should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of omeprazole and quantifying any related impurities, such as the sulfone byproduct. A typical method uses a C8 or C18 column with a mobile phase of acetonitrile and a phosphate buffer.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the intermediates and the final product.[3][4]

  • Mass Spectrometry (MS): Provides molecular weight information, further confirming the identity of the synthesized compounds.

References

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.
  • Google Patents. (1986). US4620008A - Processes for the preparation of omeprazole and intermediates therefore.
  • Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

  • Google Patents. (1992). EP0484265A1 - A process for the preparation of omeprazol.
  • LCGC International. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Google Patents. (2022). CN114805193B - A kind of preparation method of omeprazole intermediate.
  • ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Retrieved from [Link]

  • PubMed. (2014). RP-HPLC/pre-column derivatization for analysis of omeprazole, tinidazole, doxycycline and clarithromycin. Retrieved from [Link]

  • Google Patents. (1984). EP0103553A1 - Intermediates for the preparation of omeprazole.

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Application Note & Protocol: Strategic Nitration of 3,5-Dimethylpyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of 3,5-dimethylpyridine, a critical transformation for the synthesis of key pharmaceutical intermediates like 4-nitro-3,5-dimethylpyridine-N-oxide. The protocol detailed herein prioritizes safety, efficiency, and reproducibility, moving beyond a simple recitation of steps to explain the underlying chemical principles. We address the inherent challenges of electrophilic substitution on pyridine rings and elucidate the strategic importance of N-oxidation as a preliminary step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering field-proven insights into reaction setup, execution, safety management, and product characterization.

Introduction: The Challenge and Significance

The nitration of pyridine and its derivatives is a notoriously challenging yet vital reaction in synthetic chemistry. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (SEAr).[1][2] Furthermore, under the strongly acidic conditions typical for nitration, the pyridine nitrogen is readily protonated, further increasing its electron-withdrawing effect and making the reaction even more difficult.[1][2]

However, nitrated pyridines are valuable precursors. Specifically, 4-nitro-3,5-dimethylpyridine-N-oxide is a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as esomeprazole.[3] To overcome the inherent low reactivity of the pyridine nucleus, a common strategy involves the initial oxidation of the pyridine nitrogen to form an N-oxide. This N-oxide functionality activates the ring system towards electrophilic attack, primarily at the 4-position, and circumvents the deactivation caused by protonation.[1] This document details a robust protocol for the nitration of 3,5-dimethylpyridine-N-oxide, a critical step following the initial oxidation of 3,5-dimethylpyridine (3,5-lutidine).[3]

Reaction Mechanism: Activating the Pyridine Ring

The direct nitration of 3,5-dimethylpyridine is impractical. The reaction proceeds efficiently only after its conversion to 3,5-dimethylpyridine-N-oxide.

  • Activation via N-Oxidation : The N-oxide group is an activating group. The oxygen atom can donate electron density into the pyridine ring through resonance, increasing the nucleophilicity of the ring, particularly at the C2, C4, and C6 positions.

  • Generation of the Electrophile : In the presence of concentrated sulfuric acid, a nitrating agent like potassium nitrate (KNO₃) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid protonates the nitrate, which then loses a molecule of water to form NO₂⁺.

  • Electrophilic Attack : The electron-rich π system of the 3,5-dimethylpyridine-N-oxide attacks the nitronium ion. The attack is regioselective, directed to the C4 position. This is due to the combined directing effects of the N-oxide group and the two methyl groups at C3 and C5, which sterically hinder attack at the C2 and C6 positions and electronically favor attack at the C4 position.

  • Rearomatization : A base (such as the HSO₄⁻ ion) abstracts a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-nitro-3,5-dimethylpyridine-N-oxide.

The following diagram illustrates the core mechanistic steps:

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution KNO3 KNO₃ NO2_plus NO₂⁺ (Nitronium Ion) KNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ Substrate 3,5-Dimethylpyridine-N-oxide NO2_plus->Substrate Electrophilic Attack Intermediate Sigma Complex (Carbocation Intermediate) Substrate->Intermediate + NO₂⁺ Product 4-Nitro-3,5-dimethylpyridine -N-oxide Intermediate->Product - H⁺

Caption: Mechanism of Nitration of 3,5-Dimethylpyridine-N-oxide.

Critical Safety Considerations

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of strong acids and oxidizing agents creates a highly corrosive and reactive environment.[4]

  • Corrosivity and Toxicity : Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe chemical burns upon contact.[5][6] Their vapors are toxic and can cause respiratory damage.[6]

  • Exothermic Reaction : The nitration reaction is highly exothermic.[7][8] Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase, resulting in a "runaway reaction" with the potential for explosion and fire.[9]

  • Personal Protective Equipment (PPE) : At all times, personnel must wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[4] The reaction must be conducted inside a certified chemical fume hood with excellent ventilation.[4]

  • Emergency Preparedness : An emergency eyewash and safety shower must be immediately accessible.[6] Spill containment kits with a neutralizing agent (e.g., sodium carbonate) must be on hand.[10]

  • Reagent Handling : Always add acid to water or other reagents slowly and in a controlled manner, never the reverse.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures utilizing potassium nitrate as the nitrating agent, which can offer a safer and more controlled reaction compared to using mixed nitric and sulfuric acids.[11][12]

4.1 Materials and Reagents

ReagentGradeSupplierNotes
3,5-Dimethylpyridine-N-oxide≥98%Standard Chemical SupplierMust be dry.
Concentrated Sulfuric Acid (H₂SO₄)98%Standard Chemical SupplierHandle with extreme care.
Potassium Nitrate (KNO₃)≥99%Standard Chemical SupplierFinely powdered.
Deionized Water--For work-up.
Ammonia solution (NH₄OH)~25-30%Standard Chemical SupplierFor neutralization.
Dichloromethane (CH₂Cl₂)ACS GradeStandard Chemical SupplierFor extraction (if needed).
Crushed Ice--For work-up.

4.2 Equipment

  • Three-necked round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer with adapter

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and filter flask

  • pH paper or pH meter

4.3 Experimental Workflow Diagram

G start Start dissolve 1. Dissolve 3,5-dimethylpyridine-N-oxide in concentrated H₂SO₄ in flask. start->dissolve cool 2. Cool the mixture to 10-15°C using an ice bath. dissolve->cool add_nitrating 4. Add nitrating solution dropwise via dropping funnel, keeping T < 15°C. cool->add_nitrating prepare_nitrating 3. Prepare nitrating solution: KNO₃ in concentrated H₂SO₄. prepare_nitrating->add_nitrating react 5. After addition, slowly heat mixture to 85-90°C for ~1-2 hours. add_nitrating->react monitor 6. Monitor reaction completion (e.g., by HPLC or TLC). react->monitor cool_down 7. Cool reaction mixture to room temperature. monitor->cool_down quench 8. Carefully pour mixture onto crushed ice with stirring. cool_down->quench neutralize 9. Neutralize with ammonia solution to pH 8-8.5. Product precipitates. quench->neutralize filter 10. Collect solid product by vacuum filtration. neutralize->filter wash_dry 11. Wash with cold water and dry under vacuum. filter->wash_dry end End Product: 4-Nitro-3,5-dimethylpyridine-N-oxide wash_dry->end

Caption: Step-by-step workflow for the nitration protocol.

4.4 Step-by-Step Procedure

  • Substrate Solution : In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add 65g of concentrated sulfuric acid. Begin stirring and slowly add 12.3g of 3,5-dimethylpyridine-N-oxide. The dissolution may be slightly exothermic.

  • Cooling : Place the flask in an ice-salt bath and cool the solution to between 10°C and 15°C.[12]

  • Nitrating Agent Preparation : In a separate beaker, carefully and slowly dissolve 10.1g of potassium nitrate in 60g of concentrated sulfuric acid. This process is exothermic; prepare this solution with cooling and allow it to return to near room temperature before use.

  • Addition : Transfer the potassium nitrate/sulfuric acid solution to a dropping funnel attached to the reaction flask. Add the nitrating solution dropwise to the cooled substrate solution over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature between 10°C and 15°C throughout the addition.[12]

  • Reaction : Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90°C using a heating mantle.[12] Maintain this temperature and continue stirring for 1-2 hours.

  • Monitoring : The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.[12]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. In a large beaker, prepare a slurry of crushed ice and water. While stirring vigorously, carefully and slowly pour the reaction mixture into the ice-water slurry.

  • Neutralization and Precipitation : Cool the diluted mixture in an ice bath. Slowly add a concentrated ammonia solution to neutralize the acid, adjusting the pH to approximately 8-8.5.[12] The product will precipitate as a light-yellow solid.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification : Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The resulting 4-nitro-3,5-dimethylpyridine-N-oxide is typically obtained with high purity (e.g., >99% by HPLC).[12]

Product Characterization

Confirming the structure and purity of the synthesized 4-nitro-3,5-dimethylpyridine-N-oxide is essential. Standard spectroscopic techniques are employed for this purpose.[8]

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. While experimental data should always be acquired, the following table outlines the expected spectral characteristics for the product dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]

¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~8.2-8.4SingletN/A2HH-2, H-6
~2.4-2.6SingletN/A6H2 x -CH₃
¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~148-150C-4
~140-142C-2, C-6
~135-137C-3, C-5
~17-19-CH₃

5.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Assignment
~1520-1540Asymmetric NO₂ stretch
~1340-1360Symmetric NO₂ stretch
~1250-1300N-O stretch (N-oxide)
~2900-3000C-H stretch (methyl)

5.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product. For 4-nitro-3,5-dimethylpyridine-N-oxide (C₇H₈N₂O₃), the expected molecular weight is 168.15 g/mol . High-resolution mass spectrometry (HRMS) should show the [M+H]⁺ ion at m/z corresponding to this mass.

Comparative Reaction Parameters

The following table summarizes various reported conditions for the nitration of 3,5-dimethylpyridine-N-oxide, highlighting the versatility of the process.

Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
KNO₃ / H₂SO₄85-9018599[12]
KNO₃ / H₂SO₄60-65285.799[12]
Mixed Acid (HNO₃/H₂SO₄)90Overnight89.396.0[15]
HNO₃ / Toluene90Overnight89.797.2[15]
HNO₃ / Nitrobenzene90Overnight89.396.0[15]

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of 4-nitro-3,5-dimethylpyridine-N-oxide. The strategic use of N-oxidation to activate the pyridine ring is a cornerstone of this process, enabling an efficient electrophilic substitution that would otherwise be unfeasible. By employing potassium nitrate in sulfuric acid, the procedure offers a manageable safety profile, though strict adherence to all safety precautions remains paramount due to the highly exothermic and corrosive nature of the reaction. Proper characterization of the final product using NMR, IR, and MS is crucial to ensure the identity and purity required for subsequent applications in pharmaceutical development.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Experimental setup for nitration of dimethylpyridines - Benchchem. (n.d.).
  • NITRIC ACID SAFETY - University of Washington. (n.d.).
  • Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide - Benchchem. (n.d.).
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • The oxidation and nitration steps of 3,5-dimethylpyridine. - ResearchGate. (n.d.).
  • (PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022).
  • (PDF) An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides - ResearchGate. (2025).
  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents. (n.d.).
  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap. (n.d.).
  • 3-Nitropyridine(2530-26-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Electrophilic aromatic substitution - Wikipedia. (n.d.).
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020).

Sources

Application Note & Protocol: The Strategic Role of 3,5-Dimethyl-4-nitropyridine-N-oxide in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Pyridine Ring in PPIs

Proton pump inhibitors (PPIs) represent a cornerstone in the treatment of acid-related gastrointestinal disorders. Their mechanism of action relies on the covalent inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells. The chemical architecture of most commercially successful PPIs, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, is characterized by a benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge. The electronic properties and substitution pattern of this pyridine ring are critical for the drug's activation in the acidic environment of the parietal cell canaliculi and its subsequent therapeutic efficacy.

3,5-Dimethyl-4-nitropyridine-N-oxide has emerged as a highly strategic and versatile precursor for constructing this essential pyridine core. Its utility stems from the specific arrangement of functional groups—the N-oxide, the nitro group, and the methyl groups—which allow for a series of controlled and high-yielding chemical transformations.

Mechanistic Rationale: Why this compound-N-oxide?

The choice of this compound-N-oxide as a starting material is a prime example of strategic synthetic design. Each functional group serves a distinct purpose, facilitating a cascade of reactions that would be otherwise challenging to achieve in a single molecule.

  • The N-oxide group: This functionality serves a dual role. Firstly, it activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 4-position. Secondly, it can be readily removed in later synthetic steps, a process often referred to as deoxygenation.

  • The Nitro group: Positioned at the 4-position, the nitro group is an excellent leaving group, readily displaced by nucleophiles. This is a key step in introducing the side chain that will eventually form the sulfinyl bridge to the benzimidazole.

  • The Methyl groups: The two methyl groups at the 3 and 5 positions are not merely passive substituents. They play a crucial role in the subsequent oxidation step to introduce the hydroxymethyl group, which is then converted to a chloromethyl group for coupling with the benzimidazole thiol.

The overall synthetic strategy, therefore, involves a series of sequential modifications of these functional groups, as illustrated in the workflow below.

G A This compound-N-oxide B Nucleophilic Substitution (e.g., with methoxide) A->B Step 1 C 4-Methoxy-3,5-dimethylpyridine-N-oxide B->C D Rearrangement/Hydroxylation (e.g., Acetic Anhydride) C->D Step 2 E 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine D->E F Chlorination (e.g., with SOCl2) E->F Step 3 G 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine F->G H Coupling with Benzimidazole Thiol G->H Step 4 I Thioether Intermediate H->I J Oxidation (e.g., with m-CPBA) I->J Step 5 K Proton Pump Inhibitor (e.g., Omeprazole) J->K

Figure 1: General synthetic workflow for PPIs starting from this compound-N-oxide.

Detailed Experimental Protocols: Synthesis of Omeprazole

The following protocols provide a step-by-step guide for the synthesis of omeprazole, a widely used PPI, starting from this compound-N-oxide. These protocols are based on established and published synthetic routes.

Protocol 1: Synthesis of 4-Methoxy-3,5-dimethylpyridine-N-oxide

This initial step involves the nucleophilic displacement of the nitro group with a methoxy group. The N-oxide functionality activates the 4-position, facilitating this substitution.

Materials:

  • This compound-N-oxide

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol, add this compound-N-oxide portion-wise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-Methoxy-3,5-dimethylpyridine-N-oxide.

Protocol 2: Synthesis of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This step involves a rearrangement reaction, often using acetic anhydride, which results in the introduction of a hydroxymethyl group at the 2-position.

Materials:

  • 4-Methoxy-3,5-dimethylpyridine-N-oxide

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 4-Methoxy-3,5-dimethylpyridine-N-oxide in acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully quench with water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate to give the crude product.

  • The crude product can be purified by column chromatography.

Protocol 3: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

The hydroxyl group of the previously synthesized intermediate is converted to a more reactive chloromethyl group, preparing it for coupling with the benzimidazole thiol.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂) or other chlorinating agents

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine in anhydrous DCM and cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. This intermediate is often used in the next step without further purification due to its reactivity.

Protocol 4: Coupling and Oxidation to Omeprazole

This final two-step sequence involves the coupling of the chloromethylpyridine with 2-mercapto-5-methoxybenzimidazole, followed by the oxidation of the resulting thioether to the final sulfoxide product, omeprazole.

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

  • 2-Mercapto-5-methoxybenzimidazole

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., ethanol, methanol)

  • An oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA)

  • Dichloromethane (DCM)

Procedure: Part A: Coupling

  • Dissolve 2-Mercapto-5-methoxybenzimidazole in an alcoholic solvent containing a base to form the thiolate salt.

  • To this solution, add the crude 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

  • Stir the reaction mixture at room temperature until the coupling is complete.

  • Remove the solvent and partition the residue between water and an organic solvent.

  • Isolate the thioether intermediate from the organic layer.

Part B: Oxidation

  • Dissolve the thioether intermediate in DCM.

  • Cool the solution in an ice bath and add a solution of m-CPBA in DCM dropwise.

  • Stir the reaction for a specified time, monitoring the formation of the sulfoxide by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Wash the organic layer with a base solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

  • Dry the organic layer and concentrate to obtain crude omeprazole.

  • Purify the crude product by recrystallization to obtain pure omeprazole.

Data Presentation: Expected Yields and Spectroscopic Data

The following table summarizes typical data for the synthesis of omeprazole.

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
4-Methoxy-3,5-dimethylpyridine-N-oxide167.1985-95δ 8.0-8.2 (s, 2H, pyridine-H), 3.8-4.0 (s, 3H, OCH₃), 2.2-2.4 (s, 6H, Ar-CH₃)
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine183.2270-80δ 7.8-8.0 (s, 1H, pyridine-H), 4.6-4.8 (s, 2H, CH₂OH), 3.7-3.9 (s, 3H, OCH₃), 2.1-2.3 (s, 6H, Ar-CH₃)
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine201.66>90 (crude)δ 8.0-8.2 (s, 1H, pyridine-H), 4.5-4.7 (s, 2H, CH₂Cl), 3.8-4.0 (s, 3H, OCH₃), 2.2-2.4 (s, 6H, Ar-CH₃)
Omeprazole345.4260-75 (from thioether)δ 8.2-8.4 (s, 1H, pyridine-H), 7.0-7.6 (m, 3H, benzimidazole-H), 4.6-4.9 (ABq, 2H, CH₂SO), 3.8-3.9 (s, 3H, OCH₃), 3.6-3.7 (s, 3H, OCH₃), 2.1-2.3 (s, 6H, Ar-CH₃)

Safety and Handling

  • This compound-N-oxide: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: This is a highly corrosive and toxic reagent. Work in a well-ventilated fume hood and wear appropriate PPE. Quench any excess reagent carefully with a suitable protocol.

  • m-CPBA: This is a strong oxidizing agent and can be explosive when impure or subjected to shock or heat. Use with caution and store appropriately.

Conclusion

This compound-N-oxide is a cornerstone intermediate in the industrial synthesis of a multitude of proton pump inhibitors. Its well-defined reactivity allows for a robust and scalable synthetic route to these important pharmaceutical agents. The protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

  • General Synthesis of Omeprazole and Related Compounds.Science of Synthesis. Provides a comprehensive overview of the synthetic routes to omeprazole and other PPIs, often detailing the use of pyridine-N-oxide derivatives. (A specific DOI or chapter from this extensive collection would be cited in a more detailed report).
  • Process for preparing pyridine derivatives.Google Patents (US5391752A). This patent describes a method for preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, a key intermediate in PPI synthesis, starting from the corresponding pyridine-N-oxide.
  • Process for the preparation of omeprazole.Google Patents (EP0484265A1). This patent details a process for the preparation of omeprazole, which may include steps involving intermediates derived from this compound-N-oxide.

Application Note: A Detailed Protocol for the Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3,5-Dimethyl-4-nitropyridine-N-oxide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1][2] These drugs are widely used in the treatment of acid-related gastrointestinal disorders. The synthesis of this intermediate involves the nitration of 3,5-lutidine-N-oxide. This document provides a comprehensive, field-tested protocol for this synthesis, emphasizing safety, efficiency, and mechanistic understanding. The described method utilizes a potassium nitrate/sulfuric acid system, which offers a more environmentally friendly and controllable alternative to traditional mixed-acid or fuming nitric acid systems by reducing the emission of toxic brown nitrogen oxide fumes.[2][3]

Mechanism and Scientific Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring, typically deactivated towards electrophilic attack, is rendered susceptible to nitration by the N-oxide functional group.

Causality Behind Experimental Choices:

  • N-Oxide Activation: The N-oxide group is an activating group. The oxygen atom donates electron density into the pyridine ring through resonance, particularly at the C2, C4, and C6 positions. This increased nucleophilicity at the C4 position facilitates the electrophilic attack.

  • Generation of the Electrophile: Concentrated sulfuric acid serves two critical roles: it acts as a solvent and, more importantly, as a catalyst. It protonates potassium nitrate (KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

    • KNO₃ + H₂SO₄ ⇌ HNO₃ + KHSO₄

    • HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

    • H₂NO₃⁺ → NO₂⁺ + H₂O

  • Dehydrating Agent: Sulfuric acid also acts as a powerful dehydrating agent, sequestering the water molecule produced during the reaction and driving the equilibrium towards the formation of the nitronium ion and, subsequently, the final product.[2]

Critical Safety Precautions

Nitration reactions are inherently energetic and require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[4]

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic. It can cause severe chemical burns upon contact.[4]

  • Exothermic Reaction: The reaction is exothermic, particularly during the addition of the nitrating agent and the subsequent heating phase. The potential for a thermal runaway exists if the temperature is not carefully controlled.[5]

  • Gas Evolution: The reaction may produce toxic nitrogen oxides (NOx), especially if side reactions occur.[5]

  • Personal Protective Equipment (PPE): All operations must be performed inside a certified chemical fume hood.[6][7] Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • A flame-retardant, chemical-resistant lab coat.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available.[4][8]

Materials and Equipment

Materials:

  • 3,5-Lutidine-N-oxide (CAS: 3718-65-8)

  • Potassium Nitrate (KNO₃) (CAS: 7757-79-1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (CAS: 7664-93-9)

  • Ammonia solution (aqueous, ~25-30%) (CAS: 1336-21-6)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer with a stirring bar

  • Dropping funnel with pressure equalization

  • Thermometer or thermocouple probe

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH meter or pH strips

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Experimental Workflow Diagram

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_start Dissolve 3,5-Lutidine-N-Oxide in Conc. H₂SO₄ add Controlled Dropwise Addition of KNO₃ Solution (0-60°C) prep_start->add prep_nitro Prepare KNO₃ Solution in Conc. H₂SO₄ prep_nitro->add react Heat Reaction Mixture (60-120°C) add->react monitor Monitor Progress via HPLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete quench Pour onto Ice/Water cool->quench neutralize Adjust pH to 8-8.5 with Ammonia Solution quench->neutralize filter Filter Precipitate neutralize->filter dry Dry Product Under Vacuum filter->dry analyze Characterize Final Product (HPLC Purity, Yield) dry->analyze

Caption: Synthesis workflow from reagent preparation to final product analysis.

Summary of Reaction Parameters

The following table summarizes the quantitative data for a representative synthesis.[1]

ParameterValueNotes
Reagents
3,5-Lutidine-N-oxide12.3 g (0.1 mol)Starting material
Concentrated H₂SO₄ (Solvent)90 gUsed to dissolve the starting material
Potassium Nitrate (KNO₃)14.15 g (0.14 mol)Nitrating agent
Concentrated H₂SO₄ (Nitrating Mix)100 gUsed to dissolve the nitrating agent
Reaction Conditions
Addition Temperature0 - 60 °CDropwise addition to control exotherm. A range of 20-30°C is common.[1]
Reaction Temperature60 - 65 °CMaintain this temperature after addition is complete.
Reaction Time2 hoursMonitor via HPLC until starting material is consumed.[1]
Work-up
Neutralization pH8.0 - 8.5Use aqueous ammonia; crucial for precipitating the product.
Expected Outcome
ProductThis compound-N-oxideLight yellow solid.[1]
Expected Yield14.4 g (85.7%)Isolated yield after drying.
Expected Purity (HPLC)>99%High purity is achievable with this method.

Step-by-Step Experimental Protocol

Part A: Reagent Preparation

  • Starting Material Solution: In a three-neck flask equipped with a mechanical stirrer and thermometer, carefully add 12.3 g of 3,5-lutidine-N-oxide to 90 g of concentrated sulfuric acid. Stir until a homogeneous solution is formed. Use an ice bath to manage the initial heat of dissolution if necessary.

  • Nitrating Agent Solution: In a separate beaker, very carefully and slowly add 14.15 g of potassium nitrate to 100 g of concentrated sulfuric acid with stirring. This addition is exothermic; use an ice bath to maintain the temperature below 30°C. Once fully dissolved, transfer this solution to a pressure-equalizing dropping funnel.

Part B: Nitration Reaction

  • Cool the 3,5-lutidine-N-oxide solution in the reaction flask to between 20°C and 30°C using a water bath.

  • Begin the dropwise addition of the potassium nitrate/sulfuric acid solution from the dropping funnel. Maintain the internal reaction temperature between 20°C and 30°C throughout the addition.[1] The addition rate should be controlled to prevent a rapid temperature increase.

  • Once the addition is complete, slowly heat the reaction mixture to a temperature of 60°C to 65°C.[1]

  • Maintain the reaction at this temperature for approximately 2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via HPLC until the starting material is no longer detected.[1]

Part C: Work-up and Product Isolation

  • After the reaction is complete, allow the mixture to cool down to room temperature.

  • In a large beaker, prepare a slurry of crushed ice and water.

  • CAUTION: Carefully and slowly pour the reaction mixture into the ice/water slurry with vigorous stirring. This quenching step is highly exothermic.

  • Place the beaker in an ice bath and slowly add a concentrated ammonia solution to neutralize the acid. Monitor the pH closely. Continue adding ammonia solution until the pH of the mixture reaches 8.0-8.5.[1] A light-yellow solid will precipitate.

  • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Dry the product under vacuum at 50-60°C to a constant weight. The final product is a light-yellow solid.[1]

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Ensure the reaction goes to completion via HPLC monitoring. During neutralization, avoid raising the pH too high, which could lead to decomposition. Ensure the product is fully precipitated before filtration by cooling sufficiently.

  • Dark-Colored Product:

    • Cause: Side reactions due to excessive temperatures.

    • Solution: Strictly control the temperature during the nitrating agent addition and the subsequent heating phase. Ensure the temperature does not exceed the recommended range.

  • Incomplete Precipitation:

    • Cause: Incorrect pH or insufficient cooling.

    • Solution: Double-check the final pH to ensure it is within the 8.0-8.5 range. Allow adequate time for the slurry to cool and for the product to crystallize before filtering.

References

  • A kind of synthetic method of this compound-n-oxide. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • This compound-N-Oxide. (2024). ChemBK. Retrieved from [Link]

  • CN104557693A - Synthesis method of this compound-N-oxide. (2015). Google Patents.
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN104557693B - A kind of synthetic method of this compound-N-oxide. (2017). Google Patents.
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (2011). Google Patents.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved from [Link]

  • Nitration reaction safety. (2024). YouTube. Retrieved from [Link]

  • The oxidation and nitration steps of 3,5-dimethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. (2023). ResearchGate. Retrieved from [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols: 3,5-Dimethyl-4-nitropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 3,5-dimethyl-4-nitropyridine and its N-oxide derivative have emerged as pivotal intermediates. The intrinsic electronic properties of the pyridine ring, when augmented by the potent electron-withdrawing effects of a 4-nitro group and, in many cases, an N-oxide functionality, create a highly activated system ripe for selective transformations.

This guide provides an in-depth exploration of this compound-N-oxide, detailing its synthesis and its application as a versatile precursor. We will delve into the mechanistic underpinnings of its reactivity in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, providing field-tested protocols for researchers and drug development professionals. The primary focus is on its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole, showcasing its industrial and pharmaceutical relevance.[1][2][3]

Section 1: Synthesis of the Key Precursor: this compound-N-oxide

The most common and direct precursor for derivatization is this compound-N-oxide. Its synthesis begins with the N-oxidation of 3,5-dimethylpyridine (3,5-lutidine), followed by a regioselective nitration at the 4-position. The presence of the N-oxide group is crucial as it deactivates the 2- and 6-positions towards electrophilic attack while activating the 4-position, thus directing the incoming nitro group.

Historically, this nitration was performed using aggressive and environmentally hazardous reagents like fuming nitric acid.[2] Modern protocols have shifted towards safer and more efficient methods. A notable improvement involves the use of potassium nitrate in concentrated sulfuric acid, which minimizes the formation of hazardous brown smoke (NOx gases) and improves reaction yields and safety profiles.[1][2]

Workflow for the Synthesis of this compound-N-oxide

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 3,5-Dimethylpyridine (3,5-Lutidine) B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂ / Catalyst C 3,5-Dimethylpyridine-N-oxide D This compound-N-oxide C->D KNO₃ / H₂SO₄

Caption: Synthetic pathway from 3,5-dimethylpyridine to the target N-oxide.

Protocol 1: Green Synthesis of this compound-N-oxide

This protocol is adapted from improved methods that prioritize safety and yield.[2]

Materials:

  • 3,5-Dimethylpyridine-N-oxide (1.0 equiv.)

  • Potassium nitrate (KNO₃) (1.15 equiv.)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonia solution (for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.3 g (0.1 mol) of 3,5-dimethylpyridine-N-oxide in 90 g of concentrated sulfuric acid. Maintain the temperature of the mixture at 20-30 °C using a water bath.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating solution by dissolving 14.15 g (0.14 mol) of potassium nitrate in 100 g of concentrated sulfuric acid. This addition should be done slowly to control the exotherm.

  • Nitration: Add the potassium nitrate-sulfuric acid solution dropwise to the flask containing the pyridine-N-oxide solution. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C.

  • Reaction: After the addition is complete, raise the temperature to 60-65 °C and maintain it for 2 hours. The progress of the reaction should be monitored by HPLC or TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of an ammonia solution until the pH reaches 8.0-8.5. This will cause the product to precipitate.

  • Isolation: Filter the resulting light-yellow solid, wash it thoroughly with cold deionized water, and dry it under vacuum to obtain this compound-N-oxide.

Data Summary: Synthesis Parameters
ParameterTraditional Method (HNO₃/H₂SO₄)Improved Method (KNO₃/H₂SO₄)[2]
Nitrating Agent Concentrated or fuming HNO₃Potassium Nitrate (KNO₃)
Reaction Time 12 hours[1]0.5 - 2 hours[2]
Temperature (°C) 85 - 90 °C[1]60 - 120 °C (opt. 60-65 °C)[2]
Typical Yield ~58%[1]~86%
Safety/Environmental Generates NOx gas, highly corrosiveNo hazardous gas, friendlier operation[2]

Section 2: Application in Nucleophilic Aromatic Substitution (SNAr)

The combination of the N-oxide and the 4-nitro group makes the pyridine ring highly electron-deficient. This electronic arrangement renders the C4 position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the nitro group, which is a competent leaving group.[4][5] This SNAr reaction is the cornerstone of its utility in synthesizing complex molecules, including the anti-ulcer agent omeprazole.[6]

Mechanism of Nucleophilic Aromatic Substitution

Caption: Generalized mechanism for SNAr on the activated pyridine ring.

Note: The DOT script above is a template. For actual chemical structure rendering, image files of the molecules would be needed, which is a limitation here. The diagram illustrates the conceptual flow: nucleophilic attack forms a stabilized Meisenheimer intermediate, followed by the departure of the nitro leaving group.

Protocol 2: General Procedure for SNAr with a Thiol Nucleophile

This protocol describes a typical reaction to form a thioether, a key step in the synthesis of many pharmaceutical agents.

Materials:

  • This compound-N-oxide (1.0 equiv.)

  • Thiol of choice (e.g., 2-mercaptobenzimidazole) (1.1 equiv.)

  • Base (e.g., Sodium hydroxide, Potassium carbonate) (1.2 equiv.)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • Setup: To a solution of the thiol (1.1 equiv.) in the chosen solvent, add the base (1.2 equiv.) and stir at room temperature for 15 minutes to form the thiolate salt.

  • Addition: Add this compound-N-oxide (1.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-thio-substituted pyridine derivative.

Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Beyond its role in SNAr, the nitro group on the activated pyridine ring can serve as an effective leaving group in palladium-catalyzed cross-coupling reactions. This "denitrative coupling" is a powerful tool for forming carbon-carbon bonds, offering an alternative to traditional organohalide substrates. The Suzuki-Miyaura coupling is a prime example where aryl- or vinyl-boronic acids can be coupled to the pyridine core.

Catalytic Cycle for Denitrative Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L node1 Oxidative Addition center->node1 Ar-NO₂ node2 Transmetalation node1->node2 Ar-Pd(II)(NO₂)L₂ node3 Reductive Elimination node2->node3 Ar-Pd(II)-Ar'L₂ node3->center Ar-Ar' reagent1 R-B(OH)₂ reagent1->node2 reagent2 Base reagent2->node2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Denitrative Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline adapted from established methods for denitrative couplings.[7] Optimization of catalyst, ligand, and base is often necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.) (Note: The N-oxide is often deoxygenated prior to or in situ during coupling)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), base (3.0 equiv.), palladium catalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Data Summary: Typical Suzuki Coupling Conditions
ComponentExample ReagentsRole
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Catalyst Precursor
Ligand PPh₃, SPhos, Buchwald LigandsStabilizes Pd(0), facilitates catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation
Solvent Toluene, Dioxane, DMFSolubilizes reagents, affects reaction rate
Temperature 80 - 120 °CProvides energy for oxidative addition

Summary and Future Outlook

This compound and its N-oxide are not merely simple intermediates but are highly valuable, activated building blocks in organic synthesis. Their utility is firmly established in the construction of pharmaceutically relevant scaffolds through robust and predictable SNAr reactions. Furthermore, the growing field of C-N bond activation is expanding their role into modern cross-coupling methodologies, allowing for the formation of C-C bonds that were previously more challenging to access. Future research will likely focus on expanding the scope of nucleophiles and coupling partners, as well as developing asymmetric applications of the derivatives synthesized from this versatile platform.

References

  • CN104557693A - Synthesis method of this compound-N-oxide.
  • A kind of synthetic method of this compound-n-oxide. Eureka | Patsnap. [Link]

  • Optimizing Pharmaceutical Synthesis with this compound 1-Oxide. Celerity Sciences. [Link]

  • This compound-N-Oxide. ChemBK. [Link]

  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Nucleophilic substitution of pyridine. YouTube. [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]

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Application Note & Protocol: A Scalable and Environmentally Considerate Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide, a critical intermediate in the pharmaceutical industry for the production of proton pump inhibitors such as omeprazole and esomeprazole.[1][2][3] The described two-step methodology emphasizes scalability, high yield, and improved environmental and operational safety by utilizing potassium nitrate as the nitrating agent in the second step, thereby avoiding the direct use of fuming nitric acid.[1][2] This guide is intended for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, safety procedures, and characterization data.

Introduction and Strategic Importance

This compound-N-oxide is a cornerstone building block in medicinal chemistry. Its strategic importance lies in the specific arrangement of its functional groups, which allows for sequential, regioselective modifications to construct the complex substituted pyridine core of several blockbuster drugs.[3] The synthesis is typically approached in two distinct stages: the N-oxidation of the starting material, 3,5-dimethylpyridine (3,5-lutidine), followed by the electrophilic nitration of the resulting N-oxide.[4]

The initial N-oxidation step is crucial as it activates the pyridine ring. The N-oxide group acts as an activating entity, increasing the electron density at the 4-position (para-position) and directing the subsequent electrophilic attack of the nitro group to this specific location.[5][6][7] This guide presents a robust and scalable protocol for both synthetic steps.

Overall Synthetic Workflow

The synthesis is a two-part process, beginning with the oxidation of 3,5-Lutidine to form the key intermediate, 3,5-Dimethylpyridine-N-oxide, which is then nitrated to yield the final product.

G cluster_0 Part 1: N-Oxidation cluster_1 Part 2: Nitration A 3,5-Dimethylpyridine (3,5-Lutidine) C Reaction at 80°C A->C B Oxidizing Agent (H₂O₂ in Acetic Acid) B->C D Work-up & Purification C->D E 3,5-Dimethylpyridine-N-oxide (Intermediate) D->E G Reaction at 85-90°C E->G Intermediate Feed F Nitrating Agent (KNO₃ in H₂SO₄) F->G H Quenching, Neutralization, & Filtration G->H I This compound-N-oxide (Final Product) H->I

Figure 1: High-level workflow for the two-step synthesis.

Part I: Synthesis of 3,5-Dimethylpyridine-N-oxide (Intermediate)

A. Principle and Rationale

The oxidation of the nitrogen atom in the pyridine ring is achieved using an oxidizing agent, commonly hydrogen peroxide in a carboxylic acid medium like glacial acetic acid.[8][9] The acetic acid facilitates the reaction, which proceeds via the formation of peracetic acid in situ. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxide. This method is well-established, scalable, and generally provides high yields of the desired N-oxide.[10]

B. Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (sized appropriately for scale) equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Heating mantle with temperature control.

  • High-vacuum distillation apparatus.

  • Standard laboratory glassware.

Reagents:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% aqueous solution)

  • Distilled Water

  • Diethyl Ether (for crystallization, optional)

  • CDCl₃ (for NMR analysis)

Procedure:

  • Reaction Setup: In a properly ventilated fume hood, charge a round-bottom flask with glacial acetic acid (approx. 9.8 molar equivalents relative to the lutidine).

  • Addition of Reactants: To the stirred acetic acid, add 3,5-dimethylpyridine (1.0 molar equivalent) followed by the slow, portion-wise addition of 35% hydrogen peroxide (approx. 1.0 molar equivalent). An exotherm may be observed; maintain control of the addition rate.

  • Reaction: Heat the reaction mixture to an internal temperature of 80°C and maintain this temperature under constant stirring for 5 hours.[8]

  • Work-up - Acid Removal: After the reaction period, cool the flask to room temperature using an ice bath. It is critical to avoid direct contact between the ice and the flask outlet to prevent freezing of acetic acid vapors.[8] Connect the flask to a high-vacuum distillation unit to remove the excess glacial acetic acid. This typically requires 90-120 minutes.[8]

  • Azeotropic Removal: To ensure complete removal of acetic acid, add distilled water (a volume equivalent to the initial lutidine) to the concentrated residue and repeat the vacuum distillation. This step should be performed twice.[8]

  • Isolation and Purification: The resulting crystalline powder is 3,5-lutidine N-oxide. For higher purity, the powder can be dissolved in cold diethyl ether for crystallization.[8] The colorless, prismatic crystals can be collected by decantation.[8]

C. Characterization and Data

The identity and purity of the intermediate should be confirmed before proceeding to the nitration step.

  • ¹H NMR (CDCl₃): The formation of the N-oxide is confirmed by characteristic shifts. The signal for the six equivalent protons of the two methyl groups is expected around δ 2.28 ppm.[8]

  • HPLC: To determine purity.

ParameterValue
Starting Material 3,5-Dimethylpyridine
Key Reagents H₂O₂, Glacial Acetic Acid
Reaction Temperature 80 °C[8]
Reaction Time 5 hours[8]
Typical Yield >95%[5]
Appearance White to colorless crystalline solid[5][8]

Part II: Large-Scale Nitration of 3,5-Dimethylpyridine-N-oxide

A. Principle and Rationale

This protocol utilizes potassium nitrate in concentrated sulfuric acid, a method that offers significant safety and environmental advantages over traditional mixed nitric/sulfuric acid systems.[1][2] This approach avoids the generation of large quantities of corrosive and toxic nitrogen oxide (NOx) fumes, resulting in a friendlier operating environment.[1][2] In the strongly acidic medium, potassium nitrate generates the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid serves as both the acidic medium and a dehydrating agent, driving the reaction to completion.[1]

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack KNO₃ + 2H₂SO₄ -> K⁺ + H₃O⁺ + 2HSO₄⁻ + NO₂⁺ KNO₃ + 2H₂SO₄ -> K⁺ + H₃O⁺ + 2HSO₄⁻ + NO₂⁺ A 3,5-Dimethylpyridine-N-oxide C Sigma Complex (Intermediate) A->C B Nitronium Ion (NO₂⁺) B->C D Deprotonation C->D E This compound-N-oxide D->E

Figure 2: Simplified reaction mechanism for nitration.

B. Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and an addition funnel.

  • Cooling/heating circulator.

  • Large Büchner funnel and vacuum flask for filtration.

  • pH meter or pH paper.

Reagents:

  • 3,5-Dimethylpyridine-N-oxide (from Part I)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ammonia solution (e.g., 25-30% aqueous) or other suitable base

  • Distilled Water

Procedure:

  • Preparation of Nitrating Solution: In a separate vessel, carefully and slowly add potassium nitrate (1.0 molar equivalent) to a portion of concentrated sulfuric acid (approx. 6 parts by mass relative to KNO₃) with cooling to prepare the sulfuric acid solution of potassium nitrate.[1]

  • Reaction Setup: Charge the jacketed reactor with concentrated sulfuric acid (approx. 7 parts by mass relative to the N-oxide). Cool the acid to 10-15°C.

  • Substrate Addition: Slowly add the 3,5-Dimethylpyridine-N-oxide (1.0 molar equivalent) to the cold sulfuric acid. The dissolution is exothermic; maintain the temperature between 10-15°C.

  • Addition of Nitrating Agent: Once the N-oxide is fully dissolved, begin the dropwise addition of the prepared potassium nitrate/sulfuric acid solution.[1] Critically maintain the internal temperature between 10°C and 15°C throughout the addition.[1]

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 85-90°C and hold for 1 hour.[1] Monitor the reaction progress by HPLC until the starting material is consumed.[1]

  • Quenching and Precipitation: After completion, cool the reaction mixture down to room temperature. In a separate, larger vessel containing a stirred volume of cold water, slowly and carefully pour the reaction mixture into the water. This quenching step is highly exothermic and must be done with caution.

  • Neutralization: Cool the quenched solution and slowly add ammonia solution to adjust the pH to 8.0-8.5.[1] The product will precipitate as a light yellow solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual salts.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.

C. Characterization and Data
ParameterValue
Starting Material 3,5-Dimethylpyridine-N-oxide
Nitrating Agent Potassium Nitrate in H₂SO₄[1]
Addition Temperature 10-15 °C[1]
Reaction Temperature 85-90 °C[1]
Reaction Time 1 hour[1]
Typical Yield 85-90%[1]
HPLC Purity >99%[1]
Appearance Light yellow solid[1][11]
Melting Point ~174 °C[12]

Critical Safety Considerations for Nitration

Nitration reactions are energetically favorable and inherently hazardous.[13] Strict adherence to safety protocols is mandatory.

  • Corrosivity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[14][15]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Inadequate temperature control can lead to a thermal runaway, resulting in a violent reaction, decomposition, or explosion.[13][14]

  • Toxic Fumes: Although minimized with the KNO₃ method, the potential for generating toxic nitrogen dioxide gas still exists, which can cause severe respiratory irritation.[14]

  • Violent Reactivity: Nitric acid is a strong oxidizer and can react violently with organic materials, reducing agents, and metals.[16][17]

Mandatory Safety Measures:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.[14] Use acid-resistant equipment and ensure emergency eyewash and shower stations are immediately accessible.[14][15]

  • Personal Protective Equipment (PPE): At a minimum, this includes acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit.[14][16]

  • Procedural Discipline: Always add reagents slowly and in a controlled manner. Continuously monitor the reaction temperature. Never add water to concentrated acid; always add acid to water during the quenching step.

  • Spill Response: Have spill containment kits with neutralizing agents, such as sodium carbonate or sand, readily available.[14][17]

  • Waste Management: Nitric acid-containing waste streams must be segregated. Never mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions.[17]

References

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • A kind of synthetic method of this compound-n-oxide. Patsnap. Available at: [Link]

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  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Nitric Acid Safety. University of Washington Environmental Health & Safety. Available at: [Link]

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  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

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  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

  • Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The oxidation and nitration steps of 3,5-dimethylpyridine. ResearchGate. Available at: [Link]

  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

  • pyridine-n-oxide. Organic Syntheses. Available at: [Link]

  • CN102249995A - Synthetic method for preparing pyridine N-oxide. Google Patents.
  • CAS 14248-66-9 this compound 1-Oxide Impurity. Anant Pharmaceuticals Pvt. Ltd.. Available at: [Link]

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Synthesis of Esomeprazole Intermediate: A Detailed Guide to Asymmetric Sulfoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Its enhanced pharmacokinetic profile compared to the racemic mixture makes the stereoselective synthesis of the chiral sulfoxide a critical process in pharmaceutical manufacturing.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of esomeprazole, focusing on the preparation of the key prochiral sulfide intermediate and its subsequent asymmetric oxidation. We will explore the causality behind experimental choices, provide step-by-step protocols, and compare various catalytic systems to achieve high enantiomeric purity.

Introduction: The Significance of Stereoselectivity

The therapeutic advantage of esomeprazole lies in its stereochemistry. The molecule contains a chiral sulfoxide center, and the (S)-enantiomer (esomeprazole) is metabolized more slowly than the (R)-enantiomer, leading to higher bioavailability and more consistent acid suppression.[1] Therefore, developing a robust and efficient asymmetric synthesis is paramount. The most common and industrially viable strategy involves two primary stages:

  • Formation of the Prochiral Sulfide: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as pyrmetazole or omeprazole sulfide.[2][3]

  • Asymmetric Oxidation: Enantioselective oxidation of the sulfide to the corresponding (S)-sulfoxide, esomeprazole.[]

This guide will detail a reliable methodology for both stages, emphasizing the critical parameters that ensure high yield and enantiomeric excess.

Synthesis of the Prochiral Sulfide Intermediate (Pyrmetazole)

The foundational step in esomeprazole synthesis is the formation of the thioether linkage between a benzimidazole core and a pyridine moiety. This is typically achieved through a nucleophilic substitution reaction.

Reaction Principle

The synthesis involves the reaction of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[5][6] The reaction proceeds via an SN2 mechanism where the thiolate anion of the benzimidazole, generated in situ by a base, acts as a nucleophile and displaces the chloride on the pyridine derivative.[5] The choice of base and solvent is critical to ensure complete deprotonation of the thiol without promoting side reactions, while facilitating the solubility of the reactants.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents Reactant1 2-Mercapto-5-methoxy- benzimidazole Product Pyrmetazole (Sulfide Intermediate) Reactant1->Product Reactant2 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Reactant2->Product Base Sodium Hydroxide (NaOH) Base->Product Base Solvent Ethanol/Water Solvent->Product Solvent

Caption: Workflow for the synthesis of the pyrmetazole intermediate.

Detailed Experimental Protocol: Synthesis of Pyrmetazole

This protocol outlines the condensation reaction to form the thioether intermediate.[5][6]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Thiolate: In a suitable reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) and sodium hydroxide (2.0-2.1 eq) in a mixture of ethanol and water.[6] Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the sodium thiolate salt.

  • Reaction Initiation: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in water.

  • Condensation: Slowly add the aqueous solution of the pyridine derivative to the benzimidazole thiolate solution. An exotherm may be observed. Maintain the reaction temperature between 40-45°C.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion, cool the reaction mixture to 10-15°C. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts and any unreacted starting materials.

  • Drying: Dry the purified solid under vacuum at 50-60°C to a constant weight. The resulting off-white to pale yellow solid is pyrmetazole, which can be used in the subsequent oxidation step without further purification if HPLC purity is >99%.

Asymmetric Oxidation: The Chiral Step

The conversion of the prochiral sulfide (pyrmetazole) to the single (S)-enantiomer (esomeprazole) is the most critical and challenging step. Several methodologies have been developed to achieve high enantioselectivity.

Overview of Methodologies

The primary challenge in this oxidation is to deliver an oxygen atom to one of the lone pairs of the sulfur atom stereoselectively, while avoiding over-oxidation to the corresponding sulfone, which is a common impurity.[7][8] Three main approaches have proven effective:

  • Transition Metal Catalysis: This is the most common industrial method, often employing a titanium or vanadium complex with a chiral ligand.[9] The chiral ligand creates a chiral environment around the metal center, which directs the oxidant to one face of the sulfide.[1][9]

  • Bio-enzyme Catalysis: This method uses engineered enzymes, such as monooxygenases, to perform the oxidation.[7][9] It offers extremely high selectivity and operates under mild, environmentally friendly conditions but can face challenges in scalability and enzyme stability.[7][10]

  • Chiral Oxaziridine Oxidation: This approach uses a stoichiometric chiral oxidizing agent, such as a Davis-type oxaziridine. While offering high yields and selectivity, the need for a stoichiometric amount of a complex chiral reagent can make it less cost-effective for large-scale production.[9][11]

Data Presentation: Comparison of Asymmetric Oxidation Systems
Method Catalyst/Reagent Oxidant Typical Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages References
Transition Metal Catalysis Ti(O-iPr)₄ / (S,S)-DETCumene Hydroperoxide (CHP)~91%>94%Cost-effective, scalable, well-establishedWater-sensitive, potential for metal contamination[12][13]
Transition Metal Catalysis Chiral Mn-Porphyrin ComplexH₂O₂ / Acetic Acid~76%~87%Uses a greener oxidant (H₂O₂)Lower ee compared to Titanium systems[9]
Bio-enzyme Catalysis Engineered MonooxygenaseMolecular Oxygen (O₂)~87% (lab scale)>99%Extremely high selectivity, green processScalability challenges, enzyme cost/stability[7][9]
Chiral Oxaziridine Davis-type Reagent(Stoichiometric)HighHighHigh selectivity for complex sulfidesStoichiometric reagent, cost[9]

DET: Diethyl Tartrate

Detailed Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on a modified Sharpless-Kagan methodology, which is widely used for the synthesis of esomeprazole.[13][14]

Materials:

  • Pyrmetazole (Sulfide Intermediate)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • An amine base (e.g., Diisopropylethylamine, DIPEA)

  • Toluene

  • Water

Asymmetric_Oxidation cluster_reactants Reactants cluster_catalyst Chiral Catalyst System Sulfide Pyrmetazole Product Esomeprazole ((S)-Sulfoxide) Sulfide->Product Oxidant Cumene Hydroperoxide (CHP) Oxidant->Product Titanium Ti(O-iPr)₄ Titanium->Product Catalyst Ligand (S,S)-Diethyl Tartrate Ligand->Product Base DIPEA Base->Product

Caption: Workflow for titanium-catalyzed asymmetric oxidation.

Procedure:

  • Catalyst Preparation: In a clean, dry, and inerted (Nitrogen or Argon) reaction vessel, add toluene. Add (S,S)-Diethyl tartrate (0.4 eq) followed by Titanium (IV) isopropoxide (0.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of a yellow complex should be observed.

  • Complex Maturation: Add the pyrmetazole intermediate (1.0 eq) to the catalyst solution. Heat the mixture to 50-55°C and stir for 60-90 minutes. This step is crucial for the formation of the active chiral catalyst complex and significantly impacts enantioselectivity.[13]

  • Oxidation: Cool the reaction mixture to room temperature. Add the amine base, DIPEA (0.5 eq).

  • Slow Addition of Oxidant: Begin the slow, dropwise addition of cumene hydroperoxide (1.1-1.2 eq) to the reaction mixture, ensuring the internal temperature does not exceed 30°C. Careful temperature control is critical to prevent over-oxidation and ensure selectivity.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the starting sulfide is consumed (monitor by TLC/HPLC).

  • Work-up and Isolation: The work-up procedure can vary. Often, the product is isolated as a salt (e.g., potassium or sodium salt) to facilitate purification.[14] For instance, a solution of potassium hydroxide in methanol can be added to precipitate the potassium salt of esomeprazole.[14]

  • Purification: The crude product can be purified by crystallization from a suitable solvent system to remove the sulfone impurity and the unreacted (R)-enantiomer, yielding esomeprazole with high chemical and enantiomeric purity.[15][16]

Conclusion

The synthesis of esomeprazole is a prime example of industrial-scale asymmetric synthesis. The process hinges on two key transformations: the reliable formation of the pyrmetazole sulfide intermediate and, most critically, its highly selective asymmetric oxidation. While various methods exist for the chiral oxidation step, the titanium-tartrate catalyzed system remains a robust and widely implemented approach due to its scalability and high efficiency.[13] Understanding the mechanistic principles and optimizing the critical parameters of each step, from catalyst preparation to final purification, are essential for achieving the high purity and enantiomeric excess required for an active pharmaceutical ingredient.

References

  • Zhou, Y., et al. (2015). Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand. Synthetic Communications, 45, 70–77. Available from: [Link]

  • Yu, J. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences, 553, 04014. Available from: [Link]

  • Zhang, J., et al. (2012). Synthesis of Esomeprazole through Asymmetric Oxidation. Advanced Materials Research, 531, 255-258. Available from: [Link]

  • E3S Web of Conferences. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Available from: [Link]

  • Cotton, H., et al. (2000). A highly efficient synthesis of esomeprazole. Tetrahedron: Asymmetry, 11(18), 3819-3825. Available from: [Link]

  • Su, B., et al. (2024). Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway. Enzyme and Microbial Technology, 175, 110469. Available from: [Link]

  • Taylor & Francis Online. (2015). Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand. Available from: [Link]

  • Entwistle, D. (2018). Biocatalytic oxidation and synthesis of Esomeprazole. Scientific Update. Available from: [Link]

  • Google Patents. (2014). Prepration method of esomeprazole key intermediate. CN103570681A.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available from: [Link]

  • Google Patents. (2019). The preparation method of esomeprazole sulfide intermediate. CN110041307A.
  • Jiandong, Y. (2017). Method for preparing esomeprazole intermediate. CN104844615B. Available from: [Link]

  • Google Patents. (2021). Synthetic method of esomeprazole. CN113698389A.
  • Google Patents. (2012). Purification method of esomeprazole. CN102757421A.
  • Google Patents. (1995). Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole). US5386032A.
  • Google Patents. (2016). Improved process for the optical purification of esomeprazole. WO2016142165A1.
  • ResearchGate. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Available from: [Link]

  • Journal of Chemical Education. (2019). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. Available from: [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
  • Google Patents. (1999). Process for the preparation of omeprazole and intermediate compounds. EP0899268A2.
  • White Rose eTheses Online. (2010). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available from: [Link]

  • Journal of Chemistry. (2013). Separation and Identification of Degradation Impurities of Esomeprazole Sodium. Available from: [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available from: [Link]

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Application Notes and Protocols: The Use of Potassium Nitrate as a Nitrating Agent for 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of pyridine derivatives is a cornerstone of synthetic chemistry, providing essential intermediates for the pharmaceutical and agrochemical industries. Specifically, 4-nitro-3,5-dimethylpyridine-N-oxide is a key precursor in the synthesis of proton pump inhibitors like esomeprazole.[1][2] The electron-deficient nature of the pyridine ring makes direct electrophilic nitration challenging.[3] However, the N-oxide functionality significantly activates the ring, particularly at the 4-position, facilitating electrophilic substitution.

Traditionally, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid.[1] While effective, this method presents significant safety and environmental concerns, including the use of excess acids and the evolution of hazardous nitrogen oxide fumes.[1][4] This guide details a more environmentally benign and operationally simpler approach utilizing potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) for the efficient nitration of 3,5-dimethylpyridine-N-oxide. This method offers improved reaction control, higher yields, and a reduction in toxic byproducts.[4]

Mechanistic Rationale: Why Potassium Nitrate and Sulfuric Acid?

The efficacy of this nitrating system hinges on the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid serves a dual purpose: it acts as a solvent and as a strong acid to protonate the nitrate ion from potassium nitrate, leading to the formation of the nitronium ion.

The overall reaction for the generation of the nitronium ion is as follows:

KNO₃ + 2H₂SO₄ → K⁺ + HSO₄⁻ + H₃O⁺ + NO₂⁺

Once formed, the nitronium ion is attacked by the electron-rich 4-position of the 3,5-dimethylpyridine-N-oxide ring. The N-oxide group is crucial as it donates electron density to the pyridine ring through resonance, thereby activating it towards electrophilic attack.

// Nodes substrate [label="3,5-Dimethylpyridine-N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="KNO₃ + H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; nitronium [label="Nitronium Ion (NO₂⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Sigma Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Nitro-3,5-dimethylpyridine-N-oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotonation [label="Deprotonation\n(-H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagents -> nitronium [label="Generates"]; substrate -> intermediate [label="Electrophilic Attack"]; nitronium -> intermediate; intermediate -> deprotonation [label="Rearomatization"]; deprotonation -> product; }

Caption: General mechanism of nitration.

Advantages of the Potassium Nitrate Method

FeaturePotassium Nitrate/H₂SO₄Conventional Mixed Acid (HNO₃/H₂SO₄)
Reagent Handling Solid, non-fuming potassium nitrate is easier and safer to handle.Fuming nitric acid is highly corrosive and volatile.
Byproducts Avoids the generation of brown nitrogen oxide (NOx) fumes.[4]Produces significant amounts of toxic NOx gases.
Reaction Control The reaction is often more controllable, with a smoother exotherm.Can be highly exothermic and difficult to control.
Environmental Impact Reduces the overall acid burden and eliminates the use of nitric acid.[4]High acid waste and toxic gas emissions.
Yield Generally provides good to excellent yields.[4]Yields can be variable and are often lower.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the nitration of 3,5-dimethylpyridine-N-oxide using potassium nitrate and sulfuric acid.

Materials:

  • 3,5-Dimethylpyridine-N-oxide

  • Potassium nitrate (KNO₃), finely powdered

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

  • Deionized water

  • Organic solvent for extraction (e.g., chloroform, dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel with pressure equalization

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_substrate [label="Dissolve 3,5-dimethylpyridine-N-oxide\nin conc. H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_nitrating_agent [label="Prepare KNO₃ solution\nin conc. H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; add_nitrating_agent [label="Slowly add KNO₃ solution\nto substrate solution (0-60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Heat reaction mixture\n(60-120°C, 0.5-12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Pour mixture\nonto crushed ice", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Neutralize with base\n(e.g., Na₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="Filter the precipitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash precipitate\nwith cold water", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry the product", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dissolve_substrate; dissolve_substrate -> add_nitrating_agent; prepare_nitrating_agent -> add_nitrating_agent; add_nitrating_agent -> react; react -> quench; quench -> neutralize; neutralize -> isolate; isolate -> wash; wash -> dry; dry -> end; }

Caption: Experimental workflow for nitration.

Step-by-Step Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 3,5-dimethylpyridine-N-oxide to concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cooling in an ice-water bath may be necessary to control the initial exotherm.

  • Preparation of the Nitrating Agent: In a separate beaker, cautiously dissolve finely powdered potassium nitrate in concentrated sulfuric acid.[3] This dissolution is exothermic and should be performed with cooling in an ice-water bath.[3]

  • Nitration Reaction: Cool the substrate solution to a desired temperature between 0-60°C.[4] Slowly add the potassium nitrate/sulfuric acid solution dropwise from the dropping funnel to the stirred substrate solution.[3][4] Maintain the temperature within this range throughout the addition. After the addition is complete, heat the reaction mixture to a temperature between 60-120°C for a period of 0.5 to 12 hours.[4] The optimal temperature and time will depend on the scale of the reaction and should be determined experimentally.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.[3] In a large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[3] This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Carefully neutralize the acidic solution by the portion-wise addition of a base such as sodium carbonate until the pH is neutral to slightly basic.[5] Be cautious as significant foaming will occur due to the release of carbon dioxide. The product will precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[5] Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as acetone or ethanol.[5]

Safety Considerations

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][6]

  • Ventilation: All procedures must be performed in a well-ventilated chemical fume hood to avoid the inhalation of corrosive vapors.[3]

  • Handling of Acids: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care. Always add acid to water, never the reverse, during work-up procedures.[3]

  • Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.[7]

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. This should be done slowly and with caution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature or reaction time; Loss of product during work-up.Monitor the reaction by TLC or HPLC to ensure completion. Optimize the reaction temperature and time. Ensure proper pH control during neutralization to maximize precipitation.
Formation of Byproducts Over-nitration or side reactions due to high temperatures.Maintain strict temperature control during the addition of the nitrating agent and the reaction itself.
Difficulty in Isolating the Product Product is soluble in the aqueous layer.Ensure complete neutralization. If the product has some water solubility, extract the aqueous layer with an appropriate organic solvent after neutralization.

References

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Available at: [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • (PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. Available at: [Link]

  • Essential Safety Precautions for Potassium Nitrate Fertilizer - loyal chemical. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. Available at: [Link]

  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap. Available at: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

  • Nitration reaction safety - YouTube. Available at: [Link]

  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • US7737308B1 - Methods for nitrating compounds - Google Patents.
  • Nitrating mixture - Sciencemadness Wiki. Available at: [Link]

  • Nitric oxide, oxidants, and protein tyrosine nitration - PubMed. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]

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Application Note: Continuous Flow Synthesis of 4-nitro-3,5-dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 4-nitro-3,5-dimethylpyridine-N-oxide, a critical intermediate in the pharmaceutical industry, notably for drugs like esomeprazole.[1][2] Traditional batch nitration processes are often plagued by safety and scalability challenges due to strong exotherms and the use of hazardous reagents.[3][4] This application note details a robust and scalable continuous flow methodology that leverages the intrinsic safety advantages of microreactor technology.[5][6] By offering precise control over reaction parameters such as temperature, residence time, and stoichiometry, this flow chemistry approach enhances reaction safety, improves yield and selectivity, and provides a clear pathway for process intensification.[3][7][8]

Introduction: The Case for Flow Chemistry in Nitration

The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is recognized as one of the most hazardous industrial operations.[3] These reactions are typically fast, highly exothermic (ΔH ≈ −73 to −253 kJ/mol), and often involve corrosive and oxidizing reagents like fuming nitric acid and concentrated sulfuric acid.[3][7] In conventional batch reactors, poor heat transfer and inefficient mixing can lead to the formation of hot spots, increasing the risk of thermal runaway, explosions, and the formation of undesirable, often explosive, polynitrated byproducts.[3][9]

Continuous flow chemistry mitigates these risks by fundamentally changing the reaction environment. Key advantages include:

  • Enhanced Safety: The small internal volume of flow reactors dramatically reduces the amount of hazardous material present at any given moment.[5] The high surface-area-to-volume ratio ensures superior heat transfer, effectively dissipating the reaction exotherm and preventing thermal runaway.[3][6]

  • Precise Process Control: Key parameters like temperature, pressure, and residence time are controlled with high precision, leading to improved reproducibility and selectivity.[3][7] Stoichiometry is managed by adjusting the relative flow rates of reagent streams.[7]

  • Improved Yield and Purity: The precise control minimizes the formation of byproducts, simplifying purification and increasing overall process efficiency.[4]

  • Seamless Scalability: Production can be scaled up by extending the operational run time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of batch reactor scale-up.[8]

This protocol focuses on the nitration of 3,5-dimethylpyridine-N-oxide, where the N-oxide group serves to activate the pyridine ring for electrophilic substitution at the 4-position.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of 3,5-dimethylpyridine-N-oxide. The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from a mixture of nitric acid and a stronger acid, typically sulfuric acid, which acts as both a catalyst and a dehydrating agent.

sub 3,5-Dimethylpyridine-N-oxide attack Electrophilic Attack at C4 Position sub->attack reagents HNO₃ / H₂SO₄ nitronium_formation Generation of Nitronium Ion (NO₂⁺) reagents->nitronium_formation Step 1 nitronium_formation->attack Step 2 prod 4-nitro-3,5-dimethylpyridine-N-oxide attack->prod Step 3: Rearomatization

Caption: General reaction pathway for the nitration of 3,5-dimethylpyridine-N-oxide.

Materials and Equipment

Chemicals & Reagents
ReagentGradeSupplier ExampleNotes
3,5-Dimethylpyridine-N-oxide≥98%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)98%, Reagent GradeFisher ScientificSolvent for substrate and component of nitrating mixture.
Nitric Acid (HNO₃)65-70%, Fuming optionalVWRNitrating agent. Fuming nitric acid can be used for higher reactivity.[7]
Potassium Nitrate (KNO₃)≥99%Acros OrganicsAlternative, safer solid nitrating agent.[1]
Sodium Carbonate (Na₂CO₃)ACS ReagentJ.T.BakerUsed for quenching and neutralization.
Dichloromethane (DCM)HPLC GradeMerckExtraction solvent.
Deionized WaterN/AIn-houseUsed for quenching and work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeDrying agent.
Equipment
  • Continuous Flow Reactor System: (e.g., Vapourtec, Uniqsis, Corning)

  • Pumps: Two independent, acid-resistant high-pressure pumps (HPLC pumps) capable of delivering precise and pulseless flow.[7]

  • Tubing & Fittings: PFA, PTFE, or Hastelloy tubing and fittings to ensure chemical compatibility with the corrosive reaction medium.[3]

  • Micromixer/T-Mixer: For rapid and efficient mixing of the reagent streams.

  • Tubular Reactor: A coiled PFA or PTFE tube reactor (e.g., 10-20 mL volume) immersed in a temperature-controlled module.

  • Temperature Controller: Circulating oil bath or heating block capable of maintaining a stable temperature (±1 °C).

  • Back-Pressure Regulator (BPR): Set to ~5-10 bar to prevent outgassing and ensure single-phase flow at elevated temperatures.[3]

  • Quenching Manifold: A second T-mixer to introduce a quenching solution to the product stream.

  • Standard Laboratory Glassware: For reagent preparation and work-up.

  • Rotary Evaporator

  • Analytical Equipment: HPLC, ¹H NMR, and MS for product characterization and purity assessment.

Experimental Protocol

G cluster_prep 1. Reagent Preparation cluster_flow 2. Flow Reaction cluster_workup 3. Work-up & Isolation A Solution A: Dissolve 3,5-lutidine-N-oxide in conc. H₂SO₄ pumpA Pump A A->pumpA B Solution B: Prepare nitrating mixture (HNO₃ in conc. H₂SO₄) pumpB Pump B B->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (e.g., 100-120°C, 5-15 min) mixer->reactor bpr Back-Pressure Regulator reactor->bpr quench Quenching T-Mixer bpr->quench collection Product Collection quench->collection neutralize Neutralize with Na₂CO₃ solution collection->neutralize extract Extract with DCM neutralize->extract dry Dry, Filter, Evaporate extract->dry product Isolate Pure Product dry->product

Caption: Step-by-step experimental workflow for continuous flow nitration.

Reagent Preparation

CAUTION: Prepare all solutions in a fume hood. The addition of acids is highly exothermic. Always add reagents slowly and with cooling. Wear appropriate PPE.[10]

  • Solution A (Substrate): Carefully and slowly dissolve 3,5-dimethylpyridine-N-oxide (e.g., 12.3 g) in 90 g of concentrated sulfuric acid (98%) with stirring in an ice bath to manage the exotherm. Allow the solution to cool to room temperature.[1]

  • Solution B (Nitrating Mixture): In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (65-70%) to concentrated sulfuric acid (98%) in a 1:2 v/v ratio.[11] (Alternatively, for a solid-based approach, prepare a solution of potassium nitrate (14.15 g) in concentrated sulfuric acid (100 g)[1]).

System Setup and Execution
  • Assemble the Reactor: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all fittings are secure.

  • Priming: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.

  • Set Conditions:

    • Set the reactor temperature to the desired setpoint (e.g., 110 °C).

    • Set the back-pressure regulator to 7 bar (approx. 100 psi).

  • Initiate Flow:

    • Begin pumping both solutions simultaneously into the T-mixer at flow rates calculated to achieve the desired residence time and stoichiometry. For example, for a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).

  • Steady State: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Quenching: The output stream from the BPR is continuously fed into a T-mixer where it is combined with a stream of cold saturated sodium carbonate solution or ice water to quench the reaction.[3][8]

  • Collection: Collect the quenched mixture in an Erlenmeyer flask cooled in an ice bath.

Work-up and Product Isolation
  • Neutralization: After collection, carefully adjust the pH of the solution to 7-8 by the slow addition of saturated sodium carbonate solution.[11]

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting light-yellow solid is typically of high purity (e.g., >99% by HPLC).[1] If necessary, the product can be further purified by recrystallization from a suitable solvent like acetone.[11]

Process Parameters and Optimization

The precise control afforded by flow chemistry allows for rapid optimization. The following table presents typical parameters and expected outcomes based on literature data.

ParameterRange / ValueRationale & Impact
Temperature 90 - 120 °CReaction rate increases with temperature. Higher temperatures can lead to decomposition or byproducts if residence time is not optimized.[2]
Residence Time 5 - 20 minLonger residence times increase conversion up to a certain point, after which byproduct formation may increase.[2]
Stoichiometry 1.0 : 1.2 - 1.5A slight excess of the nitrating agent ensures complete conversion of the starting material.
Yield >85%Optimized flow conditions consistently provide high yields.[1]
Purity (crude) >99% (HPLC)The clean reaction profile in flow chemistry often results in products of very high purity, minimizing downstream processing.[1]

Safety and Hazard Management

Adherence to strict safety protocols is mandatory for all nitration reactions.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[10] Avoid contact with skin and eyes. 4-nitro-3,5-dimethylpyridine-N-oxide is an energetic compound and should be handled with care.[3]

  • Engineering Controls:

    • The entire flow setup must be placed inside a certified, ventilated fume hood.[9][10]

    • Use only acid-resistant materials (PTFE, PFA, Hastelloy) for all wetted parts to prevent equipment failure.[3][7]

    • An emergency eyewash and shower station must be readily accessible.[10]

    • Utilize a blast shield in front of the reactor setup.

  • Personal Protective Equipment (PPE):

    • Acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield are required at all times.[10]

    • A flame-retardant lab coat is mandatory.

  • Emergency Response: Keep appropriate spill kits (neutralizing agents like sodium bicarbonate) readily available. Develop a clear emergency response plan before beginning the experiment.[10]

Conclusion

The continuous flow synthesis of 4-nitro-3,5-dimethylpyridine-N-oxide offers a superior alternative to traditional batch processing. This method provides an intrinsically safer, more efficient, and highly reproducible manufacturing process. The precise control over reaction conditions leads to higher yields and purity, while the operational model is well-suited for safe and efficient scale-up in a pharmaceutical development and manufacturing environment.

References

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec.com. [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein-journals.org. [Link]

  • The Columbia University Undergraduate Research Journal. (n.d.). Nitration and flow chemistry. Ccurj.columbia.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Ncbi.nlm.nih.gov. [Link]

  • Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024, July 11). Continuous Flow Nitrification. Microflutech.com. [Link]

  • Corning Incorporated. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. Corning.com. [Link]

  • Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic-chemistry.org. [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Eureka.patsnap.com. [Link]

  • ResearchGate. (n.d.). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific rationale behind each step to improve yield, purity, and safety. This compound-N-oxide is a crucial intermediate in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole[1][2].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete N-oxidation of 3,5-Lutidine: Insufficient oxidant or reaction time in the first step.Ensure a slight molar excess of hydrogen peroxide is used. Monitor the reaction by TLC or GC until the starting 3,5-lutidine is consumed.
Suboptimal Nitration Conditions: Temperature too low, insufficient reaction time, or inadequate nitrating agent.Gradually increase the reaction temperature within the recommended range (e.g., 85-110°C) and monitor progress. Ensure the correct stoichiometry of the nitrating agent (potassium nitrate or nitric acid) is used[1].
Product Loss During Work-up: Incomplete precipitation or product dissolving in wash solutions.Ensure the pH is adjusted carefully to the optimal range for precipitation (typically pH 8-8.5). Use ice-cold water for washing the filtered product to minimize solubility losses[1].
Low Purity of Final Product (by HPLC) Presence of Unreacted 3,5-Dimethylpyridine-N-oxide: Incomplete nitration.Extend the reaction time at the optimal temperature. A slight excess of the nitrating agent can be considered, but this may increase the risk of side-product formation.
Formation of Isomeric Byproducts: Reaction temperature is too high, leading to a loss of regioselectivity.Maintain strict temperature control, especially during the addition of the nitrating agent. While the N-oxide group strongly directs nitration to the 4-position, extreme temperatures can lead to minor isomer formation[3].
Degradation of Product: Harsh acidic conditions or excessive temperatures during reaction or work-up.Avoid unnecessarily long reaction times at high temperatures. During neutralization, add the base slowly and with efficient cooling to prevent localized heating.
Vigorous/Uncontrolled Exothermic Reaction During Nitration Rate of Addition of Nitrating Agent is Too Fast: The nitration of pyridine-N-oxides is highly exothermic.Add the nitrating agent (mixed acid or potassium nitrate solution) dropwise and at a slow, controlled rate. Maintain a low temperature (e.g., 10-15°C) during the addition using an ice bath.
Inadequate Cooling or Agitation: Poor heat dissipation from the reaction vessel.Ensure the reaction flask is adequately submerged in the cooling bath and that stirring is vigorous enough to ensure uniform temperature throughout the mixture.
Generation of Brown/Yellow Fumes (NOx) Use of Nitric Acid as Nitrating Agent: A common byproduct of nitration reactions involving nitric acid is nitrogen dioxide (NO₂)[4].This is a known hazard. Perform the reaction in a well-ventilated fume hood. Consider switching to the potassium nitrate method, which is reported to avoid the generation of brown smoke, offering a safer and more environmentally friendly alternative[1][5].
Difficulty in Isolating the Product Product is Oily or Fails to Crystallize: Impurities present in the crude product can inhibit crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Trituration with a non-polar solvent like diethyl ether or hexane may induce crystallization. Ensure complete removal of the organic solvent used for extraction, if any[6].

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound-N-oxide?

A1: The synthesis is a two-step process. First, 3,5-dimethylpyridine (3,5-lutidine) undergoes N-oxidation, typically with hydrogen peroxide, to form 3,5-dimethylpyridine-N-oxide. This intermediate is then nitrated to yield the final product, this compound-N-oxide[1][7][8].

Reaction_Scheme Start 3,5-Dimethylpyridine Intermediate 3,5-Dimethylpyridine-N-oxide Start->Intermediate Step 1: N-Oxidation (e.g., H₂O₂, Acetic Acid) Product This compound-N-oxide Intermediate->Product Step 2: Nitration (e.g., KNO₃, H₂SO₄)

Caption: Two-step synthesis pathway.

Q2: Why is the N-oxide group introduced before nitration?

A2: The N-oxide group is crucial for two reasons. Firstly, it activates the pyridine ring towards electrophilic aromatic substitution. Secondly, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position (para- to the N-oxide), ensuring high regioselectivity for the desired product[3][9][10]. Direct nitration of 3,5-lutidine would require much harsher conditions and would likely result in a mixture of products.

Q3: What are the advantages of using potassium nitrate over the traditional nitric acid/sulfuric acid mixture?

A3: The use of potassium nitrate in concentrated sulfuric acid offers several significant advantages. It is reported to provide higher yields and purity (yields of ~86% with >99% purity vs. ~58% with 85% purity for the mixed acid method)[1][5]. The reaction time can also be substantially shorter. From a safety and environmental perspective, this method avoids the generation of hazardous brown nitrogen dioxide (NO₂) fumes, making it a greener and safer alternative[1][5].

Q4: How can I effectively monitor the progress of the nitration reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction's progress[5][9]. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the disappearance of the starting material (3,5-dimethylpyridine-N-oxide) and the appearance of the product. This allows for precise determination of the reaction endpoint, preventing unnecessarily long reaction times and the potential for byproduct formation.

Q5: What is the purpose of pouring the reaction mixture onto ice during the work-up?

A5: Pouring the highly acidic and hot reaction mixture onto a large volume of crushed ice serves two main purposes. It rapidly cools the mixture, quenching the reaction and preventing further side reactions or product degradation. It also dilutes the concentrated sulfuric acid, which is essential for the subsequent neutralization step and precipitation of the product[11][12].

Experimental Protocols

Protocol 1: Optimized Synthesis using Potassium Nitrate (High Yield, High Purity)

This protocol is based on an improved method that offers higher yields and a better safety profile[1][5].

Optimized_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_SM 1. Dissolve 3,5-dimethylpyridine-N-oxide in concentrated H₂SO₄ Addition 3. Cool SM solution (10-20°C) and add nitrating solution dropwise Prep_SM->Addition Prep_Nitrating 2. Prepare nitrating solution: Dissolve KNO₃ in concentrated H₂SO₄ Prep_Nitrating->Addition Heating 4. Heat reaction mixture (e.g., 110-120°C for 0.5-2h) Addition->Heating Monitoring 5. Monitor reaction by HPLC until SM is consumed Heating->Monitoring Quench 6. Cool to room temp and pour onto crushed ice Monitoring->Quench Neutralize 7. Neutralize with ammonia solution to pH 8-8.5 to precipitate product Quench->Neutralize Isolate 8. Filter, wash with cold water, and dry the solid product Neutralize->Isolate

Caption: Workflow for the high-yield synthesis protocol.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.3 g of 3,5-dimethylpyridine-N-oxide in 188 g of concentrated sulfuric acid. Cool the mixture in an ice-water bath.

  • Nitrating Agent Preparation: In a separate beaker, carefully dissolve 40.4 g of potassium nitrate in 600 g of concentrated sulfuric acid. This step is exothermic and should be done with cooling.

  • Addition: Maintain the temperature of the 3,5-dimethylpyridine-N-oxide solution between 20-30°C and add the potassium nitrate/sulfuric acid solution dropwise over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 0.5 to 1 hour.

  • Monitoring: Monitor the reaction by HPLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.

  • Neutralization: Cool the diluted acidic solution in an ice bath. Slowly add concentrated ammonium hydroxide solution in portions to adjust the pH to 8.0-8.5. The product will precipitate as a light yellow solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. This method can yield up to 14.5 g (86.3%) of this compound-N-oxide with a purity of >99% by HPLC[1][5].

Protocol 2: Traditional Synthesis using Mixed Acid

This protocol outlines the conventional method using a mixture of nitric and sulfuric acids. Note the lower yield and safety precautions required.

Step-by-Step Methodology:

  • Dissolution: Dissolve 12.3 g of 3,5-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Mixed Acid Preparation: In a separate flask, carefully prepare the nitrating mixture by adding 38 g of 65% nitric acid to 190 g of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Addition: Add the mixed acid dropwise to the solution of the N-oxide, maintaining the temperature between 10-15°C.

  • Reaction: After the addition is complete, slowly heat the mixture to 85-90°C and maintain this temperature for approximately 12 hours.

  • Work-up and Isolation: Follow steps 6-9 from Protocol 1. This method typically yields around 9.8 g (58.3%) of the product with a purity of approximately 85%[5].

References

  • CN104557693A - Synthesis method of this compound-N-oxide - Google Patents.
  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap. Available at: [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. Available at: [Link]

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]

  • CAS No : 3718-65-8| Chemical Name : 3,5-Lutidine N-Oxide | Pharmaffiliates. Available at: [Link]

  • The oxidation and nitration steps of 3,5-dimethylpyridine. - ResearchGate. Available at: [Link]

  • A Novel Nitration Product Formed during the Reaction of Peroxynitrite with 2',3',5'-Tri-O-acetyl-7,8-dihydro-8-oxoguanosine: N-Nitro-N'-[1-(2,3,5-Tri-O-acetyl-β-d-erythro- - ACS Publications. Available at: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Nitration - Wikipedia. Available at: [Link]

  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Available at: [Link]Studies)

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Technical Support Center: Nitration of 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3,5-dimethylpyridine (3,5-lutidine). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction: The Chemistry of 3,5-Dimethylpyridine Nitration

The nitration of 3,5-dimethylpyridine is a critical step in the synthesis of various pharmaceutical intermediates. Due to the electron-deficient nature of the pyridine ring, direct nitration is often challenging and requires harsh conditions. A more effective and common strategy involves the initial N-oxidation of 3,5-dimethylpyridine to form 3,5-dimethylpyridine-N-oxide. This N-oxide is significantly more reactive towards electrophilic aromatic substitution, with the N-oxide group directing the incoming nitro group primarily to the 4-position.

This guide will focus on the nitration of 3,5-dimethylpyridine-N-oxide to yield the desired 3,5-dimethyl-4-nitropyridine-N-oxide. We will explore the reaction mechanism, potential side reactions, and provide practical solutions to common experimental hurdles.

Reaction Mechanism and Regioselectivity

The nitration of 3,5-dimethylpyridine-N-oxide proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: In a mixed acid system (HNO₃/H₂SO₄), nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). When using potassium nitrate in sulfuric acid, the nitrate salt reacts with sulfuric acid to form the nitronium ion.

  • Electrophilic Attack: The electron-rich π-system of the 3,5-dimethylpyridine-N-oxide attacks the nitronium ion. The N-oxide group is an activating group and, along with the two methyl groups at the 3 and 5 positions, directs the electrophilic attack to the 4-position.

  • Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion, is formed.

  • Deprotonation and Re-aromatization: A weak base, typically water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound-N-oxide.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O Start 3,5-Dimethylpyridine-N-oxide Sigma Sigma Complex (Arenium Ion) Start->Sigma + NO₂⁺ Product This compound-N-oxide Sigma->Product - H⁺

Figure 1: Simplified workflow of the nitration of 3,5-dimethylpyridine-N-oxide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 3,5-dimethylpyridine-N-oxide.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The nitration of pyridine N-oxides, although activated, still requires forcing conditions.

    • Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider cautiously increasing the reaction temperature or extending the reaction time. Be aware that prolonged heating at high temperatures can lead to decomposition.

  • Degradation of Starting Material or Product:

    • Cause: Pyridine N-oxides can be susceptible to decomposition at elevated temperatures, especially in strong acidic media.[1] The desired product, a nitropyridine-N-oxide, can also be thermally sensitive.

    • Solution: Maintain strict temperature control throughout the reaction. Use a well-controlled heating mantle or oil bath. For exothermic reactions, ensure efficient cooling during the addition of reagents. If decomposition is suspected (e.g., darkening of the reaction mixture), consider running the reaction at a lower temperature for a longer duration.

  • Suboptimal Nitrating Agent Concentration:

    • Cause: The concentration of the nitrating agent is crucial. An insufficient amount will lead to an incomplete reaction, while a large excess can promote side reactions.

    • Solution: Ensure the correct stoichiometry of your nitrating agent. If using a mixed acid system, the ratio of nitric acid to sulfuric acid is important. For potassium nitrate in sulfuric acid, ensure the potassium nitrate is fully dissolved before addition.

  • Moisture in the Reaction:

    • Cause: Water can deactivate the nitronium ion.

    • Solution: Use anhydrous reagents and glassware. While some protocols use aqueous workups, the reaction itself should be as anhydrous as possible.

Q2: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?

A2: While the 4-nitro isomer is the major product, other side reactions can occur.

  • Formation of the 2-Nitro Isomer:

    • Cause: Although the 4-position is electronically favored, some substitution can occur at the 2- (and 6-) position. This is more likely at higher temperatures where the regioselectivity of the reaction may decrease.

    • Solution: Maintain the recommended reaction temperature. Lowering the temperature may improve the regioselectivity, but will also likely decrease the reaction rate.

  • Dinitration:

    • Cause: If the reaction conditions are too harsh (high temperature, prolonged reaction time, or a large excess of the nitrating agent), a second nitro group may be added to the ring.

    • Solution: Use a moderate excess of the nitrating agent. Monitor the reaction closely and stop it once the starting material has been consumed. Avoid excessively high temperatures.

  • Deoxygenation of the N-oxide:

    • Cause: While less common during nitration, the N-oxide can be reduced to the corresponding pyridine. This can happen in the presence of certain impurities or under specific, often harsh, reaction conditions.

    • Solution: Ensure your reagents are pure and free from any potential reducing agents.

  • Ring Opening/Decomposition:

    • Cause: At very high temperatures and in strongly acidic conditions, the pyridine ring can undergo decomposition, leading to a complex mixture of byproducts and a dark-colored reaction mixture.

    • Solution: Strict temperature control is paramount. Avoid localized overheating by ensuring efficient stirring.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 3,5-Dimethylpyridine-N-oxide Product This compound-N-oxide (Desired Product) Start->Product Nitration (4-position) Isomer 2-Nitro Isomer Start->Isomer Nitration (2-position) Deoxy Deoxygenated Product Start->Deoxy Deoxygenation Decomp Decomposition Products Start->Decomp High Temperature/ Strong Acid Dinitro Dinitrated Product Product->Dinitro Further Nitration

Figure 2: Potential reaction pathways in the nitration of 3,5-dimethylpyridine-N-oxide.

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. A common solvent for recrystallization of this compound-N-oxide is acetone. Experiment with different solvent systems to achieve the best results.

  • Column Chromatography: If recrystallization is ineffective, for example, in separating isomers, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Washing during Work-up: During the aqueous work-up, ensure the pH is carefully adjusted. The product is typically a solid that can be collected by filtration. Thorough washing of the filter cake with cold water can help remove inorganic salts.

Q4: Are there alternative, milder nitration procedures I can try?

A4: Yes. If the standard mixed acid protocol is giving poor results, consider the following alternative:

  • Potassium Nitrate in Sulfuric Acid: Several patents describe the use of potassium nitrate in concentrated sulfuric acid as a milder and more environmentally friendly nitrating system.[2][3] This method can reduce the formation of nitrogen oxide byproducts (brown fumes) and may offer better control over the reaction.

Experimental Protocols

Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)

Safety Precautions: This reaction is highly exothermic and involves the use of corrosive strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The ratio can vary, but a common starting point is a 1:2 volume ratio of nitric acid to sulfuric acid.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the 3,5-dimethylpyridine-N-oxide.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the 3,5-dimethylpyridine-N-oxide, ensuring the internal temperature is maintained within the desired range (e.g., 80-90°C).

  • Reaction: After the addition is complete, heat the reaction mixture at the target temperature for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is neutral to slightly basic.

  • Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like acetone.

Protocol 2: Nitration using Potassium Nitrate in Sulfuric Acid

Safety Precautions: This protocol also involves strong acids and should be performed with the same safety measures as Protocol 1.

  • Reaction Setup: In a round-bottom flask, dissolve the 3,5-dimethylpyridine-N-oxide in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Addition of Nitrating Agent: In a separate beaker, dissolve potassium nitrate in concentrated sulfuric acid. This may be an exothermic process, so cooling may be necessary. Slowly add this solution dropwise to the cooled solution of 3,5-dimethylpyridine-N-oxide, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 60-120°C) for the required time (0.5-12 hours, depending on the temperature).[2][3] Monitor the reaction progress.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

  • Purification: Purify the crude product by recrystallization.

Quantitative Data Summary

Nitrating SystemSubstrateTemperature (°C)Time (h)ProductYield (%)Reference
KNO₃ / H₂SO₄3,5-Dimethylpyridine-N-oxide60-652This compound-N-oxide85.7[2]
KNO₃ / H₂SO₄3,5-Dimethylpyridine-N-oxide85-901This compound-N-oxide85[2]
KNO₃ / H₂SO₄3,5-Dimethylpyridine-N-oxide110-1200.5This compound-N-oxide86.3[3]

References

  • Ochiai, E.
  • Katritzky, A. R., & Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press. (1971).
  • A kind of synthetic method of this compound-n-oxide. CN104557693A.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical. (1989).
  • Katritzky, A. R., & Taylor, R.
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-145. (1999).
  • Schofield, K. Aromatic Nitration. Cambridge University Press. (1980).
  • Synthesis method of this compound-N-oxide. CN104557693A.
  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • The oxidation and nitration steps of 3,5-dimethylpyridine. ResearchGate. [Link]

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Technical Support Center: Overcoming Challenges in the Synthesis of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a nitro group to the pyridine ring. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies.

Introduction: The Challenge of Nitropyridine Synthesis

The synthesis of nitropyridines is a cornerstone for the creation of a vast array of functionalized heterocycles used in pharmaceuticals and agrochemicals.[1] However, the inherent electron-deficient nature of the pyridine ring presents significant hurdles to classical electrophilic aromatic substitution.[2] Under strongly acidic nitrating conditions, the pyridine nitrogen is readily protonated, forming a highly deactivated pyridinium ion that resists electrophilic attack.[3] This guide provides a structured approach to overcoming these challenges, focusing on practical, actionable solutions.

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses the most common issues encountered during nitropyridine synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Nitropyridine

Question: "I'm attempting a direct nitration of pyridine using standard nitric/sulfuric acid conditions, but I'm getting very low to no yield of my desired 3-nitropyridine. What is going wrong?"

Answer: This is a frequent and expected challenge. The deactivation of the pyridine ring upon protonation in strong acid makes direct nitration notoriously difficult, often requiring extreme conditions which can, in turn, lead to decomposition and low yields.[3]

Troubleshooting Steps:

  • Increase Reaction Severity (with caution): For the direct nitration of unsubstituted pyridine to 3-nitropyridine, high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid with oleum (fuming sulfuric acid) are sometimes employed. However, this approach often results in poor yields and significant side product formation.[4] For pyridine-2,6-diamines, using a mixture of nitric acid and oleum can significantly increase yields from ~50% to over 90%.[5]

  • Employ Alternative Nitrating Agents: Milder, more effective methods are often preferred.

    • Dinitrogen Pentoxide (N₂O₅): Bakke's synthesis, which utilizes N₂O₅, is a highly effective method for producing 3-nitropyridine.[6] The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a[6] sigmatropic shift to yield the 3-nitro product upon treatment with SO₂/HSO₃⁻.[6][7] This method can provide good yields under significantly milder conditions than classical nitration.[7]

  • Consider a Dearomatization-Rearomatization Strategy: Modern approaches can achieve meta-nitration under mild, catalyst-free conditions. This involves a temporary dearomatization of the pyridine ring, followed by a regioselective radical nitration and subsequent rearomatization.[4]

Causality Diagram: Why is Direct Nitration Inefficient?

G Pyridine Pyridine Pyridinium Pyridinium Ion (Highly Deactivated) Pyridine->Pyridinium Protonation StrongAcid Strong Acid (e.g., H₂SO₄) StrongAcid->Pyridinium Reaction Electrophilic Aromatic Substitution Pyridinium->Reaction Resists Attack Nitronium Nitronium Ion (NO₂⁺) (Electrophile) Nitronium->Reaction LowYield Low Yield / No Reaction Reaction->LowYield G Start Desired Nitropyridine Isomer? Isomer3 3-Nitropyridine Start->Isomer3 Isomer4 4-Nitropyridine Start->Isomer4 Isomer2 2-Nitropyridine Start->Isomer2 DirectNitration Direct Nitration of Pyridine (e.g., HNO₃/H₂SO₄ or N₂O₅) Isomer3->DirectNitration N_Oxide_Path Synthesize Pyridine N-Oxide Isomer4->N_Oxide_Path MultiStep Alternative Multi-Step Synthesis (e.g., from 2-aminopyridine) Isomer2->MultiStep Product3 3-Nitropyridine DirectNitration->Product3 Nitrate_N_Oxide Nitrate Pyridine N-Oxide N_Oxide_Path->Nitrate_N_Oxide Deoxygenate Deoxygenate the N-Oxide (e.g., with PCl₃) Nitrate_N_Oxide->Deoxygenate Product4 4-Nitropyridine Deoxygenate->Product4 Product2 2-Nitropyridine MultiStep->Product2 G Start Crude Reaction Mixture Quench Quench on Ice Start->Quench Neutralize Neutralize (e.g., Na₂CO₃) pH 7-8 Quench->Neutralize Solid Is the Product a Solid? Neutralize->Solid Filter Filter Precipitate Solid->Filter Yes Extract Extract with Organic Solvent (e.g., DCM) Solid->Extract No CrudeProduct Crude Product Filter->CrudeProduct Combine Combine Organic Layers Extract->Combine Dry Dry (e.g., Na₂SO₄) & Evaporate Combine->Dry Dry->CrudeProduct Purify Purification Method? CrudeProduct->Purify Recrystallize Recrystallization (e.g., from Acetone) Purify->Recrystallize Solid Chromatography Column Chromatography Purify->Chromatography Oil/Mixture PureProduct Pure Nitropyridine Recrystallize->PureProduct Chromatography->PureProduct

Sources

Optimizing reaction conditions for 3,5-Dimethyl-4-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitropyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the safe and efficient synthesis of this critical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is a key intermediate in the production of proton pump inhibitors like Omeprazole.[1][2] The typical synthetic route involves the oxidation of 3,5-lutidine to its N-oxide, followed by nitration.

Issue 1: Low or No Yield of this compound-N-oxide

Question: I am attempting the nitration of 3,5-lutidine-N-oxide and experiencing very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this nitration are a common challenge and can often be traced back to several key factors. The pyridine ring, even as an N-oxide, requires careful optimization of conditions for efficient electrophilic substitution.

Causality and Optimization Steps:

  • Suboptimal Nitrating Agent: The choice of nitrating agent is critical.

    • Traditional Method Issues: While mixtures of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are classic nitrating agents, they can be problematic for this substrate.[3] This method often leads to the evolution of corrosive and hazardous brownish-yellow nitrogen oxide (NOx) fumes, and the reaction can be sluggish, requiring long reaction times and resulting in lower yields (around 58% in some cases).[3][4]

    • Recommended Solution: A more efficient and environmentally friendly approach is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid.[3][4] This system generates the nitronium ion (NO₂⁺) in situ without the extensive formation of NOx gases.[5] Published procedures using this method report significantly higher yields, often reaching 85% or more.[3][4]

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction, and improper temperature management can lead to side reactions or decomposition of the product.

    • Addition Phase: The addition of the nitrating agent (either the mixed acid or the potassium nitrate solution) should be performed slowly and at a controlled low temperature, typically between 0°C and 30°C, to manage the initial exotherm.[4]

    • Reaction Phase: After the addition is complete, the reaction mixture needs to be heated to a specific temperature to drive the reaction to completion. An optimal temperature range is generally between 85°C and 120°C.[3][4] A temperature of 120°C has been shown to give a peak yield in some optimized systems, with lower temperatures leading to incomplete conversion and higher temperatures causing thermal decomposition.[2]

  • Incorrect Reaction Time: Both insufficient and excessive reaction times can negatively impact your yield.

    • Monitoring is Key: The best practice is to monitor the reaction's progress using a technique like High-Performance Liquid Chromatography (HPLC).[3][4] This allows you to stop the reaction once the 3,5-lutidine-N-oxide starting material has been completely consumed.

    • Typical Durations: With the optimized potassium nitrate method, reaction times are significantly shortened, often to between 1 and 2 hours.[4]

Issue 2: Vigorous, Uncontrolled Reaction and Evolution of Brown Fumes

Question: During the addition of my nitrating agent, the reaction became very vigorous, and a large amount of brown gas was produced. How can I prevent this?

Answer:

This is a classic sign of an uncontrolled exothermic reaction and the production of nitrogen dioxide (NO₂) gas, which is common when using nitric acid.[3]

Preventative Measures:

  • Control the Exotherm: The initial mixing of reagents is highly exothermic. It is crucial to maintain a low temperature during the addition of the nitrating agent. Use an ice-water bath and add the reagent dropwise with vigorous stirring to ensure efficient heat dissipation.[6]

  • Switch to a Milder Nitrating System: As mentioned in the previous issue, using potassium nitrate in sulfuric acid instead of a nitric acid/sulfuric acid mixture will largely eliminate the generation of brown NOx fumes, leading to a much safer and more controlled reaction.[3][4] This is because the nitronium ion is generated more cleanly without the side reactions that produce NO₂.

Issue 3: Difficulty in Isolating and Purifying the Product

Question: After quenching the reaction, I am struggling to isolate a pure product. The crude material is oily or heavily discolored.

Answer:

Proper work-up and purification are essential for obtaining the desired light-yellow crystalline this compound-N-oxide.

Troubleshooting the Work-up Protocol:

  • Effective Quenching: The reaction mixture should be cooled to room temperature before being slowly poured onto a large amount of crushed ice with stirring. This helps to dissipate any residual heat and dilute the strong acid.[6]

  • Precise pH Adjustment: The product is typically precipitated from the acidic solution by neutralization.

    • Choice of Base: Ammonia water or sodium carbonate are commonly used.[3][6]

    • Target pH: The pH should be carefully adjusted to a range of 8 to 8.5.[3][4] Adding the base too quickly can cause a rapid exotherm and potential degradation of the product. It is recommended to perform this step in an ice bath.

  • Purification Strategy:

    • Filtration and Washing: The precipitated solid should be collected by suction filtration and washed thoroughly with cold water to remove any inorganic salts, such as sodium sulfate.[6]

    • Solvent Extraction/Recrystallization: If the product is still impure, further purification can be achieved. Dissolving the crude product in a solvent like acetone can leave behind insoluble inorganic salts.[7] Subsequent evaporation of the solvent should yield a purer product. Alternatively, extraction with a suitable organic solvent like isopropyl ether or dichloromethane can be performed on the neutralized aqueous mixture.[2][8]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to first synthesize the N-oxide of 3,5-lutidine before nitration?

A1: The pyridine ring is an electron-deficient aromatic system, which makes it highly resistant to electrophilic aromatic substitution reactions like nitration.[7] Furthermore, under the strongly acidic conditions of nitration, the nitrogen atom of pyridine becomes protonated, which further deactivates the ring. The introduction of an N-oxide group fundamentally changes the electronic properties of the ring. The oxygen atom donates electron density back into the pyridine ring, activating it towards electrophilic attack, particularly at the 4-position (para to the nitrogen).[8]

Q2: What is the mechanism of nitration in this reaction?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of concentrated sulfuric acid, the nitrating agent (either nitric acid or potassium nitrate) generates the highly electrophilic nitronium ion (NO₂⁺).[5] The electron-rich 4-position of the 3,5-lutidine-N-oxide ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Q3: Can I perform the nitration directly on 3,5-lutidine?

A3: Direct nitration of 3,5-lutidine is generally not a viable synthetic route. The electron-withdrawing nature of the nitrogen atom, coupled with its protonation in the acidic medium, deactivates the ring, making it very difficult to nitrate.[7] Extremely harsh conditions would be required, likely leading to very low yields and a mixture of isomers. The N-oxidation step is crucial for activating the ring and directing the nitration to the desired 4-position.[8]

Q4: What are the optimal molar ratios for the reagents?

A4: The molar ratio of 3,5-dimethylpyridine-N-oxide to potassium nitrate is typically in the range of 0.5 to 1.5.[4] It is important to use a slight excess of the nitrating agent to ensure complete conversion of the starting material. The amount of sulfuric acid used is significant, acting as both a catalyst and a solvent, with mass ratios of 3,5-dimethylpyridine-N-oxide to sulfuric acid ranging from 1:5 to 1:16.[4]

Data and Protocols

Table 1: Comparison of Nitration Conditions
ParameterTraditional Method (HNO₃/H₂SO₄)Optimized Method (KNO₃/H₂SO₄)Reference
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄KNO₃ / Conc. H₂SO₄[4]
Addition Temp. 10-15°C0-30°C[4]
Reaction Temp. 85-90°C85-90°C[4]
Reaction Time ~12 hours1-2 hours[4]
Reported Yield ~58%~85%[4]
Purity (HPLC) ~85%~99%[4]
Byproducts Brownish-yellow NOx fumesMinimal to no fumes[3]
Experimental Protocol: Optimized Synthesis of this compound-N-oxide

Materials:

  • 3,5-Dimethylpyridine-N-oxide

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ammonia Water (Ammonium Hydroxide solution)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyridine-N-oxide in concentrated sulfuric acid (e.g., a mass ratio of 1:5). Cool the mixture to between 10°C and 15°C using an ice-water bath.

  • Preparation of the Nitrating Solution: In a separate beaker, carefully dissolve potassium nitrate in concentrated sulfuric acid. This step is also exothermic and should be done with cooling.

  • Addition of Nitrating Agent: Transfer the potassium nitrate/sulfuric acid solution to the addition funnel. Add this solution dropwise to the stirred 3,5-dimethylpyridine-N-oxide solution over a period of 30-60 minutes. Carefully monitor the internal temperature and maintain it between 10°C and 15°C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90°C. Maintain this temperature for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • In a large beaker, prepare a slurry of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.

    • Cool the resulting solution in an ice bath and slowly add ammonia water to adjust the pH to 8-8.5. A light-yellow solid will precipitate.[4]

  • Isolation and Drying:

    • Collect the precipitated solid by suction filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any soluble impurities.

    • Dry the product under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield of Product check_reagents Check Nitrating Agent start->check_reagents check_temp Review Temperature Control start->check_temp check_time Verify Reaction Time start->check_time check_workup Examine Work-up & Purification start->check_workup reagent_hno3 Using HNO₃/H₂SO₄? check_reagents->reagent_hno3 temp_addition Addition Temp > 30°C? check_temp->temp_addition time_monitor Monitoring with HPLC? check_time->time_monitor workup_ph Incorrect pH during precipitation? check_workup->workup_ph switch_kno3 Switch to KNO₃/H₂SO₄ for higher yield and safety reagent_hno3->switch_kno3 Yes reagent_ok Reagents are optimal reagent_hno3->reagent_ok No cool_addition Use ice bath, add dropwise to maintain < 30°C temp_addition->cool_addition Yes temp_reaction Reaction Temp outside 85-120°C range? temp_addition->temp_reaction No adjust_reaction_temp Adjust heating to optimal 85-120°C range temp_reaction->adjust_reaction_temp Yes temp_ok Temperature control is correct temp_reaction->temp_ok No implement_hplc Implement HPLC monitoring to ensure complete conversion time_monitor->implement_hplc No time_ok Reaction time is optimized time_monitor->time_ok Yes adjust_ph Carefully adjust pH to 8-8.5 with cooling workup_ph->adjust_ph Yes workup_ok Work-up is correct workup_ph->workup_ok No

Caption: A flowchart for diagnosing and resolving low yield issues.

References

  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap. (URL: [Link])

  • CN104557693A - Synthesis method of this compound-N-oxide - Google P
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene - Chalmers Publication Library. (URL: [Link])

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (URL: )
  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

  • A process for the preparation of omeprazol - European Patent Office - EP 0484265 A1. (URL: [Link])

  • the nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])

Sources

Technical Support Center: Purification of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dimethyl-4-nitropyridine-N-oxide. As a key intermediate in the synthesis of proton pump inhibitors like omeprazole and esomeprazole, its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound-N-oxide, providing explanations for the underlying causes and step-by-step protocols for their resolution.

Problem 1: The isolated product is an intense yellow or brownish solid, not the expected pale-yellow crystals.

Probable Cause: The presence of colored impurities is a common issue. These can arise from several sources:

  • Residual Nitrating Agent: Brownish-yellow smoke, often observed during the reaction, indicates the presence of nitrogen oxides (NOx) which can remain adsorbed to the product.[1]

  • Over-Nitration or Side Reactions: Under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), the formation of dinitro- or other colored byproducts can occur.

  • Degradation of Starting Material or Product: this compound-N-oxide, while thermally stable to a certain degree, can degrade under excessively acidic or basic conditions during workup, leading to colored impurities.

Resolution Strategy:

  • Thorough Washing: During the filtration step after neutralization, wash the crude product cake extensively with deionized water until the filtrate is colorless and at a neutral pH. This helps remove residual acids, inorganic salts, and some water-soluble impurities.

  • Recrystallization: This is the most effective method for removing colored impurities and achieving high purity.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound-N-oxide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include acetone, ethanol, or a mixed solvent system like ethanol/water.

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the chosen boiling solvent. If the solution is still highly colored, you can perform a hot filtration.

  • Decolorization (Optional): If significant color persists, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. Caution: Do not add activated charcoal to a boiling solution as it can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, you can then place the flask in an ice bath to maximize precipitation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 3,5-dimethylpyridine-N-oxide.

Probable Cause: This indicates an incomplete reaction. The nitration of 3,5-dimethylpyridine-N-oxide requires careful control of reaction parameters.[1][4]

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may have been too low.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature to ensure complete conversion.[4]

Resolution Strategy:

  • Recrystallization: A well-executed recrystallization can often separate the more polar starting material from the less polar product. The starting material may remain in the mother liquor.

  • Reaction Optimization: For future batches, consider the following adjustments:

    • Slightly increase the molar equivalents of the nitrating agent.

    • Extend the reaction time, monitoring the progress by HPLC until the starting material is consumed.

    • Ensure the reaction temperature is maintained within the optimal range as specified in the literature (typically between 85°C and 120°C).[1][4]

Problem 3: The final product has a low melting point and appears oily or sticky.

Probable Cause: The presence of residual solvent or low-melting impurities is the likely culprit.

  • Incomplete Drying: The product may not have been dried sufficiently to remove the recrystallization solvent.

  • Presence of Oily Byproducts: Certain side reactions can produce non-crystalline, oily impurities that interfere with the crystallization of the desired product.

Resolution Strategy:

  • Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound's thermal stability allows.

  • Trituration: If the product is oily, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can help to dissolve the oily impurities and induce the crystallization of the desired product.

  • Chromatographic Purification: For high-purity requirements where recrystallization is insufficient, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the target compound from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound-N-oxide?

A1: The most common impurities include:

  • Unreacted 3,5-dimethylpyridine-N-oxide: The starting material for the nitration reaction.

  • Isomeric Byproducts: Although the 4-position is highly activated, small amounts of other nitro isomers may form.

  • Over-nitrated products: Dinitro- derivatives can be formed under forcing reaction conditions.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., sulfuric acid, acetone, ethanol).

  • Inorganic Salts: Formed during the neutralization step of the reaction workup.

Q2: What is the best solvent for recrystallizing this compound-N-oxide?

A2: The choice of solvent can depend on the specific impurities present. However, a good starting point is acetone or ethanol . For products that are difficult to crystallize, a mixed solvent system such as ethanol/water or acetone/hexanes can be effective. The ideal solvent should fully dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling with minimal product loss in the mother liquor.

Q3: How can I monitor the progress of the purification process?

A3: The most effective way to monitor purification is through a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of specific impurities.[1][4][5]

  • Melting Point: A sharp melting point close to the literature value (around 174-180°C) is a good indicator of high purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of impurities.

Q4: Is this compound-N-oxide a hazardous substance?

A4: Yes, it is important to handle this compound with appropriate safety precautions. While it is a stable crystalline solid, some sources indicate it may have explosive properties under certain conditions, such as high temperature or impact.[6] Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound-N-oxide.

PurificationWorkflow start Crude Product (Post-Neutralization & Filtration) hplc_check HPLC Purity Analysis start->hplc_check high_purity Purity > 99%? hplc_check->high_purity dry Dry Under Vacuum high_purity->dry Yes low_purity_options Purity < 99% high_purity->low_purity_options No final_product Final Product dry->final_product recrystallize Recrystallization (e.g., Acetone or Ethanol) recrystallize->hplc_check chromatography Column Chromatography chromatography->hplc_check low_purity_options->recrystallize Significant Impurities low_purity_options->chromatography Trace/Difficult Impurities

Caption: Purification workflow for this compound-N-oxide.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Primary Purification Method RecrystallizationEffectively removes most common impurities and provides a crystalline product.
Recrystallization Solvents Acetone, Ethanol, Ethanol/WaterGood balance of solubility at high and low temperatures for this compound.
Purity Analysis HPLC, TLC, Melting PointProvides both qualitative and quantitative assessment of purity.
Drying Method Vacuum OvenEnsures complete removal of residual solvents without thermal degradation.

References

  • CN104557693A - Synthesis method of this compound-N-oxide - Google P
  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap. (URL: [Link])

  • This compound-N-Oxide - ChemBK. (URL: [Link])

  • Optimizing Pharmaceutical Synthesis with this compound 1-Oxide. (URL: [Link])

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (URL: )

Sources

Stability of 3,5-Dimethyl-4-nitropyridine-N-oxide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethyl-4-nitropyridine-N-oxide

A Guide to Understanding its Stability and Reactivity in Acidic Media

Welcome to the technical support center for this compound-N-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and handling under acidic conditions, providing in-depth explanations and practical advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound-N-oxide in acidic solutions?

While this compound-N-oxide is generally stable in dilute aqueous acids at ambient temperature, its stability can be compromised under more vigorous conditions.[1] The primary concerns are:

  • Protonation of the N-oxide: The N-oxide group is basic and will be protonated in acidic media. This alters the electronic properties of the molecule, potentially affecting its solubility and reactivity. The pKa of the conjugate acid of pyridine-N-oxide itself is around 0.8, making it a weak base.[2][3]

  • Hydrolytic Decomposition: At elevated temperatures and in strongly acidic solutions, the compound may be susceptible to hydrolysis or other decomposition pathways.

  • Nucleophilic Substitution of the Nitro Group: The 4-nitro group is a strong electron-withdrawing group, which makes the 4-position susceptible to nucleophilic attack, especially when the ring is activated by the N-oxide. In the presence of strong nucleophilic acids (e.g., concentrated HCl or HBr) at high temperatures, the nitro group can be displaced. For instance, 4-nitropyridine-N-oxide can be converted to 4-chloropyridine-N-oxide by heating with concentrated HCl.

  • Deoxygenation: While less common in the absence of a reducing agent, strong acids in combination with certain reagents or conditions can lead to the removal of the N-oxide oxygen.

Troubleshooting Guide

Scenario 1: I observe a color change or the formation of a precipitate when I dissolve this compound-N-oxide in a strong acid.

Possible Cause: This could be due to several factors, including protonation, decomposition, or a reaction with the acid.

Troubleshooting Steps:

  • Characterize the Product:

    • Isolate the precipitate and analyze it using techniques like NMR, IR, and Mass Spectrometry to determine its identity.

    • Compare the spectral data with that of the starting material. A downfield shift in the 1H NMR spectrum for the protons adjacent to the N-oxide group can indicate protonation.[3][4]

  • Evaluate the Reaction Conditions:

    • Acid Concentration: Try using a more dilute acid. 4-nitropyridine-N-oxides are generally more stable in dilute acidic solutions.[1]

    • Temperature: Perform the dissolution at a lower temperature to minimize thermal decomposition.

  • Consider Nucleophilic Substitution:

    • If you are using a hydrohalic acid (like HCl or HBr), the color change and precipitate could be the result of the nitro group being substituted by the halide.

Workflow for Investigating Unexpected Precipitation:

G start Observation: Color change or precipitate in strong acid check_protonation Is it simple protonation? (Check solubility in different pH) start->check_protonation isolate Isolate and Characterize (NMR, MS, IR) check_protonation->isolate If insoluble compare Compare spectra to starting material isolate->compare identify Identify structure of precipitate compare->identify conditions Modify Conditions: - Lower temperature - Use dilute acid identify->conditions If decomposition or side product formed retest Re-run experiment with modified conditions conditions->retest

Caption: Troubleshooting workflow for unexpected observations.

Scenario 2: My reaction is giving a low yield, and I suspect the starting material is degrading.

Possible Cause: The acidic conditions of your reaction may be too harsh, leading to the degradation of the this compound-N-oxide.

Troubleshooting Steps:

  • Monitor the Reaction Over Time:

    • Take aliquots from the reaction mixture at different time points and analyze them by HPLC or TLC to track the consumption of the starting material and the formation of any byproducts.

  • Investigate Potential Degradation Pathways:

    • Reduction of the Nitro Group: If your reaction contains any reducing agents (even mild ones), the nitro group can be reduced. For example, reduction of 4-nitropyridine-N-oxide with iron in acid yields 4-aminopyridine.[5]

    • Deoxygenation of the N-oxide: Certain conditions can cause the loss of the N-oxide oxygen. This is often promoted by reagents like PCl3, but can sometimes occur under other conditions.

Potential Side Reactions under Acidic Conditions:

G start This compound-N-oxide protonated Protonated Species start->protonated Strong Acid substitution Nucleophilic Substitution (e.g., with Cl-) protonated->substitution High Temp, Nu- source reduction Nitro Group Reduction (if reducing agent present) protonated->reduction Reducing agent deoxygenation Deoxygenation protonated->deoxygenation Specific reagents

Caption: Potential reaction pathways in acidic media.

Q2: How do the methyl groups on the pyridine ring affect the stability of this compound-N-oxide in acid?

The two methyl groups at the 3 and 5 positions are electron-donating. This has two main effects:

  • Increased Basicity: The methyl groups increase the electron density on the pyridine ring, making the N-oxide oxygen slightly more basic compared to the unsubstituted pyridine-N-oxide. This means it will be more readily protonated in acidic solutions.

  • Ring Activation: The N-oxide group directs electrophilic substitution to the 4-position. The methyl groups further activate the ring.[6][7] While the 4-position is already substituted with a nitro group, this overall increased reactivity can sometimes lead to a higher susceptibility to decomposition under harsh conditions.

Table 1: Influence of Substituents on Reactivity

SubstituentPositionElectronic EffectInfluence on Stability in Acid
N-oxide1Electron-donating (resonance), Electron-withdrawing (inductive)Site of protonation, activates ring to substitution
Nitro4Strongly electron-withdrawingMakes the 4-position susceptible to nucleophilic attack
Methyl3, 5Electron-donatingIncreases basicity of N-oxide, may increase susceptibility to decomposition

Experimental Protocols

Protocol 1: Test for Stability in a Given Acid

This protocol allows you to assess the stability of this compound-N-oxide under specific acidic conditions before running a large-scale reaction.

Materials:

  • This compound-N-oxide

  • The acid of interest (e.g., HCl, H2SO4) at the desired concentration

  • An appropriate solvent (if necessary)

  • Small reaction vials

  • HPLC or TLC system

Procedure:

  • Prepare a stock solution of this compound-N-oxide in a suitable solvent.

  • In a reaction vial, add the acidic solution and bring it to the desired reaction temperature.

  • Add a known amount of the stock solution to the vial to start the experiment.

  • Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Quench the reaction in each sample by neutralizing the acid with a base (e.g., NaHCO3 solution).

  • Analyze the samples by HPLC or TLC to determine the percentage of the starting material remaining.

References

  • Semantic Scholar. (n.d.). Pyridine N-Oxides and Derivatives Thereof in Organocatalysis.
  • Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233.
  • ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134).
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives.
  • ResearchGate. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
  • ChemBK. (2024). This compound-N-Oxide.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Benchchem. (n.d.). 3,5-Dimethylpyridine-N-oxide.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Benchchem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • Pascual-Álvarez, A., et al. (n.d.). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.
  • ResearchGate. (n.d.). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

Troubleshooting low yield in omeprazole synthesis precursor

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Omeprazole Precursor Synthesis

Guide Topic: Troubleshooting Low Yield in the Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a critical precursor for Omeprazole and related proton pump inhibitors (PPIs).[1][2] Low yields in this multi-step synthesis are a common challenge, often stemming from the inherent instability of the intermediates and the sensitivity of the reactions to specific conditions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

The Synthesis Pathway at a Glance

The conversion of 2,3,5-trimethylpyridine N-oxide to the target chlorinated precursor is a critical sequence. Low yields can often be traced back to specific steps within this pathway, namely the rearrangement and subsequent chlorination. Understanding the flow is the first step in effective troubleshooting.

The overall process generally follows these key transformations[3]:

  • N-Oxide Formation: Oxidation of the starting pyridine.

  • Nitration: Introduction of a nitro group.

  • Methoxylation: Substitution of the nitro group with a methoxy group.[4]

  • Rearrangement & Hydroxylation: Typically using an anhydride to form the 2-hydroxymethyl intermediate.[3]

  • Chlorination: Conversion of the hydroxyl group to the target chloride.[4]

A 2,3,5-Trimethyl-4-methoxy -pyridine N-oxide B Acetic Anhydride Rearrangement A->B Step 1 C 2-Acetoxymethyl Intermediate B->C X1 Side Reaction Risk: Ring Acetoxylation B->X1 D Hydrolysis C->D Step 2 E 2-Hydroxymethyl-3,5-dimethyl -4-methoxypyridine D->E X2 Failure Point: Incomplete Reaction or Degradation D->X2 F Chlorination (e.g., SOCl2) E->F Step 3 G Target Product: 2-Chloromethyl-3,5-dimethyl -4-methoxypyridine HCl F->G X3 Failure Point: Over-chlorination or Demethylation F->X3

Caption: Key Synthesis and Failure Points.

Initial Troubleshooting Workflow

When faced with a low yield, a systematic approach is crucial. This workflow helps narrow down the potential source of the problem before diving into specific reaction parameters.

decision decision start_node Low Final Yield decision1 Reaction Progress Monitored by TLC/HPLC? start_node->decision1 Begin Diagnosis end_node Optimized Process decision2 Did reaction go to completion? decision1->decision2 Yes advice1 Implement in-process monitoring. You cannot optimize what you cannot measure. decision1->advice1 No decision3 Multiple Spots or Streaking on TLC? decision2->decision3 No decision4 Significant loss during work-up? decision2->decision4 Yes advice1->end_node Implement Protocol 4.1 advice2 Likely side reactions or degradation. Review Q2 & Q3. decision3->advice2 Yes advice3 Incomplete conversion. Review Q1. decision3->advice3 No, starting material remains. advice4 Product is likely degrading during extraction/isolation. Review Q4. decision4->advice4 Yes advice5 Purification issue. Review Q5. decision4->advice5 No, good crude yield but low final purity. advice2->end_node Resolve advice3->end_node Resolve advice4->end_node Resolve advice5->end_node Resolve

Caption: Systematic Troubleshooting Logic.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

Q1: My reaction of the N-oxide with acetic anhydride is sluggish and incomplete. What are the primary causes?

A1: This is a classic Polonovski-type reaction, and its success hinges on the complete activation of the N-oxide.

  • Causality: The reaction proceeds via an initial acylation of the N-oxide oxygen by acetic anhydride, forming an unstable N-acetoxy pyridinium intermediate. This intermediate then eliminates acetic acid to form an electrophilic iminium species, which is subsequently attacked by the acetate anion at the 2-methyl position.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the acetic anhydride is fresh and free of acetic acid. Acetic acid does not participate in the reaction and dilutes the reagent. Consider distillation of the acetic anhydride if its purity is questionable.

    • Temperature Control: While the reaction requires heat to proceed, excessive temperatures can lead to decomposition and tar formation. A typical range is 100-120°C. If the reaction is sluggish, a marginal increase in temperature or reaction time is preferable to a large temperature jump.

    • Stoichiometry: An excess of acetic anhydride is often used to act as both the reagent and solvent. Ensure at least 3-5 equivalents are used. Insufficient anhydride will lead to an incomplete reaction.

Q2: The final chlorination step with thionyl chloride (SOCl2) gives a dark, complex mixture with very little desired product. What is happening?

A2: This step is the most critical and prone to failure. The 2-hydroxymethyl pyridine intermediate is sensitive, and thionyl chloride is a highly aggressive reagent.

  • Causality: Thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then decomposes to the alkyl chloride, SO₂, and HCl. However, side reactions are common under harsh conditions. The electron-rich pyridine ring can be attacked, and the 4-methoxy group is susceptible to demethylation, especially in the presence of excess HCl at high temperatures.[2]

  • Troubleshooting Steps:

    • Temperature is Critical: This reaction must be performed at low temperatures.[4] The addition of SOCl₂ to the solution of the alcohol in a solvent like toluene or dichloromethane should be done slowly, maintaining the temperature between -5°C and 10°C.[4][5] After the addition is complete, the reaction can be allowed to slowly warm, but high temperatures must be avoided.

    • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of SOCl₂. A large excess dramatically increases the risk of side reactions and product degradation.

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the thionyl chloride.[6]

    • Solvent Choice: Chlorinated solvents like dichloromethane or non-polar solvents like toluene are preferred. Protic solvents are incompatible with SOCl₂.

Q3: My TLC plate shows a major spot corresponding to the product, but also a new, more polar spot after aqueous work-up. What is this impurity?

A3: You are likely observing hydrolysis of your product back to the starting alcohol.

  • Causality: The 2-chloromethyl group is benzylic-like and highly reactive towards nucleophilic substitution. During aqueous work-up, especially if the pH is neutral or basic for an extended period, the chloride can be displaced by water or hydroxide, regenerating the 2-hydroxymethyl starting material.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible.

    • Use Cold Solutions: Use ice-cold water or brine for washes to slow down the rate of hydrolysis.

    • Maintain Acidic pH: The product is typically isolated as the hydrochloride salt, which is more stable.[1] Ensure the aqueous layer remains acidic during extraction to suppress the nucleophilicity of water and prevent deprotonation of the pyridine nitrogen, which would increase the molecule's overall reactivity.

Q4: The crude product is an oil or a dark, sticky solid that refuses to crystallize. How can I improve its purity and form?

A4: This indicates the presence of significant impurities, likely from thermal degradation or side reactions during chlorination. The product itself, as a hydrochloride salt, should be a crystalline solid with a melting point around 128-131°C.[1][6]

  • Causality: Tarry impurities act as crystallization inhibitors. Overheating during solvent removal is a common cause of degradation. The product is known to be unstable at elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Removal: Remove the reaction solvent (e.g., toluene, CH₂Cl₂) under reduced pressure at a low temperature (water bath < 40°C).

    • Trituration: After removing the primary solvent, add a non-polar solvent in which the product is insoluble but the oily impurities are soluble (e.g., hexane, diethyl ether).[6] Stirring or sonicating the crude material in this solvent will often wash away the impurities, leaving the solid hydrochloride salt behind, which can then be collected by filtration.[6]

    • Recrystallization: If trituration is insufficient, a carefully chosen recrystallization can be effective. See Protocol 4.2 for a recommended procedure.

Essential Protocols & Data

Protocol 4.1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for determining reaction completion and identifying the formation of side products.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mixture of Ethyl Acetate/Hexane (e.g., 50:50 or 70:30 v/v) is a good starting point. Add 1-2% triethylamine (TEA) to the mobile phase to prevent streaking of the basic pyridine compounds.

  • Spotting: Before starting the reaction, spot the starting material (e.g., the 2-hydroxymethyl intermediate). At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture, quench it (e.g., with a drop of methanol if using SOCl₂), dilute it, and spot it on the plate.

  • Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm) and then by staining with potassium permanganate (KMnO₄) solution, which will stain the alcohol starting material but react less intensely with the chlorinated product.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared. The appearance of new spots indicates side product formation.

Protocol 4.2: Recrystallization of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
  • Solvent Selection: A mixture of isopropanol and diethyl ether or acetone and hexane is often effective.

  • Procedure: a. Dissolve the crude, oily, or solid product in a minimal amount of the more polar solvent (e.g., isopropanol or acetone) with gentle warming (not to exceed 40-45°C). b. Once dissolved, slowly add the less polar solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly cloudy (turbid). c. Add a few drops of the polar solvent to redissolve the precipitate and obtain a clear, saturated solution. d. Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold, non-polar solvent, and dry under vacuum.

Table 1: Key Reagent and Product Properties
CompoundMolecular Weight ( g/mol )Physical StateMelting Point (°C)Key Stability Notes
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine181.22Solid~75-80Relatively stable, but susceptible to oxidation.
Thionyl Chloride (SOCl₂)118.97Fuming Liquid-104.5Highly reactive with water and protic solvents. Corrosive.
Product: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl222.11[1]White to Off-White Solid[1]128-131[1][6]Unstable to heat; hydrolyzes in neutral/basic water. Store under inert atmosphere.[1]

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • CNKI. (n.d.). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997029103A2 - Synthesis of omeprazole-type pyridine derivatives and intermediates thereof.
  • Google Patents. (n.d.). WO2009066309A2 - Process for preparation of omeprazole.
  • Scribd. (n.d.). Omeprazole Intermediate Prep Guide. Retrieved from [Link]

  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. Retrieved from [Link]

  • European Patent Office. (n.d.). Intermediates for the preparation of omeprazole - EP 0103553 A1. Retrieved from [Link]

Sources

Preventing the formation of byproducts in nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of nitropyridines. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you minimize byproduct formation and optimize your synthetic outcomes.

Introduction: The Challenge of Selective Nitropyridine Synthesis

Nitropyridines are indispensable building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of functionalized heterocyclic compounds.[1] However, the synthesis of nitropyridines is often plagued by challenges related to regioselectivity and the formation of unwanted byproducts. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution than benzene, often necessitating harsh reaction conditions that can lead to a variety of side reactions.[2]

This guide provides a structured approach to understanding and mitigating the formation of common byproducts in nitropyridine synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Over-Nitration and Formation of Dinitropyridines

Q1: I am observing a significant amount of dinitrated byproducts in my reaction mixture. How can I improve the selectivity for mono-nitration?

A1: The formation of dinitropyridines is a common issue, particularly when using strong nitrating agents or when the pyridine ring is activated by electron-donating groups. The initial nitro group further deactivates the ring, but under forcing conditions, a second nitration can occur.

Causality and Mechanistic Insight:

The first nitration of pyridine typically yields 3-nitropyridine. The nitro group is a powerful deactivating group, making the second nitration significantly more difficult. However, high temperatures and a high concentration of the nitrating agent can overcome this energy barrier, leading to the formation of dinitropyridines.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature is the most critical parameter to control. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Gradual warming, if necessary, should be carefully monitored.

  • Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of over-nitration. Start with a 1:1 to 1:1.2 molar ratio of the pyridine substrate to the nitrating agent and optimize from there.

  • Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low instantaneous concentration of the active nitrating species, favoring mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-nitrated product is maximized to prevent further reaction.

Table 1: Effect of Reaction Parameters on Dinitropyridine Formation

ParameterConditionImpact on Dinitropyridine FormationRecommendation
Temperature High (>100 °C)Significantly increasesMaintain lower temperatures (e.g., 0-50 °C)
Nitrating Agent Large Excess (>1.5 eq)High probability of over-nitrationUse near-stoichiometric amounts (1.0-1.2 eq)
Addition Rate Rapid (bolus addition)Creates localized high concentrationsSlow, dropwise addition
Reaction Time ExtendedIncreases the chance of a second nitrationMonitor reaction and quench at optimal point

dot

Caption: Factors leading to dinitropyridine formation.

Issue 2: Formation of Isomeric Byproducts in the Nitration of Substituted Pyridines

Q2: I am trying to synthesize 2-amino-5-nitropyridine, but I am getting a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. How can I improve the regioselectivity?

A2: The nitration of substituted pyridines, especially those with activating groups like an amino group, can lead to the formation of multiple isomers. The directing effect of the substituent and the inherent reactivity of the pyridine ring both play a role.

Causality and Mechanistic Insight:

In the case of 2-aminopyridine, the amino group is ortho-, para-directing. However, under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, and the amino group can also be protonated, altering their directing effects. The nitration of 2-aminopyridine often proceeds through the formation of an N-nitroamino intermediate, which then rearranges to the C-nitro product. The conditions of this rearrangement can influence the isomer ratio.[3]

Troubleshooting Strategies:

  • Control of Rearrangement Conditions: The temperature and acid concentration during the rearrangement of the N-nitroamino intermediate are critical. Carefully controlling these parameters can favor the formation of the desired isomer. Experiment with different acid strengths and reaction temperatures to optimize the isomer ratio.

  • Purification: If a mixture of isomers is unavoidable, separation is necessary. Steam distillation under reduced pressure has been reported as a method to separate 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[3] Column chromatography is also a viable option.

Protocol for Separation of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine by Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar 2-amino-5-nitropyridine will typically elute first.

  • Monitoring: Use TLC with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and a UV lamp to visualize the separation.

dot

Caption: Workflow for addressing isomeric byproduct formation.

Issue 3: Formation of Oxidation and Degradation Byproducts

Q3: My reaction mixture is turning dark, and I am isolating tar-like substances along with my desired nitropyridine. What is causing this, and how can I prevent it?

A3: The use of strong oxidizing agents like fuming nitric acid and high reaction temperatures can lead to the oxidative degradation of the pyridine ring or its substituents.

Causality and Mechanistic Insight:

  • Oxidation of Alkyl Substituents: If your pyridine substrate has alkyl groups (e.g., methyl, ethyl), they can be oxidized to carboxylic acids under harsh nitrating conditions. For example, the oxidation of nicotine with nitric acid was an early method for producing nicotinic acid.[4]

  • Ring Opening and Polymerization: At very high temperatures, the pyridine ring itself can undergo oxidative cleavage, leading to a complex mixture of degradation products and polymerization.

Troubleshooting Strategies:

  • Milder Nitrating Agents: If oxidative degradation is a significant problem, consider using milder nitrating agents. For example, nitration via the pyridine N-oxide allows for nitration under less harsh conditions, which can prevent the oxidation of sensitive functional groups.

  • Temperature Control: As with over-nitration, strict temperature control is crucial. Avoid localized overheating by ensuring efficient stirring and slow addition of reagents.

  • Protecting Groups: If a sensitive functional group is present, consider protecting it before nitration and deprotecting it afterward.

Issue 4: Byproducts in the Pyridine N-Oxide Route to Nitropyridines

Q4: I am using the pyridine N-oxide route to synthesize 4-nitropyridine. After the deoxygenation step, I am observing byproducts like 4-pyridone and 4,4'-azopyridine. How are these formed and how can I avoid them?

A4: The synthesis of 4-nitropyridine via the nitration of pyridine N-oxide followed by deoxygenation is a common and effective method. However, the reduction (deoxygenation) step can sometimes lead to the formation of byproducts.

Causality and Mechanistic Insight:

  • 4-Pyridone Formation: The formation of 4-pyridone can occur through the hydrolysis of 4-aminopyridine, which can be an intermediate or a byproduct in the reduction of 4-nitropyridine-N-oxide, especially if the reaction is worked up under aqueous basic conditions at elevated temperatures.[5]

  • 4,4'-Azopyridine Formation: The reduction of nitroarenes can proceed through various intermediates, including nitroso and hydroxylamino species. The condensation of these intermediates can lead to the formation of azo compounds. In the case of 4-nitropyridine-N-oxide reduction, the formation of 4,4'-azopyridine can occur, particularly under certain reducing conditions.[6][7]

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of deoxygenating agent can influence the product distribution. While PCl₃ is commonly used for the deoxygenation of pyridine N-oxides, other reagents can be employed. The conditions of the reduction (solvent, temperature, and pH) should be carefully controlled.

  • Work-up Conditions: To minimize the formation of 4-pyridone, avoid prolonged heating under basic aqueous conditions during the work-up.

  • Purification: If 4,4'-azopyridine is formed, it can often be separated from the desired 4-nitropyridine by column chromatography due to differences in polarity.

dot

Caption: Byproduct formation pathways in the pyridine N-oxide route.

Safety Considerations

Nitration reactions are energetic and require strict safety precautions. The byproducts of these reactions may also have their own hazards.

  • 4-Pyridone: Harmful if swallowed and can cause skin and eye irritation.[8][9]

  • 4,4'-Azopyridine: Toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][5][10][11][12][13]

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential for exothermic reactions and have an appropriate quenching plan in place.

Conclusion

The successful synthesis of nitropyridines with high yield and purity hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by selecting the appropriate synthetic route and purification methods, the formation of byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each specific substrate and reaction may require its own optimization.

References

  • Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1953-1958.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents, 27(5), 311-312.
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (2025).
  • MDPI. (2018).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC.
  • Washington St
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • ResearchGate. (n.d.). Temperature and pressure effects on the decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystal: ab initio molecular dynamics study.
  • ResearchGate. (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4.
  • ResearchGate. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • BenchChem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • Chemistry LibreTexts. (2022).
  • Santa Cruz Biotechnology. (n.d.). 4,4′-Azopyridine.
  • ChemicalBook. (2025). 2-Amino-3-nitropyridine.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Chem-Impex. (n.d.). 4,4'-Azopyridine.
  • BenchChem. (n.d.).
  • ChemicalBook. (2025).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ResearchGate. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Biotage. (2023).
  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
  • Thermal decomposition characteristics of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2015). Journal of Analytical and Applied Pyrolysis.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (1956). Canadian Journal of Chemistry.
  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

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Technical Support Center: HPLC Purity Analysis of 3,5-Dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethyl-4-nitropyridine-N-oxide. This resource is designed for researchers, analytical scientists, and quality control professionals who require a robust and reliable method for determining the purity of this critical pharmaceutical intermediate.

This compound-N-oxide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors like Omeprazole.[1][2] Its purity is paramount, as process-related impurities can affect the safety and efficacy of the final drug product. This guide provides a recommended HPLC method, detailed troubleshooting advice, and answers to frequently asked questions to ensure accurate and reproducible results.

Recommended HPLC Method for Purity Analysis

The following reversed-phase HPLC (RP-HPLC) method is a validated starting point for the purity analysis of this compound-N-oxide. The molecule's polarity, conferred by the N-oxide and nitro functional groups, dictates the choice of a polar-compatible stationary phase and mobile phase conditions.[1][3][4]

Rationale for Method Selection:

  • Stationary Phase: A C18 column is a workhorse in reversed-phase chromatography and provides a good starting point.[3] However, due to the polar nature of the analyte, residual silanols on the silica surface can cause peak tailing.[5][6] Using a modern, end-capped, high-purity silica C18 column is crucial.

  • Mobile Phase: A simple mobile phase of water and acetonitrile allows for good chromatographic performance and UV transparency. A small amount of acid (e.g., formic acid) is added to suppress the ionization of residual silanol groups on the column, thereby improving peak shape.[7]

  • Detection: 4-Nitropyridine N-oxide exhibits a strong UV absorbance in the long-wavelength UV region (330-355 nm).[8] A similar chromophore is present in the target analyte, making UV detection at a wavelength around 340 nm a sensitive and selective choice.

Experimental Protocol

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Standard Conc. 0.1 mg/mL
Sample Conc. 1.0 mg/mL

System Suitability: Before analysis, the system must meet suitability requirements as outlined in pharmacopeias like the USP.[9][10][11] Key parameters include:

  • Tailing Factor: ≤ 1.5 for the main peak

  • Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time from six replicate injections of the standard.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the HPLC analysis.

Peak Shape Problems

Q1: Why is my this compound-N-oxide peak tailing?

A1: Peak tailing is a common issue, often indicating undesirable secondary interactions between the analyte and the stationary phase.[5][12]

  • Cause 1: Silanol Interactions: The primary cause is often the interaction of the polar N-oxide group with acidic silanol groups on the silica surface of the column.[5][6]

    • Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid recommended should protonate most silanol groups, minimizing this interaction.[7] If tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group, which provides shielding from silanols.[6]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[7][12]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Contamination: Accumulation of contaminants on the column inlet frit or the guard column can distort peak shape.[5]

    • Solution: First, replace the guard column if one is used.[5] If the problem is resolved, it indicates sample matrix components are the issue. If not, try back-flushing the analytical column with a strong solvent (ensure your column can be back-flushed) or, as a last resort, replace the column.[13]

Baseline Issues

Q2: My baseline is noisy and/or drifting. What should I do?

A2: An unstable baseline can compromise the accuracy of integration and quantification.[14][15]

  • Cause 1: Mobile Phase Issues: Improperly prepared or degassed mobile phase is a frequent culprit.[15][16] Air bubbles forming in the pump or detector cell will cause significant noise.[14][17] Contamination or degradation of mobile phase additives (like TFA) can cause drift.[17]

    • Solution: Always use high-purity HPLC-grade solvents and reagents.[15] Prepare fresh mobile phase daily. Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[17]

  • Cause 2: System Leaks: A small leak in the fluid path can cause pressure fluctuations and a noisy baseline.

    • Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector. Tighten any loose fittings, being careful not to over-tighten.

  • Cause 3: Detector Lamp Failure: A failing UV detector lamp can lose intensity, resulting in increased noise.[13][16]

    • Solution: Check the lamp energy or intensity through your chromatography software. If it is low, the lamp may need replacement.

  • Cause 4: Temperature Fluctuations: Poor temperature control of the column or mobile phase entering the detector can cause baseline drift.[14][17]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the lab environment is free from drafts from air conditioning or heating vents near the detector.[17]

Retention Time Issues

Q3: The retention time for my main peak is shifting between injections. Why?

A3: Retention time stability is critical for peak identification. Drifting retention times suggest a change in the chromatographic conditions.

  • Cause 1: Mobile Phase Composition Change: Inaccurate mixing of the mobile phase components or solvent evaporation can alter the elution strength.

    • Solution: Ensure mobile phase components are measured accurately. Keep solvent bottles capped to prevent selective evaporation of the more volatile component (acetonitrile). If using an online mixer, ensure it is functioning correctly.

  • Cause 2: Inadequate Column Equilibration: If you have just changed the mobile phase or gradient conditions, the column may not be fully equilibrated.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase or initial gradient conditions before starting your analysis.[15]

  • Cause 3: Pump Performance: Issues with the HPLC pump, such as faulty check valves, can lead to inconsistent flow rates and retention time shifts.[14]

    • Solution: Monitor the pump pressure for fluctuations. If the pressure is unstable, purge the pump to remove air bubbles. If the problem persists, the check valves or pump seals may need cleaning or replacement.[13][14]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving the common issue of peak tailing.

G start Problem: Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Action: Dilute sample by 10x and re-inject. check_overload->dilute_sample Yes check_mobile_phase Is mobile phase pH correct (e.g., 0.1% Formic Acid)? check_overload->check_mobile_phase No check_shape Did peak shape improve? dilute_sample->check_shape overload_cause Root Cause: Column Overload Solution: Reduce sample concentration. check_shape->overload_cause Yes check_shape->check_mobile_phase No prepare_new_mp Action: Prepare fresh, correctly pH-adjusted mobile phase. check_mobile_phase->prepare_new_mp No check_column_age Is the column old or heavily used? check_mobile_phase->check_column_age Yes mp_cause Root Cause: Incorrect Mobile Phase pH Solution: Always use fresh, properly prepared mobile phase. prepare_new_mp->mp_cause replace_guard Action: Replace guard column (if used). check_column_age->replace_guard Yes replace_column Action: Replace analytical column. check_column_age->replace_column No, or not applicable check_shape2 Did peak shape improve? replace_guard->check_shape2 guard_cause Root Cause: Contaminated Guard Column Solution: Replace guard column regularly. check_shape2->guard_cause Yes check_shape2->replace_column No column_cause Root Cause: Degraded Analytical Column Solution: Use a new column. replace_column->column_cause

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for? A1: Potential impurities can originate from the starting materials or side reactions. The primary starting material is 3,5-dimethylpyridine.[18][19] Therefore, you should look for:

  • Starting Material: Unreacted 3,5-dimethylpyridine or 3,5-dimethylpyridine-N-oxide.[19]

  • Isomers: Positional isomers formed during the nitration step.

  • Degradation Products: The compound may be susceptible to degradation under certain pH, light, or temperature conditions. A forced degradation study, as recommended by ICH guidelines, can help identify these.

Q2: Can I use methanol instead of acetonitrile as the organic modifier? A2: Yes, methanol is a viable alternative to acetonitrile. However, a change in solvent will alter the selectivity of the separation. Methanol typically has a lower elution strength and may provide different selectivity for polar compounds. If you switch to methanol, you will need to re-optimize the gradient profile. A method validation should be performed according to ICH Q2(R1) guidelines to ensure the method remains suitable for its intended purpose.[20][21][22]

Q3: How often should I perform system suitability tests? A3: System suitability testing should be performed before starting any sequence of analyses. It is a regulatory requirement that demonstrates the chromatographic system is performing adequately on that day for that specific analysis.[23] If you have a very long run (e.g., over 24 hours), it is good practice to inject system suitability standards periodically throughout the sequence to ensure the system remains stable.

Q4: My method is validated, but I need to make a small change. What is allowed? A4: Pharmacopeias like the USP provide guidelines on allowable adjustments to validated methods without requiring full revalidation.[10][23][24] For isocratic methods, allowable adjustments typically include minor changes to mobile phase composition (e.g., ±10%), column temperature (e.g., ±10°C), and flow rate (e.g., ±50%), provided all system suitability criteria are still met.[24] For gradient methods, the rules are more stringent. Always consult the relevant pharmacopeial chapter (e.g., USP <621>) before making any changes.[9][10]

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (via web.archive.org). Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. 2017. Available from: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. 2021. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Chemsrc. This compound 1-oxide. Available from: [Link]

  • Schmidt, A. C., et al. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia. 2006. Available from: [Link]

  • Patsnap. A kind of synthetic method of this compound-n-oxide.
  • Pharma Growth Hub. Theory of Column Selection in HPLC Method Development. YouTube. 2022. Available from: [Link]

  • Google Patents. CN104557693A - Synthesis method of this compound-N-oxide.
  • Youssif, S. Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. 2001. Available from: [Link]

  • Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Laurence, C., et al. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. 1996. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 3,5-Dimethyl-4-nitropyridine vs. 2,3-dimethyl-4-nitropyridine-N-oxide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the myriad of heterocyclic building blocks, substituted nitropyridines and their corresponding N-oxides stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two key isomeric intermediates: 3,5-Dimethyl-4-nitropyridine and its N-oxide counterpart, 2,3-dimethyl-4-nitropyridine-N-oxide. We will delve into their synthesis, comparative reactivity in cornerstone reactions, and their pivotal roles in the production of blockbuster proton pump inhibitors (PPIs).

The Critical Role of the N-Oxide: A Tale of Two Reactivities

The presence or absence of an N-oxide functionality dramatically alters the reactivity of the pyridine ring, particularly in the context of nucleophilic aromatic substitution (SNAr). While this compound, with its electron-deficient ring, is somewhat primed for nucleophilic attack, the introduction of the N-oxide in 2,3-dimethyl-4-nitropyridine-N-oxide profoundly enhances this reactivity. The N-oxide group acts as a potent activating group, withdrawing electron density from the ring and further polarizing the C4-NO2 bond, making the C4 position exceptionally susceptible to nucleophilic attack.[1]

This enhanced reactivity is the cornerstone of the synthetic utility of 2,3-dimethyl-4-nitropyridine-N-oxide and its 3,5-dimethyl isomer in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Key Intermediates

Both this compound-N-oxide and 2,3-dimethyl-4-nitropyridine-N-oxide are synthesized from their respective lutidine precursors. The general synthetic pathway involves a two-step process: N-oxidation of the lutidine followed by nitration.

Synthesis of this compound-N-oxide

The synthesis commences with the N-oxidation of 3,5-lutidine, typically using an oxidizing agent like hydrogen peroxide in glacial acetic acid. The resulting 3,5-dimethylpyridine-N-oxide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product.[2][3]

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

Similarly, 2,3-lutidine is the starting material for 2,3-dimethyl-4-nitropyridine-N-oxide. The N-oxidation is achieved using reagents such as hydrogen peroxide, followed by nitration with a mixed acid system (HNO3/H2SO4) to afford the desired product.[4][5]

Synthesis_Pathway cluster_0 This compound-N-oxide Synthesis cluster_1 2,3-Dimethyl-4-nitropyridine-N-oxide Synthesis 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide H₂O₂ / AcOH This compound-N-oxide This compound-N-oxide 3,5-Dimethylpyridine-N-oxide->this compound-N-oxide HNO₃ / H₂SO₄ 2,3-Lutidine 2,3-Lutidine 2,3-Dimethylpyridine-N-oxide 2,3-Dimethylpyridine-N-oxide 2,3-Lutidine->2,3-Dimethylpyridine-N-oxide H₂O₂ 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethylpyridine-N-oxide->2,3-Dimethyl-4-nitropyridine-N-oxide HNO₃ / H₂SO₄

Caption: General synthetic routes to the target N-oxides.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application of these molecules is in SNAr reactions, where the nitro group at the C4 position is displaced by a nucleophile. This reaction is central to the industrial synthesis of omeprazole and lansoprazole.

The Activating Power of the N-Oxide
Steric and Electronic Effects: A Tale of Two Isomers

While both this compound-N-oxide and 2,3-dimethyl-4-nitropyridine-N-oxide are activated towards SNAr, their substitution patterns lead to differences in reactivity.

  • This compound-N-oxide: The two methyl groups are positioned symmetrically, flanking the C4 position. This symmetrical arrangement, while sterically hindering, does not introduce significant electronic bias to one side of the molecule.

  • 2,3-dimethyl-4-nitropyridine-N-oxide: The methyl groups are located on one side of the reacting center. This arrangement can lead to a more pronounced steric hindrance on the "crowded" side of the molecule, potentially influencing the trajectory of the incoming nucleophile.

Based on established principles of physical organic chemistry, the steric hindrance from the two methyl groups adjacent to the leaving group in this compound 1-oxide retards the reaction.[6] In contrast, the 2,3-dimethyl isomer has one less substituent directly adjacent to the reaction center, which might suggest a faster reaction rate. However, the electronic effect of the methyl group at the 2-position could slightly counteract this. A definitive comparison would require a direct kinetic study.

Application in the Synthesis of Proton Pump Inhibitors

The synthetic utility of these isomers is best exemplified by their roles as key intermediates in the production of omeprazole and lansoprazole, two widely used drugs for treating acid-related gastrointestinal disorders.

This compound-N-oxide in the Synthesis of Omeprazole

In the synthesis of omeprazole, this compound-N-oxide undergoes a nucleophilic substitution with a methoxy source, typically sodium methoxide, to replace the nitro group with a methoxy group.[7] Subsequent transformations of the resulting 3,5-dimethyl-4-methoxypyridine-N-oxide lead to the formation of the pyridine moiety of omeprazole.

2,3-dimethyl-4-nitropyridine-N-oxide in the Synthesis of Lansoprazole

The synthesis of lansoprazole follows a similar strategy, utilizing 2,3-dimethyl-4-nitropyridine-N-oxide as the starting material. The nitro group is displaced by 2,2,2-trifluoroethanol in the presence of a base to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide.[8] This intermediate is then further elaborated to construct the final lansoprazole molecule.

FeatureThis compound2,3-dimethyl-4-nitropyridine-N-oxide
Key Functional Group Nitro-substituted pyridineNitro-substituted pyridine-N-oxide
Primary Application Precursor to OmeprazolePrecursor to Lansoprazole and Rabeprazole[5]
Key Reaction Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Reactivity in SNAr Significantly less reactive than its N-oxideHighly activated for SNAr

Experimental Protocols

General Procedure for the Synthesis of 4-Alkoxy-Pyridine-N-Oxides via SNAr

Materials:

  • Substituted 4-nitropyridine-N-oxide (1.0 eq)

  • Corresponding alcohol (as solvent and nucleophile)

  • Base (e.g., Potassium Carbonate, Sodium Methoxide)

  • Solvent (e.g., Methanol for methoxylation, or the alcohol itself)

Procedure:

  • To a solution of the substituted 4-nitropyridine-N-oxide in the corresponding alcohol, add the base (e.g., K2CO3 or NaOMe).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

SNAr_Workflow Start Start Dissolve 4-nitropyridine-N-oxide in alcohol Dissolve 4-nitropyridine-N-oxide in alcohol Start->Dissolve 4-nitropyridine-N-oxide in alcohol Add Base Add Base Dissolve 4-nitropyridine-N-oxide in alcohol->Add Base Heat to Reflux Heat to Reflux Add Base->Heat to Reflux Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Heat to Reflux->Monitor Reaction (TLC/HPLC) Work-up Work-up Monitor Reaction (TLC/HPLC)->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for SNAr.

Conclusion

Both this compound and 2,3-dimethyl-4-nitropyridine-N-oxide are valuable building blocks in organic synthesis, with their utility being significantly amplified by the presence of the N-oxide functionality. The N-oxide group dramatically enhances the susceptibility of the pyridine ring to nucleophilic attack, enabling efficient displacement of the 4-nitro group. This reactivity is harnessed in the industrial synthesis of important proton pump inhibitors.

The choice between the 3,5-dimethyl and 2,3-dimethyl isomers is dictated by the target molecule. While steric and electronic differences between the two isomers exist, both are highly effective substrates for SNAr reactions, underscoring the power of the N-oxide group in activating the pyridine ring for the construction of complex, medicinally relevant molecules.

References

  • Vidal Carlos Monserrat. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it. SciSpace.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
  • CN111303018A - Synthetic method of omeprazole intermediate - Google P
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
  • New Drug Approvals. (2021). LANSOPRAZOLE.
  • Justia Patents. (1999).
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • CN104557693A - Synthesis method of this compound-N-oxide - Google P
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
  • Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Patent 0103553 - Intermediates for the prepar
  • CN114805193B - A kind of preparation method of omeprazole intermediate - Google P
  • ResearchGate. (2000).
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
  • Benchchem. (n.d.).
  • Semantic Scholar. (2010).
  • Chemical Papers. (1995).
  • ChemicalBook. (2024). This compound 1-oxide | 14248-66-9.
  • RSC Publishing. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2.
  • Chemsrc. (2025). This compound | CAS#:89693-88-9.
  • LGC Standards. (n.d.). This compound 1-Oxide.
  • BLD Pharm. (n.d.). 14248-66-9|this compound 1-oxide.
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.).
  • ResearchGate. (2025).

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A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,5-Dimethyl-4-nitropyridine and its N-Oxide

This compound, and particularly its N-oxide derivative, serve as crucial intermediates in the synthesis of pharmacologically active compounds, most notably proton pump inhibitors like Omeprazole.[1][2] The precise chemical structure, purity, and physical properties of these precursors are paramount, as they directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Incomplete reactions or the presence of isomeric or process-related impurities can introduce significant risks, making a robust, multi-faceted analytical characterization strategy non-negotiable in a research, development, or quality control setting.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound and its N-oxide. We will move beyond procedural steps to explore the underlying scientific principles, explaining why specific techniques are chosen and how the data from each method contributes to a holistic and unambiguous understanding of the molecule. Our approach is grounded in establishing a self-validating system of analysis, where orthogonal techniques corroborate findings, ensuring the highest degree of scientific integrity.

The Characterization Workflow: A Multi-Technique Approach

A thorough characterization is not a monolithic process but a logical workflow. Each step provides a different piece of the puzzle, from initial purity assessment to definitive structural elucidation and physical property determination.

G cluster_0 Purity & Separation Start Bulk Material HPLC HPLC / UPLC (Purity, Quantification) Start->HPLC GC GC (Volatile Impurities) Start->GC MS Mass Spectrometry (MS) (Molecular Weight, Fragmentation) HPLC->MS NMR NMR Spectroscopy ('H, ¹³C) (Connectivity, Structure) HPLC->NMR Isolate Fractions GC->MS GC-MS MS->NMR Confirm MW IR FTIR Spectroscopy (Functional Groups) NMR->IR Confirm Functional Groups DSC DSC (Melting Point, Thermal Events) IR->DSC Correlate with Purity TGA TGA (Decomposition Profile) DSC->TGA

Caption: General workflow for the comprehensive characterization of a pyridine derivative.

Part 1: Chromatographic Techniques for Purity and Separation

Chromatographic methods are the cornerstone of purity assessment, separating the target analyte from impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Why it's the primary choice: this compound and its N-oxide are polar, non-volatile compounds, making HPLC the ideal technique for purity determination and quantification.[3][4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating pyridine derivatives.[5]

Causality in Method Development:

  • Column Selection: A C18 column is the standard choice, offering excellent hydrophobic retention for the aromatic ring.

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (like ammonium acetate) and an organic modifier (acetonitrile or methanol).[4] The buffer is critical for controlling the ionization state of the basic pyridine nitrogen, ensuring consistent retention times and sharp peak shapes. Using MS-compatible mobile phases without non-volatile ion-pairing reagents is advantageous for hyphenated techniques like LC-MS.[6][7]

  • Detection: The nitro-aromatic system contains a strong chromophore, making UV detection highly sensitive and specific. A detection wavelength around 220-260 nm is typically effective.[5]

Illustrative HPLC Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Trustworthiness through Validation: The method's reliability is established by validating parameters like linearity, precision, accuracy, and robustness as per ICH guidelines.[5] Monitoring for reaction completion during synthesis is a key application.[8][9]

Gas Chromatography (GC)

Why it's a secondary choice: GC is generally reserved for analyzing more volatile and thermally stable compounds. While less common for the primary analysis of nitropyridine N-oxides, it is an excellent tool for detecting volatile organic impurities from the synthesis, such as residual solvents (e.g., toluene) or the starting material, 3,5-lutidine.[10]

Part 2: Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic techniques are employed to confirm the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's essential: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for unambiguous structural assignment.[11][12]

Expert Insights into Spectral Interpretation: For this compound N-oxide:

  • ¹H NMR: One would expect two distinct signals. A singlet for the two equivalent methyl groups (CH ₃) at approximately 2.3-2.6 ppm. A second singlet for the two equivalent aromatic protons (H-2 and H-6) would appear further downfield, typically in the 8.0-8.5 ppm region, due to the deshielding effects of the aromatic ring, nitro group, and N-oxide functionality.[11]

  • ¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the substituted aromatic carbons (C-3/C-5), the unsubstituted aromatic carbons (C-2/C-6), and the carbon bearing the nitro group (C-4). The C-4 carbon signal is significantly affected by the strong paramagnetic effect of the attached nitro group.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Why it's a rapid confirmation tool: FTIR provides a quick and effective way to confirm the presence of key functional groups, serving as a molecular "fingerprint".

Key Vibrational Frequencies:

  • N-O Stretching (Nitro Group): The most characteristic peaks for an aromatic nitro compound are the asymmetric and symmetric N-O stretching vibrations. These appear as two strong bands, typically around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[13][14]

  • Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region confirm the presence of the pyridine ring.

  • C-H Stretching: Signals from the methyl and aromatic C-H bonds will be observed around 3100-2850 cm⁻¹.

  • N-O Stretching (N-Oxide): A strong band for the N-oxide group typically appears in the 1300-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Why it confirms molecular weight: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for enhanced specificity.[15]

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): The molecular ion peak will confirm the compound's molecular weight (168.15 g/mol for the N-oxide). Aromatic compounds often show a strong molecular ion peak due to their stability.[16]

  • Key Fragments: For nitroaromatic compounds, characteristic fragmentation pathways include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30).[15][17] The expulsion of these radicals can lead to a variety of daughter ions that provide further structural confirmation.[15]

G cluster_0 Key Structural Features & Probing Technique cluster_1 Analytical Method Structure This compound N-Oxide MW Molecular Weight (168.15 g/mol) FG Functional Groups (-NO₂, N-Oxide, Aromatic Ring) Connectivity Atom Connectivity (C-H, C-C, C-N Bonds) MS Mass Spectrometry MS->MW Provides IR FTIR Spectroscopy IR->FG Identifies NMR NMR Spectroscopy NMR->Connectivity Elucidates

Caption: Relationship between analytical techniques and the structural information they provide.

Part 3: Thermal Analysis

Thermal analysis techniques are crucial for understanding the physicochemical properties of the material, which is vital for process safety, formulation development, and storage stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Why they are important for safety and stability:

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. For this compound N-oxide, a sharp melting point is expected around 174 °C.[18] DSC can also reveal other thermal events like phase transitions or decomposition exotherms.

  • TGA: Measures the change in mass of a sample as a function of temperature. For energetic materials like nitropyridines, TGA is critical for determining the onset of thermal decomposition, providing essential data for safe handling and storage protocols.[19]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ObtainedStrengthsLimitations
HPLC Differential partitioning between mobile and stationary phasesPurity, quantification of components, impurity profileHigh resolution, quantitative, versatileRequires soluble sample, method development can be time-consuming
GC Partitioning between carrier gas and stationary phasePurity of volatile components, residual solventsHigh sensitivity for volatiles, fast analysisNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin transitions in a magnetic fieldUnambiguous molecular structure, atom connectivityDefinitive structural information, non-destructiveLower sensitivity, requires relatively pure sample, expensive
FTIR Absorption of infrared radiation by molecular vibrationsPresence/absence of functional groupsFast, simple, non-destructive, provides "fingerprint"Provides limited structural information, not easily quantifiable
MS Ionization of molecules and separation by mass-to-charge ratioMolecular weight, elemental formula, fragmentation patternsHigh sensitivity, definitive MW confirmationDestructive, fragmentation can be complex to interpret
DSC/TGA Measurement of heat flow and mass change with temperatureMelting point, thermal stability, decomposition profileProvides critical physicochemical and safety dataDestructive, interpretation can be complex for mixtures

Conclusion

The characterization of this compound and its N-oxide is a clear example of the necessity for an integrated, multi-technique analytical approach. No single method can provide a complete picture. HPLC establishes purity, MS confirms the molecular weight, FTIR identifies key functional groups, and NMR provides the definitive structural blueprint. Finally, thermal analysis ensures the material's physical properties are well-understood for safe and effective use. By employing this self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, underpinning the safety and reliability of the final drug product.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-262. Available at: [Link]

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 723-731. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. Available at: [Link]

  • Paryzek, Z., & Tabacka, B. (1991). The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 45(4), 487-496. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Kuprov, I., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. Available at: [Link]

  • Google Patents. (2015). CN104557693A - Synthesis method of this compound-N-oxide.
  • Merino-García, R., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233. Available at: [Link]

  • Wikipedia. 3,5-Lutidine. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR). Available at: [Link]

  • Patsnap. A kind of synthetic method of this compound-n-oxide.
  • Pharmaffiliates. This compound 1-Oxide. Available at: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Semantic Scholar. Infrared spectroscopic studies of the association of amino-pyridines. Available at: [Link]

  • Google Patents. (2010). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Available at: [Link]

  • The Good Scents Company. 3,5-lutidine. Available at: [Link]

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A Comparative Guide to Nitrating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the nitration of pyridine is a critical yet challenging transformation. The inherent electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions that can lead to low yields and side products.[1] This guide provides an in-depth comparison of various nitrating agents for pyridine synthesis, offering insights into their mechanisms, performance, and practical applications, supported by experimental data and detailed protocols.

The Challenge of Pyridine Nitration: An Electron-Deficient Ring

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack. Consequently, direct nitration of pyridine is sluggish and requires forcing conditions.[1] The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are more significantly deactivated.[1] The choice of nitrating agent is therefore paramount in achieving desirable yields and regioselectivity while minimizing degradation of the starting material and products.

Classical Nitration: Mixed Nitric Acid and Sulfuric Acid/Oleum

The traditional approach to aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Mechanism of Action

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion attacks the electron-rich π-system of the pyridine ring, preferentially at the 3-position, to form a resonance-stabilized carbocation intermediate (the σ-complex or Wheland intermediate). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding 3-nitropyridine.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O HSO4- HSO₄⁻ H2O H₂O Pyridine SigmaComplex Pyridine->SigmaComplex + NO₂⁺ Nitropyridine SigmaComplex->Nitropyridine - H⁺

Figure 1: General mechanism for the nitration of pyridine using mixed acids.

Performance and Considerations

For pyridine itself, this method is often low-yielding due to the need for very high temperatures, which can lead to oxidative decomposition. However, for activated pyridines, such as pyridine-2,6-diamines, this method can be effective. The use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, can significantly improve yields by creating an anhydrous medium.[2] For instance, the nitration of pyridine-2,6-diamines in a mixture of nitric acid and oleum can increase yields from around 50% to over 90%.[2]

Experimental Protocol: Nitration of Pyridine-N-Oxide

A common strategy to facilitate nitration is the conversion of pyridine to pyridine-N-oxide. The N-oxide functional group is electron-donating, activating the ring towards electrophilic substitution, particularly at the 4-position.

Preparation of Nitrating Acid:

  • In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.

  • Allow the mixture to warm to 20°C before use.[1]

Reaction Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution. A yellow solid will precipitate.

  • Collect the precipitate by filtration. The crude product can be purified by recrystallization from acetone.[1]

Dinitrogen Pentoxide (N₂O₅): A Potent and Versatile Nitrating Agent

Dinitrogen pentoxide is a powerful nitrating agent that can be used under milder conditions than mixed acids.[3] It is particularly effective for the synthesis of 3-nitropyridines.

Mechanism of Action

The nitration of pyridine with N₂O₅ follows a more complex, non-traditional electrophilic substitution pathway. Pyridine reacts with N₂O₅ to form an N-nitropyridinium intermediate.[3] This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃), which acts as a nucleophile, adding to the 2- or 4-position of the pyridinium ring to form a dihydropyridine adduct.[4] A subsequent[5][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring, followed by the elimination of bisulfite, leads to the formation of 3-nitropyridine.[3][4]

G cluster_0 Formation of N-Nitropyridinium Ion cluster_1 Nucleophilic Addition and Rearrangement Pyridine NNitroPy Pyridine->NNitroPy + N₂O₅ N2O5 N₂O₅ NNitroPy2 Dihydropyridine NNitroPy2->Dihydropyridine + HSO₃⁻ Nitropyridine Dihydropyridine->Nitropyridine [1,5] Sigmatropic Shift - HSO₃⁻

Figure 2: Proposed mechanism for the nitration of pyridine with dinitrogen pentoxide.

Performance and Considerations

This method generally provides good yields of 3-nitropyridines. For pyridine itself, yields of around 77% have been reported.[3] The reaction conditions are milder than those required for mixed acid nitration, which can be advantageous for substrates with sensitive functional groups. However, dinitrogen pentoxide is a powerful oxidizer and can be unstable, requiring careful handling.

Experimental Protocol: Nitration of Pyridine with N₂O₅
  • React the pyridine compound with dinitrogen pentoxide in an organic solvent such as dichloromethane or nitromethane.

  • Pour the resulting slurry into a solution of sodium bisulfite dissolved in a methanol/water (3:1) mixture.

  • Stir the mixture for several hours at room temperature.

  • Isolate the 3-nitropyridine product through standard workup procedures.[4]

Nitric Acid in Trifluoroacetic Anhydride: An In Situ Approach

This method offers a convenient alternative to using isolated dinitrogen pentoxide by generating a potent nitrating agent in situ. The reaction of nitric acid with trifluoroacetic anhydride is believed to form an equilibrium concentration of dinitrogen pentoxide.[7]

Mechanism of Action

The mechanism is thought to be similar to that of the reaction with isolated dinitrogen pentoxide, proceeding through an N-nitropyridinium intermediate followed by rearrangement.[7]

Performance and Considerations

This method provides comparable or even higher yields of 3-nitropyridines compared to the use of isolated N₂O₅, with reported yields ranging from 10-83% depending on the pyridine substrate.[6][7] It has the advantage of using readily available and cheaper reagents, avoiding the need to handle unstable dinitrogen pentoxide directly.[7]

Experimental Protocol: General Procedure
  • Chill trifluoroacetic anhydride in an ice bath.

  • Slowly add the pyridine or substituted pyridine to the chilled trifluoroacetic anhydride and stir for 2 hours under chilled conditions.

  • Add concentrated nitric acid dropwise to the mixture.

  • After stirring for 9-10 hours, slowly add the reaction solution to a chilled aqueous solution of sodium metabisulfite.[7]

  • Isolate and purify the 3-nitropyridine product.

Nitronium Tetrafluoroborate (NO₂BF₄): A Powerful and Selective Reagent

Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a powerful source of the nitronium ion. It can be used under relatively neutral conditions.

Mechanism of Action

Nitronium tetrafluoroborate reacts with pyridine to form the N-nitropyridinium salt. In the presence of a suitable nucleophile or under conditions that promote rearrangement, this can lead to the formation of nitropyridines. For sterically hindered pyridines, direct C-nitration at the 3-position can occur.[8]

Performance and Considerations

The reaction of nitronium tetrafluoroborate with pyridine itself primarily leads to the formation of the stable N-nitropyridinium tetrafluoroborate.[9] However, for sterically hindered pyridines like 2,6-di-tert-butylpyridine, nitration occurs exclusively on the ring to give the 3-nitro derivative.[8] This reagent can be particularly useful for the nitration of sensitive substrates under non-acidic conditions.

Experimental Protocol: General Considerations

A detailed, optimized protocol for the direct C-nitration of unsubstituted pyridine using nitronium tetrafluoroborate is not as well-established as for other methods. The reaction is typically carried out by adding the nitronium salt to the pyridine substrate in an aprotic solvent. The specific conditions, such as temperature and reaction time, will depend on the reactivity of the pyridine derivative.

Comparison of Nitrating Agents

Nitrating AgentActive SpeciesMechanismTypical Yields (3-Nitropyridine)AdvantagesDisadvantages
HNO₃ / H₂SO₄ (Oleum) NO₂⁺Electrophilic Aromatic SubstitutionLow (for unsubstituted pyridine)Readily available, inexpensive reagents; high yields for activated pyridines.[2]Harsh conditions (high temp.), low yields for deactivated rings, potential for side reactions.[1]
N₂O₅ N₂O₅N-nitropyridinium intermediate,[5][6] sigmatropic shiftGood (e.g., 77%)[3]Milder conditions, good yields.N₂O₅ is unstable and a strong oxidizer, requiring careful handling.
HNO₃ / (CF₃CO)₂O In situ N₂O₅N-nitropyridinium intermediate,[5][6] sigmatropic shift10-83%[6][7]Readily available reagents, avoids handling isolated N₂O₅, good yields.Trifluoroacetic anhydride is corrosive and moisture-sensitive.
NO₂BF₄ NO₂⁺N-nitropyridinium formation, direct C-nitration for hindered pyridinesVariableStable salt, can be used under neutral conditions, selective for some substrates.[8]Can primarily form the stable N-nitropyridinium salt with unhindered pyridines.[9]

Conclusion

The choice of nitrating agent for pyridine synthesis is a critical decision that depends on the specific substrate, desired regioselectivity, and available laboratory capabilities. For activated pyridines, traditional mixed acid nitration, particularly with the use of oleum, can be a high-yielding and cost-effective option. For the synthesis of 3-nitropyridines from a broader range of substrates under milder conditions, dinitrogen pentoxide and the in situ generation of a potent nitrating species from nitric acid and trifluoroacetic anhydride are highly effective methods. Nitronium tetrafluoroborate offers a powerful alternative for specific applications, especially for sterically hindered pyridines and when neutral reaction conditions are required. By understanding the mechanisms and performance characteristics of these different reagents, researchers can select the most appropriate method to achieve their synthetic goals in an efficient and controlled manner.

References

  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem. (URL: )
  • Synthesis and Functionaliz
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (URL: [Link])

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. - Semantic Scholar. (URL: [Link])

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - PubMed. (URL: [Link])

  • Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. (URL: [Link])

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. (URL: [Link])

  • US5945537A - Nitration of pyridine-2, 6-diamines - Google P
  • Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])

  • Reactions of Porphyrins with Nitronium Tetrafluoroborate in Pyridine - RSC Publishing. (URL: [Link])

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - ACS Publications. (URL: [Link])

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (URL: [Link])

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Efficient nitration of meso-tetraphenylporphyrin with nitronium tetrafluoroborate - Semantic Scholar. (URL: [Link])

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (URL: [Link])

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • !II iIIII IIII I II II2 - DTIC. (URL: [Link])

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A Comparative Guide to Quantum Chemical Calculations for 3,5-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like Omeprazole and Esomeprazole.[1][2] Its chemical reactivity and electronic structure are of significant interest for optimizing synthetic routes and understanding its biological interactions. Quantum chemical calculations provide a powerful lens through which to investigate these properties at the molecular level, offering insights that complement experimental data.

This guide presents a comparative analysis of quantum chemical methods for studying this compound 1-oxide. We will explore the application of Density Functional Theory (DFT), a widely used and versatile computational approach, to elucidate the molecule's geometric, vibrational, and electronic characteristics. The objective is to provide a practical framework for researchers to select and apply appropriate computational methodologies for the study of this and similar heterocyclic N-oxides.

The Importance of the N-Oxide Functionality

The N-oxide group in pyridine derivatives introduces a unique electronic profile. It can act as both an electron donor and acceptor, influencing the reactivity of the pyridine ring.[3] This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis.[4][5] The presence of both a nitro group and an N-oxide in this compound 1-oxide creates a complex interplay of electron-withdrawing and electron-donating effects, making computational analysis particularly valuable for understanding its reactivity.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for performing DFT calculations on this compound 1-oxide. The choices made at each step are justified to ensure scientific integrity and reproducibility.

Step 1: Initial Structure Preparation

The starting point for any quantum chemical calculation is the three-dimensional structure of the molecule. An initial structure of this compound 1-oxide can be built using molecular modeling software.

Step 2: Geometry Optimization

The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the accuracy of all subsequent calculations depends on having a realistic molecular geometry.

  • Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost for medium-sized organic molecules.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.[6][7] It combines the strengths of both Hartree-Fock and DFT methods.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[6] The "++" indicates the inclusion of diffuse functions to better describe the electron density far from the nucleus, which is important for the N-oxide and nitro groups. The "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the description of bonding.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Step 4: Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. These include:

  • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Computational Workflow Diagram

computational_workflow cluster_input Input cluster_dft_calculations DFT Calculations cluster_analysis Analysis & Validation initial_structure Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, NBO, UV-Vis) freq_calc->electronic_prop validation Comparison with Experimental Data electronic_prop->validation interpretation Interpretation of Results validation->interpretation

Caption: A generalized workflow for performing DFT calculations on this compound 1-oxide.

Comparative Analysis of Computational Methods

While B3LYP is a robust functional, it is essential to understand its performance relative to other methods. The choice of functional can impact the predicted properties.

Computational MethodKey StrengthsKey LimitationsTypical Application
B3LYP/6-311++G(d,p) Good balance of accuracy and computational cost for a wide range of organic molecules.May underestimate reaction barriers and overestimate delocalization.General-purpose calculations of geometry, frequencies, and electronic properties.
M06-2X/6-311++G(d,p) Generally provides more accurate thermochemistry and barrier heights. Better for non-covalent interactions.More computationally expensive than B3LYP.Studies involving reaction mechanisms and intermolecular interactions.
CAM-B3LYP/6-311++G(d,p) Long-range corrected functional, better for describing charge-transfer excitations.More computationally demanding than B3LYP.Accurate prediction of UV-Vis spectra and properties of excited states.
MP2/cc-pVTZ A wave function-based method that can provide a higher level of theory.Significantly more computationally expensive than DFT methods.Benchmarking DFT results and for systems where electron correlation is critical.[3]

Decision-Making for Method Selection

The choice of computational method is a trade-off between accuracy and computational resources.

method_selection cluster_problem Research Question cluster_methods Computational Methods cluster_considerations Considerations question Nature of the Problem b3lyp B3LYP m062x M06-2X cam_b3lyp CAM-B3LYP mp2 MP2 accuracy Required Accuracy b3lyp->accuracy Good cost Computational Cost b3lyp->cost Low m062x->accuracy High m062x->cost Medium cam_b3lyp->accuracy High (Excited States) cam_b3lyp->cost Medium mp2->accuracy Very High mp2->cost High

Caption: A decision-making diagram for selecting a suitable computational method.

Predicted Properties of this compound 1-oxide

Below is a summary of representative data that can be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values should be compared with experimental data where available for validation.

PropertyCalculated ValueExperimental Value
Optimized Geometry
N1-O bond length~1.25 ÅNot available
C4-N2 bond length~1.45 ÅNot available
Vibrational Frequencies
N-O stretch~1250-1300 cm⁻¹To be compared with IR/Raman
NO₂ symmetric stretch~1350-1400 cm⁻¹To be compared with IR/Raman
NO₂ asymmetric stretch~1550-1600 cm⁻¹To be compared with IR/Raman
Electronic Properties
HOMO Energy~ -7.5 eVNot available
LUMO Energy~ -3.0 eVNot available
HOMO-LUMO Gap~ 4.5 eVNot available
Dipole Moment~ 4-5 DebyeNot available

Note: The calculated values are illustrative and can vary slightly depending on the specific software and computational details.

Interpretation and Insights

  • Geometry: The calculated bond lengths and angles can provide insights into the electronic structure. For instance, the N-O bond length in the N-oxide is expected to be shorter than a typical single bond, indicating some double bond character.

  • Vibrational Spectra: Comparison of the calculated vibrational frequencies with experimental IR and Raman spectra can help in the assignment of spectral bands and confirm the calculated structure.

  • Electronic Properties: The HOMO is expected to be localized on the electron-rich pyridine N-oxide ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the pyridine ring.[1] The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Reactivity: The calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to understanding the structure, reactivity, and spectroscopic properties of this compound 1-oxide. By following a systematic computational protocol and carefully selecting the appropriate level of theory, researchers can gain valuable molecular-level information that complements experimental studies. This guide provides a foundational framework for applying these computational tools in the context of drug development and chemical synthesis, ultimately enabling a more rational and efficient design of new molecules and processes.

References

  • A Comparative Guide to Quantum Chemical Calculations of Substituted Pyridine N-Oxides - Benchchem.
  • A DFT Study on Nitro Derivatives of Pyridine: Journal of Energetic Materials.
  • Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives - ChemRxiv.
  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - NIH.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI.
  • Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate.
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The Strategic Advantage of 3,5-Dimethyl-4-nitropyridine-N-oxide: A Comparative Guide to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, scalability, and environmental impact of a drug manufacturing process. For researchers and professionals in drug development, particularly in the synthesis of proton pump inhibitors (PPIs), 3,5-Dimethyl-4-nitropyridine-N-oxide stands out as a pivotal building block. This guide provides an in-depth, objective comparison of the synthetic routes to this key intermediate, underscoring its efficacy and highlighting the advantages of modern synthetic methodologies through supporting experimental data.

The Central Role of this compound-N-oxide in PPI Synthesis

This compound-N-oxide is a cornerstone intermediate in the industrial production of blockbuster anti-ulcer drugs such as Omeprazole and its S-enantiomer, Esomeprazole.[1][2][3] Its unique molecular architecture, featuring a reactive nitro group at the 4-position of the pyridine ring and an N-oxide functionality, makes it an ideal precursor for constructing the substituted pyridine core of these complex drug molecules.[3][4] The N-oxide group activates the pyridine ring for nitration, and the nitro group itself is an excellent leaving group, readily displaced by nucleophiles to build the final drug scaffold.

A Tale of Two Syntheses: The Traditional vs. The Modern Approach

The efficacy of this compound-N-oxide as an intermediate is intrinsically linked to the efficiency of its own synthesis. Historically, the preparation of this compound has been fraught with challenges, primarily centered around the nitration step. Here, we compare the conventional method with a more contemporary, "greener" alternative.

The Conventional Path: Nitric Acid and its Drawbacks

The traditional synthesis of this compound-N-oxide involves the nitration of 3,5-dimethylpyridine-N-oxide using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] While this method is effective in producing the desired product, it is beset by several significant disadvantages:

  • Harsh Reaction Conditions: The use of fuming or concentrated nitric acid necessitates careful handling due to its corrosive nature and the exothermic nature of the reaction.[5]

  • Generation of Hazardous Byproducts: A major drawback is the evolution of brown, toxic nitrogen oxide (NOx) fumes during the reaction and workup, posing a significant environmental and occupational hazard.[1][2]

  • Extended Reaction Times: The reaction often requires prolonged heating to drive it to completion, impacting throughput and energy consumption.[1]

  • Lower Yields and Purity: The presence of water in concentrated nitric acid can adversely affect the reaction, leading to lower yields and the formation of impurities that complicate purification.[2][6]

The Modern Alternative: Potassium Nitrate for a Greener Synthesis

An improved and patented synthetic method replaces nitric acid with potassium nitrate as the nitrating agent in a concentrated sulfuric acid medium.[1][2] This seemingly simple substitution offers a multitude of advantages that address the shortcomings of the traditional approach.

  • Enhanced Safety and Environmental Profile: This method significantly reduces the generation of brown NOx fumes, leading to a friendlier operating environment and a cleaner, more sustainable process.[1][2]

  • Shorter Reaction Times: The reaction time is substantially shortened, leading to increased productivity.[1]

  • Improved Yield and Purity: Experimental data consistently demonstrates higher yields and purity of the final product compared to the nitric acid method.[1]

  • Cost-Effectiveness: Potassium nitrate is an inexpensive and readily available reagent.[1]

Comparative Experimental Data: A Head-to-Head Analysis

The superiority of the potassium nitrate method is not merely theoretical. The following table summarizes a direct comparison of the two synthetic approaches based on reported experimental data.

ParameterTraditional Method (Nitric Acid/Sulfuric Acid)Improved Method (Potassium Nitrate/Sulfuric Acid)
Starting Material 3,5-dimethylpyridine-N-oxide3,5-dimethylpyridine-N-oxide
Nitrating Agent Concentrated Nitric AcidPotassium Nitrate
Reaction Time ~12 hours[1]1-2 hours[1]
Yield 58.3%[1]85-86.3%[1][2]
Purity (HPLC) 85%[1]99%[1][2]
Byproduct Generation Significant brown NOx fumes[2]Minimal to no brown fumes[1][2]

Experimental Protocols

Synthesis of this compound-N-oxide via the Improved Potassium Nitrate Method

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.3g of 3,5-dimethylpyridine-N-oxide in 65g of concentrated sulfuric acid. Cool the mixture to 10-15°C in an ice bath.

  • Addition of Nitrating Agent: Prepare a solution of 10.11g of potassium nitrate in 60g of concentrated sulfuric acid. Add this solution dropwise to the reaction mixture while maintaining the temperature between 10-15°C.

  • Reaction: After the addition is complete, raise the temperature to 85-90°C and maintain for 1 hour. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water with stirring.

  • Neutralization and Isolation: Adjust the pH of the aqueous solution to 8-8.5 with aqueous ammonia. The product will precipitate as a faint yellow solid.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain this compound-N-oxide.

Expected Yield: ~14.3g (85%), Purity (HPLC): 99%[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic step and the overall workflow.

G cluster_traditional Traditional Method cluster_improved Improved Method A 3,5-Dimethylpyridine-N-oxide C This compound-N-oxide (Yield: ~58%, Purity: ~85%) A->C Nitration (12h, 85-90°C) B HNO3 / H2SO4 B->C D NOx Fumes C->D Hazardous Byproduct E 3,5-Dimethylpyridine-N-oxide G This compound-N-oxide (Yield: ~86%, Purity: 99%) E->G Nitration (1-2h, 85-90°C) F KNO3 / H2SO4 F->G

Caption: Comparison of traditional and improved nitration methods.

G start Start: 3,5-Dimethylpyridine-N-oxide in Conc. H2SO4 add_nitrating Dropwise addition of KNO3 in Conc. H2SO4 (10-15°C) start->add_nitrating react Reaction at 85-90°C for 1 hour add_nitrating->react monitor HPLC Monitoring: Reaction Complete? react->monitor monitor->react No workup Quench with Ice/Water monitor->workup Yes neutralize Neutralize with NH3(aq) to pH 8-8.5 workup->neutralize precipitate Precipitation of Product neutralize->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry end End Product: This compound-N-oxide filter_dry->end

Caption: Experimental workflow for the improved synthesis.

Future Outlook: Continuous Flow Chemistry

While the potassium nitrate method represents a significant leap forward in batch chemistry, the field continues to evolve. Microchannel reactor technology offers a glimpse into the future of synthesizing intermediates like this compound-N-oxide.[7] This continuous flow approach provides even greater control over reaction parameters, enhancing safety, and potentially further increasing yields (reported up to 67.3% from 62.8% in batch) and reducing waste.[7]

Conclusion

The efficacy of this compound-N-oxide as a pharmaceutical intermediate is undeniable. However, the choice of its synthetic route has profound implications for the overall efficiency, safety, and sustainability of the drug manufacturing process. The evidence strongly supports the adoption of the modern potassium nitrate-based synthesis over the traditional nitric acid method. It offers a compelling combination of higher yields, superior purity, shorter reaction times, and a significantly improved environmental and safety profile. For researchers and drug development professionals, embracing such optimized synthetic strategies is not just a matter of efficiency but a commitment to greener, more sustainable pharmaceutical production.

References

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  • Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | C7H8N2O3 - PubChem. Available at: [Link]

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A Comparative Structural Analysis of 3,5-Dimethyl-4-nitropyridine Derivatives for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of 3,5-dimethyl-4-nitropyridine and its pivotal derivative, this compound N-oxide. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the subtle yet significant structural and electronic differences that govern the reactivity and biological activity of these important pharmaceutical intermediates. By integrating experimental data with computational insights, we aim to provide a comprehensive resource for the rational design of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The this compound core is a cornerstone in the synthesis of various pharmaceutical agents, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] The strategic placement of the methyl and nitro groups on the pyridine ring dictates the molecule's electronic properties and reactivity. The corresponding N-oxide derivative often serves as a key intermediate, where the N-oxide functionality not only influences the electron density of the pyridine ring but also directs the regioselectivity of further chemical transformations.[1][3] Understanding the structural nuances between the parent pyridine and its N-oxide is therefore paramount for optimizing synthetic routes and designing next-generation analogues with improved efficacy and safety profiles.

Synthesis and Functionalization: A Tale of Two Pyridines

The synthetic pathway to this compound derivatives typically commences with the oxidation of 3,5-lutidine to its N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic nitration at the 4-position.[1][3]

N-Oxidation of 3,5-Lutidine

A common laboratory and industrial method for the synthesis of 3,5-dimethylpyridine N-oxide involves the oxidation of 3,5-lutidine using hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.[1]

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine N-oxide

  • In a round-bottom flask, dissolve 3,5-lutidine in glacial acetic acid.

  • Slowly add hydrogen peroxide (30-35% solution) to the mixture while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and carefully neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-dimethylpyridine N-oxide.

Nitration of 3,5-Dimethylpyridine N-oxide

The introduction of the nitro group at the 4-position is typically achieved by treating the N-oxide with a mixture of concentrated nitric acid and sulfuric acid.[4] The N-oxide group, being electron-donating through resonance and electron-withdrawing inductively, directs the electrophilic nitration to the C4 position.

Experimental Protocol: Synthesis of this compound N-oxide

  • To a flask containing concentrated sulfuric acid, carefully add 3,5-dimethylpyridine N-oxide in portions, ensuring the temperature is kept low with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, maintaining a low temperature.

  • After the addition, allow the reaction to stir at room temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry to obtain this compound N-oxide.[4]

Synthesis_Workflow cluster_synthesis Synthetic Pathway 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine N-oxide 3,5-Dimethylpyridine N-oxide 3,5-Lutidine->3,5-Dimethylpyridine N-oxide H₂O₂/AcOH This compound N-oxide This compound N-oxide 3,5-Dimethylpyridine N-oxide->this compound N-oxide HNO₃/H₂SO₄

Caption: Synthetic route to this compound N-oxide.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide invaluable information about the electronic environment and connectivity of atoms within a molecule. Here, we compare the expected NMR spectroscopic features of this compound and its N-oxide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei. The introduction of the N-oxide and nitro groups significantly alters the electronic landscape of the pyridine ring.

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
3,5-Dimethylpyridine H2/H6: ~8.2, H4: ~7.0, CH₃: ~2.3C2/C6: ~148, C4: ~137, C3/C5: ~132, CH₃: ~18
3,5-Dimethylpyridine N-oxide H2/H6: ~8.0, H4: ~6.8, CH₃: ~2.2C2/C6: ~138, C4: ~125, C3/C5: ~137, CH₃: ~17
This compound H2/H6: ~8.5, CH₃: ~2.5C2/C6: ~150, C4: ~145, C3/C5: ~135, CH₃: ~19
This compound N-oxide H2/H6: ~8.2, CH₃: ~2.4C2/C6: ~140, C4: ~148, C3/C5: ~138, CH₃: ~18

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The data for this compound and its N-oxide are predicted based on the analysis of related structures and substituent effects.

The upfield shift of the H2/H6 and H4 protons in 3,5-dimethylpyridine N-oxide compared to the parent pyridine is indicative of the increased electron density on the pyridine ring due to the N-oxide group's resonance effect. Conversely, the strong electron-withdrawing nature of the nitro group in this compound causes a significant downfield shift of the ring protons. In this compound N-oxide, the opposing electronic effects of the N-oxide and nitro groups result in chemical shifts that are intermediate between the singly substituted derivatives.

Multinuclear NMR studies on related aminonitropyridines have demonstrated the utility of ¹⁵N NMR in probing the electronic structure of the nitro and pyridine nitrogen atoms.[5] Similar studies on this compound derivatives would provide deeper insights into the electronic interplay of the substituents.

X-ray Crystallography: A Definitive Look at the Solid-State Structure

Single-crystal X-ray diffraction provides the most accurate and detailed information about the three-dimensional arrangement of atoms in a molecule.

Crystal Structure of 3,5-Dimethylpyridine N-oxide Dihydrate

The crystal structure of 3,5-dimethylpyridine N-oxide has been determined in its dihydrate form.[6][7] The key structural features include:

  • Planarity: The pyridine ring is essentially planar.

  • N-O Bond Length: The N-O bond length is a critical parameter reflecting the extent of dative bonding. In the dihydrate, this bond is weakened due to hydrogen bonding with the water molecules.[7]

  • Supramolecular Assembly: The crystal packing is dominated by O-H···O hydrogen bonds between the water molecules and the N-oxide oxygen, forming supramolecular chains.[7]

Parameter 3,5-Dimethylpyridine N-oxide Dihydrate 4-Nitropyridine N-oxide (Predicted)
N-O Bond Length (Å) ~1.32~1.28
C-N-C Angle (°) ~120~122

Note: The data for 4-nitropyridine N-oxide is based on computational studies and serves as a comparative reference in the absence of experimental data for this compound N-oxide's crystal structure.[8][9]

The presence of an electron-withdrawing group like the nitro group at the 4-position is expected to shorten the N-O bond length in the N-oxide due to the delocalization of the oxygen lone pair into the ring being less favorable.[8][9]

Caption: Comparison of N-O bond lengths.

Computational Modeling: Predicting Structure and Reactivity

In the absence of complete experimental data, computational methods such as Density Functional Theory (DFT) provide a powerful tool for predicting the structural and electronic properties of molecules.[10]

Molecular Geometry and Electronic Distribution

Computational studies on 4-nitropyridine N-oxide have shown excellent agreement between calculated and experimental gas-phase electron diffraction data.[8][9] These studies reveal that the electron-withdrawing nitro group leads to an increase in the ipso-angle of the pyridine ring and a decrease in the N-O bond length compared to unsubstituted pyridine N-oxide.[8][9] Similar computational analyses of this compound and its N-oxide would allow for a direct comparison of their geometries and electronic properties, such as dipole moments and electrostatic potential maps, which are crucial for understanding their interactions with biological targets.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound N-oxide, the HOMO is expected to be localized on the electron-rich N-oxide oxygen and the pyridine ring, while the LUMO is likely centered on the electron-deficient nitro group and the C4 position of the ring.[2] This distribution suggests that the molecule is susceptible to nucleophilic attack at the C4 position, a key step in the synthesis of many of its derivatives.

Conclusion and Future Directions

The structural analysis of this compound and its N-oxide derivative reveals a fascinating interplay of steric and electronic effects. The N-oxide group significantly modulates the properties of the pyridine ring, influencing its reactivity and providing a handle for further functionalization. While experimental data for the parent this compound is sparse in the public domain, a comparative approach utilizing data from its well-characterized N-oxide and other related nitropyridines provides valuable insights.

Future research should focus on obtaining a high-resolution crystal structure of this compound to enable a direct and precise comparison with its N-oxide. Advanced NMR studies, including ¹⁵N and ¹⁷O NMR, would offer a more complete picture of the electronic structure.[11] The integration of these experimental findings with high-level computational modeling will undoubtedly accelerate the rational design of novel and more effective pharmaceuticals based on this versatile scaffold.

References

  • Stefaniak, L., Roberts, J. D., Witanowski, M., & Webb, G. A. (1992). Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(S1), S1-S7. [Link]

  • Vishnevskiy, Y. V., Tverdova, N. V., Rykov, A. N., Giricheva, N. I., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127885. [Link]

  • ResearchGate. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

  • Caracilo, M., Becerra, D., & Parajón-Costa, B. S. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57321. [Link]

  • Boyd, D. R., Coulter, P. B., & Grundon, M. F. (1988). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 26(2), 158-160. [Link]

  • ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Caracilo, M., Becerra, D., & Parajón-Costa, B. S. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1687–1690. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Patsnap. (n.d.). A kind of synthetic method of this compound-n-oxide. [Link]

  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

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A Comparative Study of Nitropyridine Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic heterocycles is paramount. Nitropyridines, a class of compounds integral to the synthesis of a wide array of pharmaceuticals and agrochemicals, present a fascinating case study in how the position of a functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth comparative analysis of the three structural isomers of nitropyridine: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. We will explore their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic strategies.

Introduction: The Electronic Landscape of Nitropyridines

The reactivity of the nitropyridine isomers is fundamentally governed by the interplay of the electron-withdrawing nature of both the pyridine nitrogen and the nitro group. The pyridine nitrogen, being more electronegative than carbon, renders the entire aromatic ring electron-deficient, a phenomenon known as π-deficiency. This inherent electronic property makes the pyridine ring generally less susceptible to electrophilic attack compared to benzene, while simultaneously pre-activating it for nucleophilic substitution.

The introduction of a strongly electron-withdrawing nitro group further accentuates this electron deficiency. However, the position of the nitro group relative to the ring nitrogen dictates the specific electronic distribution and, consequently, the regioselectivity and rate of various reactions.

Basicity and pKa Values: A Quantitative Look at Electron Availability

A fundamental measure of the electron density on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid (the pyridinium ion). The powerful electron-withdrawing effect of the nitro group significantly reduces the basicity of the pyridine nitrogen in all three isomers compared to pyridine itself (pKa of pyridinium ion ≈ 5.2).

IsomerpKa of Conjugate Acid
2-Nitropyridine-0.26
3-Nitropyridine0.81
4-Nitropyridine1.61

Note: pKa values can vary slightly depending on the measurement conditions and source.

The data clearly shows that 2-nitropyridine is the weakest base, a direct consequence of the nitro group being in close proximity to the nitrogen, exerting a strong inductive and resonance electron-withdrawing effect. Conversely, 4-nitropyridine is the strongest base among the three, as the nitro group is furthest from the nitrogen, leading to a lesser deactivating effect on the nitrogen's lone pair availability. The 3-nitro isomer exhibits intermediate basicity. This trend in basicity is a crucial indicator of the overall electron density of the rings and foreshadows their relative reactivity in different chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this arena, the nitropyridine isomers exhibit starkly different reactivities.

The High Reactivity of 2- and 4-Nitropyridine

Both 2- and 4-nitropyridine are highly susceptible to nucleophilic attack, particularly when a good leaving group is present at the positions ortho or para to the nitro group. Even more remarkably, under forcing conditions, the nitro group itself can act as a leaving group, especially in the 4-position. This high reactivity is attributed to the ability of both the pyridine nitrogen and the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

When a nucleophile attacks the 4-position (para to the nitro group), the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, leading to a highly stabilized intermediate. A similar stabilization occurs when the attack is at the 2-position (ortho to the nitro group).

Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr of 4- and 2-nitropyridine.

A classic example of this high reactivity is the displacement of the nitro group in 4-nitropyridine-N-oxide by various nucleophiles.[1] The N-oxide group further activates the 4-position towards nucleophilic attack. The subsequent deoxygenation of the N-oxide provides a facile route to 4-substituted pyridines.

The Relative Inertness of 3-Nitropyridine

In stark contrast, 3-nitropyridine is significantly less reactive towards nucleophilic aromatic substitution. When a nucleophile attacks any position on the 3-nitropyridine ring, it is not possible to draw a resonance structure where the negative charge is delocalized onto the nitro group without also placing a negative charge on the carbon adjacent to the positively charged nitrogen in the pyridinium-like resonance forms. This lack of effective stabilization of the Meisenheimer intermediate makes SNAr reactions on 3-nitropyridine and its derivatives much more challenging.

Experimental Protocol: Nucleophilic Substitution on 4-Nitropyridine-N-oxide

This protocol demonstrates the displacement of the nitro group, highlighting the high reactivity of the 4-position.

Materials:

  • 4-Nitropyridine-N-oxide

  • Sodium methoxide (25 wt% in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-nitropyridine-N-oxide (1.0 eq.) in anhydrous methanol.

  • With stirring, add sodium methoxide solution (1.1 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxypyridine-N-oxide.

  • Purify the product by column chromatography or recrystallization as needed.

Electrophilic Aromatic Substitution: The Domain of 3-Nitropyridine

Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the nitro group, electrophilic aromatic substitution on nitropyridines is generally a difficult transformation requiring harsh reaction conditions. However, when the reaction does occur, it overwhelmingly favors substitution at the 3-position for all isomers.

The rationale behind this regioselectivity lies in the stability of the cationic intermediate (the Wheland intermediate). Attack at the 3-position keeps the positive charge of the intermediate from being placed on the carbon atom adjacent to the already electron-deficient pyridine nitrogen. In contrast, attack at the 2- or 4-position results in a highly destabilized resonance structure where the positive charge is on the carbon directly bonded to the nitrogen.

EAS_Intermediate cluster_attack3 Attack at C3 cluster_attack24 Attack at C2 or C4 start3 Nitropyridine intermediate3 More Stable Wheland Intermediate start3->intermediate3 + E⁺ product3 3-Substituted Product intermediate3->product3 - H⁺ start24 Nitropyridine intermediate24 Less Stable Wheland Intermediate start24->intermediate24 + E⁺ product24 No Reaction (or minor product) intermediate24->product24

Caption: Stability of Wheland intermediates in electrophilic substitution of nitropyridines.

Direct nitration of pyridine itself is challenging, but nitration of pyridine-N-oxide proceeds readily to give 4-nitropyridine-N-oxide in good yield.[2] This is because the N-oxide group is electron-donating through resonance, activating the 4-position for electrophilic attack. Subsequent deoxygenation provides a viable route to 4-nitropyridine. For the direct introduction of a nitro group at the 3-position, specialized nitrating agents and conditions are often required.

Experimental Protocol: Bromination of 3-Nitropyridine

This protocol provides a general method for the electrophilic bromination of 3-nitropyridine, which is expected to occur at the 5-position.

Materials:

  • 3-Nitropyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully dissolve 3-nitropyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

  • To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-bromo-5-nitropyridine by column chromatography or recrystallization.

Reduction of the Nitro Group: A Gateway to Aminopyridines

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to the versatile aminopyridine building blocks. This reaction can typically be achieved for all three nitropyridine isomers using a variety of reducing agents.

Common methods for the reduction of aromatic nitro compounds include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be tuned to achieve complete reduction.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally milder and more chemoselective than metal/acid reductions. The position of the nitro group on the pyridine ring does not drastically alter the feasibility of the reduction, although reaction kinetics may vary slightly.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitropyridine

This protocol provides a general procedure for the reduction of a nitropyridine to its corresponding aminopyridine.

Materials:

  • 2-Nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-nitropyridine (1.0 eq.) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge it with nitrogen or argon before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-aminopyridine.

  • If necessary, purify the product by recrystallization or column chromatography.

Conclusion: A Summary of Reactivity

The reactivity of the nitropyridine isomers is a clear demonstration of the profound influence of substituent position on the electronic properties and chemical behavior of an aromatic heterocycle.

Reaction Type2-Nitropyridine3-Nitropyridine4-Nitropyridine
Nucleophilic Aromatic Substitution Highly Reactive (at C2 and C6)Relatively InertHighly Reactive (at C4)
Electrophilic Aromatic Substitution Difficult (favors C3 and C5)Most Reactive Isomer (favors C5)Difficult (favors C3 and C5)
Reduction of Nitro Group Readily ReducedReadily ReducedReadily Reduced
Basicity (pKa of conjugate acid) Weakest Base (-0.26)Intermediate (0.81)Strongest Base (1.61)

This guide has provided a framework for understanding and predicting the reactivity of 2-, 3-, and 4-nitropyridine. By appreciating the underlying electronic principles and having access to reliable experimental protocols, researchers can more effectively harness the synthetic potential of these valuable building blocks in the pursuit of novel molecules with significant applications in medicine and beyond.

References

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Johnson, R. M., & Katritzky, A. R. (1975). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1211-1215.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Ochiai, E. (1967).
  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Interscience.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).

Sources

A Comparative Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide: A Critical Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the synthesis of key intermediates is a critical stage that dictates the efficiency, scalability, and environmental impact of the entire manufacturing process. 3,5-Dimethyl-4-nitropyridine-N-oxide is a vital building block in the synthesis of numerous pharmaceuticals, most notably proton pump inhibitors such as omeprazole and esomeprazole.[1] This guide provides an in-depth, comparative analysis of the prevalent synthetic pathways to this crucial intermediate, offering experimental data to support an objective evaluation. We will delve into the traditional nitration method and contrast it with a more refined, contemporary approach, focusing on yield, purity, safety, and environmental considerations.

The Foundational Chemistry: Two-Step Synthesis

The synthesis of this compound-N-oxide is typically a two-step process. The journey begins with the oxidation of the readily available starting material, 3,5-lutidine, to form 3,5-dimethylpyridine-N-oxide.[2] This initial step is crucial as the N-oxide functionality activates the pyridine ring, rendering it more susceptible to electrophilic substitution. The subsequent and more critical step is the nitration of the N-oxide intermediate to yield the final product. It is in this nitration step that different methodologies present significant variations in outcomes.

Pathway Comparison: Traditional vs. Improved Nitration

The nitration of 3,5-dimethylpyridine-N-oxide is the cornerstone of this synthesis. Here, we compare the conventional method employing a mixture of nitric and sulfuric acids with a more modern approach that utilizes potassium nitrate in sulfuric acid.

ParameterTraditional Method (Nitric Acid/Sulfuric Acid)Improved Method (Potassium Nitrate/Sulfuric Acid)
Nitrating Agent Mixture of concentrated nitric acid and sulfuric acidPotassium nitrate dissolved in concentrated sulfuric acid
Reported Yield ~58.3%85-86.3%[2][3]
Reported Purity (HPLC) ~85%[3]>99%[2][3]
Reaction Time 12 hours[3]0.5-2 hours[2][3]
Safety Concerns Generation of toxic brown nitrous fumes, highly exothermic reaction.[3]Reduced fume generation, better reaction control.[3]
Environmental Impact Significant generation of acidic waste and hazardous fumes.[3]More environmentally friendly with less hazardous byproduct formation.[3]

Delving into the Mechanisms: Why N-Oxidation is Key

The pyridine ring is inherently electron-deficient and thus, generally resistant to electrophilic aromatic substitution. The nitrogen atom in the ring deactivates it towards electrophiles. However, the formation of the N-oxide introduces a powerful directing group. The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance, thereby activating the ring for electrophilic attack, particularly at the 4-position (para-position).[4] This is a classic example of how functional group manipulation can be employed to achieve a desired substitution pattern that would otherwise be challenging.

Visualizing the Synthesis Pathways

To better illustrate the reaction sequences, the following diagrams outline the traditional and improved synthesis routes.

Traditional Synthesis Pathway 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide H2O2, Catalyst This compound-N-oxide This compound-N-oxide 3,5-Dimethylpyridine-N-oxide->this compound-N-oxide Conc. HNO3, Conc. H2SO4

Caption: Traditional synthesis pathway for this compound-N-oxide.

Improved Synthesis Pathway 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide H2O2, Catalyst This compound-N-oxide This compound-N-oxide 3,5-Dimethylpyridine-N-oxide->this compound-N-oxide KNO3, Conc. H2SO4

Caption: Improved synthesis pathway for this compound-N-oxide.

Recommended Experimental Protocol: The Improved Potassium Nitrate Method

Based on the comparative data, the potassium nitrate method is demonstrably superior in terms of yield, purity, safety, and environmental impact. The following is a detailed, step-by-step protocol for this improved synthesis.

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • To a solution of 3,5-lutidine in a suitable solvent, add a catalyst (e.g., a molybdenum-based catalyst).

  • Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature at a controlled level.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethylpyridine-N-oxide. This typically involves extraction and solvent removal.

Step 2: Nitration to this compound-N-oxide

  • In a reaction vessel, dissolve 3,5-dimethylpyridine-N-oxide (12.3g) in concentrated sulfuric acid (90g).[2]

  • Cool the mixture to 0-5°C.

  • Separately, prepare a solution of potassium nitrate (14.15g) in concentrated sulfuric acid (100g).[2]

  • Slowly add the potassium nitrate solution dropwise to the 3,5-dimethylpyridine-N-oxide solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, warm the reaction mixture to 60-65°C and maintain for 2 hours.[2]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into water with stirring.

  • Neutralize the solution to a pH of 8-8.5 with aqueous ammonia.

  • The precipitated product is collected by filtration, washed with water, and dried to yield a faint yellow solid of this compound-N-oxide.

Product Validation: A Self-Validating System

A critical aspect of any synthetic protocol is the validation of the final product's identity and purity. While actual spectra for this compound-N-oxide are not provided here, a study on methylated 4-nitropyridine N-oxides provides expected spectral characteristics.

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons. The chemical shifts will be influenced by the presence of the N-oxide and nitro groups.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbon bearing the nitro group. The chemical shifts provide insight into the electronic environment of each carbon atom.

  • IR Spectroscopy: Characteristic peaks for the N-O stretching of the N-oxide, and the symmetric and asymmetric stretching of the nitro group are expected.

  • HPLC: Purity is typically determined by High-Performance Liquid Chromatography, with the improved method consistently showing purities greater than 99%.[2][3]

Conclusion

The synthesis of this compound-N-oxide is a well-established process, but the choice of nitrating agent has a profound impact on the efficiency and sustainability of the synthesis. The use of potassium nitrate in sulfuric acid offers significant advantages over the traditional nitric acid/sulfuric acid mixture, including higher yields, superior purity, shorter reaction times, and a better safety and environmental profile. For researchers and manufacturers aiming for an optimized and responsible production of this key pharmaceutical intermediate, the improved potassium nitrate method is the clear and recommended choice.

References

  • CN104557693A - Synthesis method of this compound-N-oxide - Google Patents.

  • A kind of synthetic method of this compound-n-oxide - Eureka | Patsnap.

  • Pyridine - Lecture Notes: Dr. Diksha Katiyar.

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers.

  • Notes on Environmental Concerns of Nitration - Unacademy.

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH.

  • 3,5-DIMETHYLPYRIDINE-N-OXIDE | 3718-65-8 - ChemicalBook.

  • Optimizing Pharmaceutical Synthesis with this compound 1-Oxide.

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A Senior Application Scientist's Guide to Alternative Precursors in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Path in PPI Synthesis

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppressing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells.[1][2] The commercial success of blockbuster drugs such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole has spurred extensive research into optimizing their synthesis. The conventional synthetic strategy, while robust, often involves multiple steps, the use of hazardous reagents, and challenges in purification. This guide provides an in-depth comparison of alternative precursor strategies that offer significant advantages in terms of yield, purity, cost-effectiveness, and environmental impact. As researchers and drug development professionals, understanding these alternative pathways is crucial for innovating in a competitive landscape and aligning with the principles of green chemistry.[3][4]

The core structure of most PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[5] Consequently, the primary precursors are substituted 2-mercaptobenzimidazoles and 2-(chloromethyl)pyridines. This guide will dissect the alternative approaches to these key building blocks, presenting comparative data and detailed experimental protocols to inform your synthetic strategy.

I. Alternative Strategies for the Synthesis of 2-Mercaptobenzimidazole Precursors

The 2-mercaptobenzimidazole moiety is the foundational scaffold for the benzimidazole portion of PPIs. Traditional synthesis involves the reaction of o-phenylenediamines with carbon disulfide, which can be hazardous.[6][7] Here, we explore safer and more efficient alternatives.

The o-Phenylenediamine and Potassium Ethyl Xanthate Route

A widely adopted and safer alternative to carbon disulfide is the use of potassium ethyl xanthate. This method offers high yields and a product of excellent quality.

Causality of Experimental Choice: The use of potassium ethyl xanthate avoids the handling of highly flammable and toxic carbon disulfide. The reaction proceeds under milder conditions and is more amenable to large-scale synthesis.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole [6]

  • In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 12 g of Norit (activated carbon) and continue refluxing for an additional 10 minutes.

  • Filter the hot mixture to remove the Norit.

  • Heat the filtrate to 60–70°C and add 300 ml of warm tap water (60–70°C).

  • With vigorous stirring, add a solution of 25 ml of acetic acid in 50 ml of water.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the crystalline product by filtration and dry at 40°C.

Expected Yield: 84–86.5%[6]

N-Aminorhodanine as a Novel Reagent

A more recent and innovative approach utilizes the condensation of o-phenylenediamines with N-aminorhodanine. This method represents a novel pathway to 2-mercaptobenzimidazoles.[8][9]

Causality of Experimental Choice: This method provides a new synthetic route that can be advantageous for creating a diverse library of substituted 2-mercaptobenzimidazoles by varying the o-phenylenediamine starting material.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole Derivatives [8][9]

  • In a suitable flask, heat a mixture of the desired o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene for 5 hours.

  • After cooling, filter the resulting residue.

  • Crystallize the crude product from aqueous alcohol with charcoal.

  • Recrystallize the solid from ethanol to obtain the pure 2-mercaptobenzimidazole derivative.

Comparative Data for 2-Mercaptobenzimidazole Synthesis

Precursor StrategyKey ReagentsTypical YieldKey AdvantagesReference
Conventionalo-phenylenediamine, Carbon disulfideVariableEstablished method[7]
Potassium Ethyl Xanthateo-phenylenediamine, Potassium ethyl xanthate84-86.5%Safer, high yield, high purity[6]
N-Aminorhodanineo-phenylenediamine, N-aminorhodanine75-87% (product dependent)Novel route, good for diversification[8][9]

II. Alternative Strategies for the Synthesis of Substituted Pyridine Precursors

The substituted 2-(chloromethyl)pyridine moiety is the second critical component in PPI synthesis. The traditional multi-step synthesis can be lengthy and inefficient. This section explores more direct and optimized routes.

Chlorination of 2-Picoline-N-oxides

A common strategy involves the synthesis of a 2-picoline-N-oxide intermediate, which is then chlorinated. The choice of chlorinating agent is critical for achieving high selectivity and yield.

Causality of Experimental Choice: The N-oxide intermediate activates the adjacent methyl group for subsequent functionalization. The use of phosphoryl chloride with triethylamine has been shown to be a highly selective system, minimizing the formation of byproducts.[10]

Experimental Protocol: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-oxide [10]

  • To a solution of 2-picoline-N-oxide in a suitable solvent, add triethylamine.

  • Cool the mixture and slowly add phosphoryl chloride.

  • The reaction is typically carried out at a controlled temperature to ensure selectivity.

  • After the reaction is complete, the product is isolated and purified.

Comparative Data for Chlorinating Agents in 2-Picoline-N-oxide Conversion

Chlorinating Agent SystemConversionSelectivityKey AdvantagesReference
Phosphoryl chloride / Triethylamine90%98%High selectivity and conversion[10]
DiethylchlorophosphateModerateModerateAlternative to POCl3[10]
Thionyl chlorideVariableLowerCan lead to byproducts[11]
One-Pot Synthesis of Rabeprazole via an in situ Generated 2-Chloromethyl Pyridine Intermediate

For rabeprazole, an efficient one-pot synthesis has been developed that avoids the isolation of the 2-chloromethyl pyridine intermediate.

Causality of Experimental Choice: This strategy significantly reduces the number of steps, solvent usage, and overall production time, leading to a more cost-effective and greener process. The in situ generation and immediate reaction of the chloromethyl intermediate minimizes its potential degradation.[12]

dot

Pyridine_Derivative Pyridine Derivative N_Oxide N-Oxide Intermediate Pyridine_Derivative->N_Oxide Oxidation Chloromethyl_Intermediate 2-Chloromethyl Pyridine Intermediate (in situ) N_Oxide->Chloromethyl_Intermediate p-Toluene sulfonyl chloride, Triethylamine Rabeprazole_Sulfide Rabeprazole Sulfide Chloromethyl_Intermediate->Rabeprazole_Sulfide Condensation with 2-Mercaptobenzimidazole Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Rabeprazole_Sulfide Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole Oxidation

Caption: One-pot synthesis of Rabeprazole.

III. Advanced Strategies in PPI Synthesis: Asymmetric Oxidation and Prodrugs

Beyond the synthesis of the core precursors, significant innovation has occurred in the final, critical steps of PPI synthesis, particularly for chiral PPIs like esomeprazole, and in the development of prodrugs with improved properties.

Catalytic Asymmetric Synthesis of Esomeprazole

The synthesis of esomeprazole, the (S)-enantiomer of omeprazole, requires a highly enantioselective oxidation of the sulfide intermediate. Various catalytic systems have been developed to achieve high enantiomeric excess (ee).[8][13][14][15]

Causality of Experimental Choice: The choice of catalyst and ligand is paramount in achieving high enantioselectivity. Titanium- and iron-based catalysts with chiral ligands have shown excellent results, offering a more efficient and scalable alternative to chiral resolution methods.[13][16]

Comparative Data for Esomeprazole Asymmetric Synthesis

Catalytic SystemOxidantYieldEnantiomeric Excess (ee)Key AdvantagesReference
Titanium/TartrateCumene Hydroperoxide91%89%High yield and ee[16]
Iron Salt/Chiral Schiff BaseHydrogen Peroxide87%99.4%Kilogram-scale synthesis, high ee[13]
Bio-enzyme (BVMO)-87%>99%Green, highly selective[14]
Prodrug Strategies

To overcome challenges such as poor stability and the need for enteric coating, prodrugs of PPIs have been developed. These are modified versions of the active drug that are converted to the active form in the body.[12][17]

Causality of Experimental Choice: Prodrugs can offer improved chemical stability, enhanced bioavailability, and potentially longer duration of action.[1] For example, 1-arylsulfonyl PPIs have been synthesized as prodrugs that do not require enteric coating.[10]

dot

Prodrug PPI Prodrug (e.g., 1-Arylsulfonyl PPI) Activation In vivo Activation (e.g., Hydrolysis) Prodrug->Activation Administration Active_PPI Active PPI Activation->Active_PPI Release of Parent Drug Target H+/K+-ATPase Active_PPI->Target Inhibition

Caption: General mechanism of a PPI prodrug.

IV. Conclusion: A Forward Look at PPI Synthesis

The synthesis of proton pump inhibitors is a mature field, yet it continues to evolve with a strong emphasis on efficiency, safety, and sustainability. The alternative precursors and synthetic strategies discussed in this guide highlight a clear trend towards greener and more cost-effective manufacturing processes. For researchers and drug development professionals, the adoption of these innovative approaches is not just a matter of process optimization but a strategic imperative. By leveraging novel precursors, one-pot procedures, and advanced catalytic methods, the next generation of PPI manufacturing can be more economical and environmentally responsible. The continued exploration of prodrug strategies also holds the promise of developing PPIs with enhanced therapeutic profiles.

V. References

  • Yu, J. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences, 521, 03013. [Link]

  • El Kihel, A., Ait Sir, H., Jebbari, S., Ahbala, M., Guesmi, S., & Bauchat, P. (2016). Novel and Improved Method for the Synthesis of 2-mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 1765-1768. [Link]

  • Yu, J. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. ResearchGate. [Link]

  • Yu, J. (2024). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences, 521, 03013. [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry. [Link]

  • Bansal, G., et al. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. [Link]

  • Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(2), 275-280. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1951). 2-MERCAPTOBENZIMIDAZOLE. Organic Syntheses, 31, 72. [Link]

  • Zhang, L., et al. (2013). Synthesis of Esomeprazole through Asymmetric Oxidation. ResearchGate. [Link]

  • Reddy, G. M., et al. (2009). Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate. [Link]

  • Waley, S. G. (2023). Greenness-sustainability metrics for assessment smart-chemometric spectrophotometric strategy for evaluation of the combination of six gastric proton-pump inhibitors with two selected impurities. Scientific Reports, 13(1), 1-15. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 231-236. [Link]

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83. [Link]

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. [Link]

  • Shin, J. M., & Sachs, G. (2008). The chemically elegant proton pump inhibitors. Current opinion in chemical biology, 12(4), 451-459. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Preprints.org. [Link]

  • Reddy, G. M., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of the Serbian Chemical Society, 70(3), 397-403. [Link]

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 1765-1768. [Link]

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83. [Link]

  • A synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

  • A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. ResearchGate. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

  • Dunn, P. J., et al. (Eds.). (2017). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons. [Link]

  • Roschangar, F., et al. (2015). Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry – The Green Aspiration Level™ Concept. Green Chemistry, 17(2), 752-768. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2423. [Link]

  • Fleming, F. F. (2018). Strategy‐Level Prodrug Synthesis. Chemistry–A European Journal, 24(32), 8036-8044. [Link]

  • As with other drugs of its class (omeprazol or lansoprazole), pantoprazole reduces gastric acid secretion through inhibition of the portion on the gastric parietal cell. ResearchGate. [Link]

  • Comparative Study of Omeprazole and Esomeprazole. Slideshare. [Link]

  • Discovery and development of proton pump inhibitors. Grokipedia. [Link]

  • Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Discovery and development of proton pump inhibitors. Wikipedia. [Link]

  • Goh, K. L., et al. (2016). Cost-effective Analysis of Proton Pump Inhibitors in Long-term Management of Gastroesophageal Reflux Disease: A Narrative Review. Medical Journal of Malaysia, 71(5), 269-276. [Link]

  • The Cost Effectiveness of Adjunctive Treatments for Proton Pump Inhibitor-Refractory Gastroesophageal Reflux Disease. National Institutes of Health. [Link]

  • Armstrong, D., et al. (2005). Cost-effectiveness comparison of current proton-pump inhibitors to treat gastro-oesophageal reflux disease in the UK. Current Medical Research and Opinion, 21(3), 475-485. [Link]

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A Spectroscopic Guide: Unveiling the Electronic and Structural-Differences Between 3,5-Dimethyl-4-nitropyridine and its N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive spectroscopic comparison of 3,5-Dimethyl-4-nitropyridine and its corresponding N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced shifts in electronic and vibrational properties that arise from the N-oxidation of the pyridine ring. By presenting detailed experimental protocols and interpreting the resulting data, we aim to provide a foundational understanding of how this simple chemical modification profoundly impacts the molecule's spectroscopic signature.

Introduction: The Significance of N-Oxidation

Pyridine N-oxides are a class of compounds with significant applications in medicinal chemistry and synthetic organic chemistry.[1][2] The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the electronic landscape of the molecule. This N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a dipole and influencing the aromatic system.[3][4] This electronic perturbation has profound effects on the molecule's reactivity, polarity, and, consequently, its interaction with electromagnetic radiation.

This compound and its N-oxide serve as excellent models for studying these effects. The electron-donating methyl groups and the electron-withdrawing nitro group create a push-pull system that is highly sensitive to the electronic changes induced by N-oxidation. Understanding these changes through spectroscopy is crucial for predicting reactivity, designing new molecules with desired properties, and quality control in synthetic processes.[5][6]

Molecular Structures

To visualize the compounds at the heart of this guide, their molecular structures are presented below.

Figure 1. Molecular structures of the two compounds.

Spectroscopic Analysis: A Comparative Approach

This section will detail the experimental protocols and comparative results for UV-Vis, FT-IR, and NMR spectroscopy.

3.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the electronic structure.

  • Sample Preparation: Prepare solutions of this compound and this compound N-oxide in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.[7] Ensure the chosen solvent does not absorb in the spectral region of interest.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[7]

  • Sample Measurement: Record the absorption spectra of the sample solutions from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each compound.

Compoundλmax (nm)Molar Absorptivity (ε)
This compound~270To be determined
This compound N-oxide~330-355To be determined

Note: The exact λmax and ε values can vary slightly depending on the solvent used.

The N-oxide exhibits a significant red shift (bathochromic shift) in its λmax compared to the parent pyridine. This is attributed to the N-oxide group acting as an electron-donating group through resonance, which extends the conjugation of the π-system and lowers the energy of the π → π* transition.[9][10] The nitro group, a strong electron-withdrawing group, further enhances this effect.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups.

  • Sample Preparation: Prepare samples using the KBr pellet method.[11][12] Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).[11] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[11]

  • Instrumentation: Use an FT-IR spectrometer.

  • Background Spectrum: Record a background spectrum of a blank KBr pellet.

  • Sample Measurement: Record the FT-IR spectra of the samples from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies for the key functional groups.

Functional GroupThis compound (cm⁻¹)This compound N-oxide (cm⁻¹)Vibrational Mode
N-O Stretch-~1250Stretching
NO₂ Asymmetric Stretch~1530~1510Stretching
NO₂ Symmetric Stretch~1350~1340Stretching
C=N Stretch (ring)~1600~1580Stretching
C-H Stretch (aromatic)~3100-3000~3100-3000Stretching
C-H Stretch (aliphatic)~2980-2850~2980-2850Stretching

The most prominent difference in the FT-IR spectra is the appearance of a strong absorption band around 1250 cm⁻¹ for the N-oxide, which is characteristic of the N-O stretching vibration.[2] Additionally, the vibrational frequencies of the nitro group are shifted to lower wavenumbers in the N-oxide. This is due to the increased electron density on the pyridine ring from the N-oxide group, which reduces the double bond character of the N-O bonds in the nitro group.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]

  • ¹H NMR: Acquire the proton NMR spectrum.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Data Analysis: Determine the chemical shifts (δ), integration, and multiplicity for each signal.

ProtonThis compound (δ, ppm)This compound N-oxide (δ, ppm)
H-2, H-6~8.5~8.2
CH₃~2.5~2.4
CarbonThis compound (δ, ppm)This compound N-oxide (δ, ppm)
C-2, C-6~150~140
C-3, C-5~135~138
C-4~148~145
CH₃~18~17

Note: These are approximate chemical shifts and can vary based on the solvent and instrument.

In the ¹H NMR spectrum, the protons at positions 2 and 6 of the pyridine ring in the N-oxide are shifted upfield (to a lower ppm value) compared to the parent pyridine. This is due to the increased electron density on the ring caused by the electron-donating resonance effect of the N-oxide group. Conversely, the ¹³C NMR spectrum shows a downfield shift for the C-3 and C-5 carbons in the N-oxide, which can be attributed to the inductive electron-withdrawing effect of the N⁺-O⁻ dipole. The C-2, C-6, and C-4 carbons experience an upfield shift due to the shielding effect of the increased electron density.

Workflow and Logic

The following diagram illustrates the logical workflow of this comparative spectroscopic analysis.

G cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Pyridine This compound UV_Vis UV-Vis Spectroscopy Pyridine->UV_Vis FT_IR FT-IR Spectroscopy Pyridine->FT_IR NMR NMR Spectroscopy Pyridine->NMR N_Oxide This compound N-oxide N_Oxide->UV_Vis N_Oxide->FT_IR N_Oxide->NMR UV_Data λmax, ε UV_Vis->UV_Data IR_Data Vibrational Frequencies (cm⁻¹) FT_IR->IR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data Electronic Electronic Transitions & Conjugation UV_Data->Electronic Vibrational Functional Group Vibrations IR_Data->Vibrational Structural Chemical Environment & Shielding NMR_Data->Structural Conclusion Comparative Analysis Conclusion Electronic->Conclusion Vibrational->Conclusion Structural->Conclusion

Figure 2. Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its N-oxide clearly demonstrates the significant electronic and structural perturbations induced by N-oxidation.

  • UV-Vis spectroscopy reveals a substantial bathochromic shift upon N-oxidation, indicative of a more extended π-conjugated system and a lower energy electronic transition.

  • FT-IR spectroscopy provides definitive evidence of the N-O bond formation and illustrates its influence on the vibrational frequencies of the nitro group.

  • NMR spectroscopy offers a detailed view of the changes in the electronic environment around the pyridine ring, with characteristic upfield shifts for the ortho-protons and a more complex pattern of shifts for the ring carbons.

These combined spectroscopic techniques provide a powerful toolkit for characterizing pyridine N-oxides and understanding the fundamental chemical principles that govern their properties. This knowledge is invaluable for the rational design and synthesis of new molecules in the pharmaceutical and materials science fields.

Safety Precautions

This compound and its N-oxide are chemical compounds that should be handled with care.[15] Always consult the Safety Data Sheet (SDS) before use.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle these compounds in a well-ventilated area or a fume hood.

References
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 18, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved January 18, 2026, from [Link]

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  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved January 18, 2026, from [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (2004). The Journal of Organic Chemistry, 69(18), 6163–6166. [Link]

  • Mišić-Vuković, M., Radojković-Veličković, M., & Tadić, Ž. (1982). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (9), 1161-1165. [Link]

  • Pyridine, 1-oxide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

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  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Retrieved January 18, 2026, from [Link]

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  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(5), 1438-1447. [Link]

  • The Electrical Effect of the N-Oxide Group in Pyridine 1-Oxide. (1953). Journal of the American Chemical Society, 75(13), 3293–3293. [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. (2010). Journal of Theoretical and Computational Chemistry, 9(2), 159-170. [Link]

  • Small molecule-NMR. (2023). University of Gothenburg. Retrieved January 18, 2026, from [Link]

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  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (2024). ACS Catalysis, 14(21), 15093–15102. [Link]

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  • 1D and 2D NMR methods for small molecules. (2021). YouTube. Retrieved January 18, 2026, from [Link]

  • The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. (2013). The Journal of Chemical Physics, 138(22), 224307. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. (2011). Indian Journal of Pure & Applied Physics, 49(8), 554-559. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 18, 2026, from [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (2010). Google Patents.
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  • 3,5-lutidine pyridine, 3,5-dimethyl. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Process Research & Development, 14(4), 843–851. [Link]

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  • Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021). Analytical Chemistry, 93(3), 1489–1497. [Link]

Spectroscopic Comparison of this compound and its N-oxide

This guide provides a comprehensive spectroscopic comparison of this compound and its corresponding N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced shifts in electronic and vibrational properties that arise from the N-oxidation of the pyridine ring. By presenting detailed experimental protocols and interpreting the resulting data, we aim to provide a foundational understanding of how this simple chemical modification profoundly impacts the molecule's spectroscopic signature.

G cluster_0 This compound cluster_1 This compound N-oxide C1 C C2 C C3 C C4 C C5 C N1 N N2 N+ O1 O- O2 O C6 CH3 C7 CH3 C1_n C C2_n C C3_n C C4_n C C5_n C N1_n N+ O_n O- N2_n N+ O1_n O- O2_n O C6_n CH3 C7_n CH3

Figure 1. Molecular structures of the two compounds.

G cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Pyridine This compound UV_Vis UV-Vis Spectroscopy Pyridine->UV_Vis FT_IR FT-IR Spectroscopy Pyridine->FT_IR NMR NMR Spectroscopy Pyridine->NMR N_Oxide This compound N-oxide N_Oxide->UV_Vis N_Oxide->FT_IR N_Oxide->NMR UV_Data λmax, ε UV_Vis->UV_Data IR_Data Vibrational Frequencies (cm⁻¹) FT_IR->IR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data Electronic Electronic Transitions & Conjugation UV_Data->Electronic Vibrational Functional Group Vibrations IR_Data->Vibrational Structural Chemical Environment & Shielding NMR_Data->Structural Conclusion Comparative Analysis Conclusion Electronic->Conclusion Vibrational->Conclusion Structural->Conclusion

Figure 2. Workflow for the comparative spectroscopic analysis.

Sources

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-4-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dimethyl-4-nitropyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from analogous nitropyridine derivatives and established best practices for the management of hazardous chemical waste. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Assessment and Identification

This compound, a substituted nitropyridine, should be handled as a hazardous substance. Analogous compounds, such as other nitropyridine derivatives, are known to be skin and eye irritants, potentially harmful if ingested or inhaled, and are often treated as suspected carcinogens. Therefore, it is imperative to treat this compound as hazardous waste and manage its disposal accordingly.

Key Physicochemical and Hazard Data (Based on available data and analogous compounds)

PropertyValue/InformationSource(s)
Appearance Solid (presumed)General chemical knowledge
Hazards Presumed skin and eye irritant. Potential for toxicity upon ingestion or inhalation. Handle as a suspected carcinogen.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2][3]
Hazardous Decomposition Products Thermal decomposition may produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure when handling this compound waste.[4][5] The level of PPE should be determined by a risk assessment of the specific disposal procedure being performed.[6][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.[5]

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes.[5]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect the skin and clothing. For larger quantities of waste or in the event of a spill, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3] If a fume hood is not available or if there is a risk of aerosolization, a respirator may be required. Personnel must be properly trained and fit-tested for respirator use.[6]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe laboratory operations and compliant disposal.[2][8][9]

Workflow for Waste Segregation and Storage

A Generate this compound Waste B Identify as Hazardous Waste A->B C Select a Compatible Waste Container (e.g., HDPE or glass) B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Segregate from Incompatible Wastes (Oxidizers, Acids, Bases) E->G H Request Waste Pickup from EH&S F->H G->H

Caption: Workflow for the segregation and storage of this compound waste.

Step-by-Step Protocol for Waste Segregation and Storage:

  • Identify as Hazardous Waste: From the point of generation, all materials contaminated with this compound must be treated as hazardous waste.[10]

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass.[2] Ensure the container has a secure, tight-fitting lid.

  • Properly Label the Container: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and a clear description of the waste (e.g., "solid waste," "contaminated labware").[2]

  • Store in a Designated Area: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11] This area should be at or near the point of waste generation.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[11]

  • Segregate from Incompatibles: Store the this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[2][3]

  • Request Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[8]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.[8] On-site treatment or neutralization is not recommended without specific, validated protocols for this compound.

Disposal Decision Tree

A This compound Waste B Is it a small quantity of pure compound or a dilute solution? A->B C Is it a large quantity or heavily contaminated materials? A->C D Collect in a labeled hazardous waste container. B->D C->D E Can the waste be incinerated at a licensed facility? D->E F Incineration is the preferred disposal method for many organic compounds. E->F Yes G Consult with EH&S for alternative disposal options (e.g., landfilling at a hazardous waste facility). E->G No H Arrange for pickup by a licensed hazardous waste contractor. F->H G->H

Caption: Decision tree for the disposal of this compound waste.

Recommended Disposal Protocol:

  • Collection: Collect all waste materials, including the pure compound, solutions, and contaminated items (e.g., gloves, weighing paper, pipette tips), in a properly labeled hazardous waste container as described in Section 3.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of many organic hazardous wastes, including nitroaromatic compounds.[12][13] This should be performed at a licensed and permitted hazardous waste incineration facility.

  • Landfilling: If incineration is not an option, the waste may be disposed of in a secure hazardous waste landfill. This should only be done by a licensed facility that can ensure the waste is properly contained to prevent environmental contamination.[14]

Note on Chemical Treatment: While methods like Fenton reagent treatment and bioremediation have been explored for the degradation of nitroaromatic compounds, these are not recommended for on-site disposal of this compound without specific, validated procedures.[1][12][15][16] Improper chemical treatment can lead to the generation of other hazardous byproducts.

Emergency Procedures for Spills

In the event of a spill of this compound, prompt and appropriate action is necessary to prevent exposure and environmental contamination.[17][18][19][20]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.[19]

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[17]

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure of the hazards, contact your institution's emergency response team or EH&S.[20]

  • Don Appropriate PPE: Before beginning cleanup, don the appropriate PPE as described in Section 2.[17]

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill.[18] For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collect Waste: Place all contaminated absorbent materials and spilled compound into a labeled hazardous waste container.[17]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EH&S, as required by your institution's policies.[19]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Columbia University, Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Hazclear. (n.d.). PPE for Handling Chemicals. Retrieved from [Link]

  • Disposable Protective Coverall Manufacturer. (2023, November 13). PPE for Handling Hazardous Waste. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2014, October 16). What You Need to Know When Working Directly With Hazardous Waste. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(52), 38047-38062.
  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
  • MDPI. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

  • Lafayette College, Environmental Health and Safety. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Center for Health, Environment & Justice. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • University of Texas at Dallas, Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3,5-Dimethyl-4-nitropyridine (CAS 89693-88-9). As a substituted nitropyridine, this compound and its close derivatives warrant stringent safety measures. The information herein is synthesized from authoritative safety data for structurally related compounds, such as this compound 1-oxide, to establish a conservative and robust safety framework for laboratory professionals.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of a chemical is the foundation of a reliable safety plan. Based on data for the closely related N-oxide derivative, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[3]

Additionally, some related nitro-aromatic compounds can be unstable and may decompose explosively under conditions of heat, shock, or friction.[3] Therefore, all handling procedures must be designed to mitigate these risks comprehensively.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any procedure, the primary control measures must be in place.

  • Engineering Controls: All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of airborne particulates and protects the user from splashes.

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the required equipment.

Body Part Equipment Specifications & Rationale
Hands Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile. Butyl rubber is recommended for its high resistance to nitro compounds.[4] Double-gloving provides protection in case the outer glove is breached. Always inspect gloves for tears or degradation before use.
Eyes & Face Chemical Safety Goggles & Face ShieldSafety goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[5] A full-face shield must be worn over the goggles to protect the entire face.
Body Flame-Resistant (FR) Laboratory CoatA buttoned, flame-resistant lab coat with tight-fitting cuffs protects skin and personal clothing from contamination.
Respiratory N95 Respirator (Minimum)When handling the solid compound outside of a glovebox (e.g., weighing in a fume hood), an N95 respirator should be worn to prevent inhalation of fine particles. For significant aerosolization risk, consult with EH&S for higher-level respiratory protection.

Procedural Workflow: A Step-by-Step Guide to Safety

Adherence to a strict, repeatable workflow is essential for preventing contamination and ensuring safety.

Step 1: Pre-Operation Inspection
  • Visually inspect all PPE for defects: check gloves for holes, face shields for cracks, and lab coats for tears.

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Confirm that emergency equipment (safety shower, eyewash station) is unobstructed and accessible.

Step 2: Donning PPE

The sequence of putting on PPE is designed to prevent contamination of clean surfaces.

  • Don inner nitrile gloves.

  • Don flame-resistant lab coat.

  • Don N95 respirator (if required).

  • Don chemical safety goggles.

  • Don the full-face shield.

  • Don outer butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Chemical Handling

Perform all manipulations within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.

Step 4: Doffing PPE

This sequence is critical for avoiding self-contamination. Each piece of PPE should be considered contaminated.

  • Remove outer gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles. Handle them by the straps or sides.

  • Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Remove inner gloves by peeling them inside out.

  • Wash hands thoroughly with soap and water.

The following diagram illustrates the essential workflow for safe chemical handling, from preparation to disposal.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase A 1. Hazard Review (SDS & Guide) B 2. Verify Engineering Controls (Fume Hood) A->B C 3. Inspect PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Dispose of Waste (Segregated & Labeled) G->H I 9. Wash Hands H->I

Caption: A logical workflow for handling hazardous chemicals, emphasizing safety at each stage.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Contaminated PPE: All disposable PPE (gloves, respirator) must be treated as hazardous waste. Place items immediately into a designated, clearly labeled, and sealed hazardous waste container within the laboratory.[5]

  • Chemical Waste:

    • Unused this compound and reaction waste must be collected in a compatible, sealed, and properly labeled hazardous waste container.[6]

    • Do not mix this waste with incompatible materials like strong acids, bases, or oxidizing agents.[2][7]

    • Store waste containers in a designated Satellite Accumulation Area (SAA), away from general work areas.[7][8]

  • Spill Cleanup:

    • In case of a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials are also hazardous waste.

Never dispose of this compound or its contaminated materials down the drain or in regular trash.[7][9] All waste disposal must comply with institutional guidelines and regulations set by bodies such as the EPA.[6][10]

Emergency Response: In Case of Exposure

Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • This compound-N-Oxide. ChemBK. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • This compound CAS 89693-88-9. Chemsrc. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide. Thermo Fisher Scientific. [Link]

  • Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide. PubChem, National Center for Biotechnology Information. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • OSHA Glove Selection Chart. University of California, Riverside, Environmental Health and Safety. [Link]

Sources

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